2-tert-Butylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOZWYBDBVCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212439 | |
| Record name | 2-tert-Butylaniline | |
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Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-tert-Butylaniline | |
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CAS No. |
6310-21-0 | |
| Record name | 2-tert-Butylaniline | |
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| Record name | 2-tert-Butylaniline | |
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| Record name | 2-tert-Butylaniline | |
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| Record name | 2-tert-butylaniline | |
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| Record name | 2-TERT-BUTYLANILINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-tert-Butylaniline (CAS: 6310-21-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, safety, and handling information for 2-tert-Butylaniline. The information is curated for professionals in research and development who utilize this compound as a key building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.
Chemical Identity and Physical Properties
This compound, also known as o-tert-Butylaniline or 2-(1,1-Dimethylethyl)benzenamine, is a sterically hindered aromatic amine.[1][2] Its structure consists of an aniline (B41778) molecule substituted with a tert-butyl group at the ortho position.[3] This substitution imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1][4] The compound typically appears as a colorless to pale yellow or red-brown liquid.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6310-21-0 | [3] |
| Molecular Formula | C₁₀H₁₅N | [3][5] |
| Molecular Weight | 149.23 g/mol | [5] |
| Melting Point | -60 °C | [1][5] |
| Boiling Point | 123-124 °C at 17 mmHg | [1][2] |
| 234.6 °C at 760 mmHg | [6][7] | |
| Density | 0.957 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.545 | [1][5] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [8] |
| Vapor Pressure | 0.0525 mmHg at 25 °C | [5] |
| Solubility | Sparingly soluble in water. Slightly soluble in chloroform (B151607) and methanol. | [3][5] |
| pKa | 3.78 ± 0.10 (Predicted) | [5] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a well-ventilated area to avoid exposure.[3][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and respiratory protection where necessary, should be used.[8][9]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
| Hazard Class | Skin Irrit. 2 | Causes skin irritation | [3][9] |
| Eye Irrit. 2 | Causes serious eye irritation | [3][9] | |
| STOT SE 3 | May cause respiratory irritation | [3][9] | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] | |
| H335 | May cause respiratory irritation | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][8] |
| P264 | Wash skin thoroughly after handling | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8][10] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell | [3][9] |
Synthesis and Applications
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3] Its sterically hindered nature is exploited in reactions such as the chemo- and regioselective copper-catalyzed amination of 2-chlorobenzoic acids.[1][6][11] It is also used to prepare complex ligands and rotamers for materials science research.[1][5][11]
A common synthetic route involves the alkylation of aniline. The logical workflow for such a synthesis is outlined below.
Experimental Protocols
The following are generalized methodologies for the determination of key physicochemical properties. Specific instrumentation and conditions may vary between laboratories.
A. Determination of Boiling Point (Reduced Pressure)
-
Apparatus: A distillation apparatus equipped with a vacuum pump, manometer, and a thermometer.
-
Procedure:
-
Place a sample of this compound into the distillation flask along with boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 17 mmHg).[1]
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.
-
B. Determination of Density
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume and a calibrated analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer (m₁).
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present. Thermostat to a specific temperature (e.g., 25 °C).[1]
-
Weigh the pycnometer filled with the sample (m₂).
-
Empty and clean the pycnometer, then fill it with distilled water and weigh it (m₃).
-
Calculate the density (ρ) using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.
-
C. Quality Control and Analytical Workflow
The purity and identity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography (GC) and spectroscopic methods.
References
- 1. This compound | 6310-21-0 [chemicalbook.com]
- 2. This compound CAS#: 6310-21-0 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Cas 6310-21-0,this compound | lookchem [lookchem.com]
- 6. This compound | CAS#:6310-21-0 | Chemsrc [chemsrc.com]
- 7. This compound [stenutz.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.ie [fishersci.ie]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
A Technical Guide to the Physical Properties of 2-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-tert-butylaniline. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the cited data.
Core Physical and Chemical Properties
This compound is a sterically hindered aniline (B41778) derivative.[1][2] It presents as a clear, pale yellow to red-brown liquid at room temperature.[1][2] Its chemical structure consists of a tert-butyl group attached to the ortho position of an aniline ring.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [3][4][5] |
| Melting Point | -60 °C (lit.)[1][2][3][5][6][7][8] |
| Boiling Point | 123-124 °C at 17 mmHg (lit.)[1][2][3][5][6] |
| Density | 0.957 g/mL at 25 °C (lit.)[1][2][3][5][6][7] |
| Refractive Index (n20/D) | 1.545 (lit.)[1][2][3][6][9] |
| Flash Point | 102 °C (215.6 °F) - closed cup[5][10] |
| pKa | 3.78 ± 0.10 (Predicted)[9] |
Solubility Profile
This compound is sparingly soluble in water but shows good solubility in certain organic solvents.[11]
| Solvent | Solubility |
| Chloroform | Slightly Soluble[9] |
| Methanol | Slightly Soluble[9] |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties of liquid organic compounds like this compound.
Melting Point Determination
The reported melting point of -60 °C is typically determined using a cryostat.
Methodology:
-
A small sample of this compound is placed in a capillary tube.
-
The capillary tube is inserted into a calibrated low-temperature thermometer or a digital probe within a cryostat.
-
The cryostat is cooled at a controlled rate.
-
The temperature at which the liquid sample solidifies is recorded as the freezing point, which is equivalent to the melting point.
Boiling Point Determination
The boiling point is determined at a reduced pressure (17 mmHg) due to the high atmospheric boiling point of the compound.
Methodology:
-
A small quantity of this compound is placed in a distillation flask.
-
The flask is connected to a vacuum source and a manometer to maintain a constant pressure of 17 mmHg.
-
The flask is heated gradually.
-
The temperature at which the liquid boils and its vapor phase is in equilibrium with the liquid phase is recorded as the boiling point at that specific pressure.
Density Measurement
The density of liquid this compound is determined using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with this compound at 25 °C.
-
The mass of the pycnometer with the sample is measured.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Refractive Index Measurement
The refractive index is measured using a refractometer, typically an Abbé refractometer.
Methodology:
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read directly from the instrument's scale at a constant temperature of 20 °C.
Solubility Determination
A qualitative assessment of solubility is performed by observing the miscibility of the compound in various solvents.
Methodology:
-
A small, measured amount of this compound is added to a test tube.
-
A measured volume of the solvent (e.g., chloroform, methanol) is added to the test tube.
-
The mixture is agitated vigorously.
-
The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases (insoluble/sparingly soluble).
Spectroscopic Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra are crucial for confirming the structure of this compound.
Typical Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Typical Protocol:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds in the molecule.
Structure-Property Relationship
The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.
Caption: Interplay of molecular structure and physical properties.
This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. For further safety and handling information, please refer to the Safety Data Sheet (SDS).[12]
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. vernier.com [vernier.com]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
2-tert-butylaniline molecular structure and formula
An in-depth technical guide to the molecular structure, properties, and synthesis of 2-tert-butylaniline for researchers, scientists, and drug development professionals.
Core Molecular Identity
This compound, systematically named 2-(1,1-dimethylethyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2] It is characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and a bulky tert-butyl group at the ortho position. This steric hindrance significantly influences its chemical reactivity and physical properties.[3][4]
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Synonyms | 2-(1,1-Dimethylethyl)benzenamine, o-tert-Butylaniline[1] |
| CAS Number | 6310-21-0[1][2] |
| Molecular Formula | C₁₀H₁₅N[1][2] |
| Molecular Weight | 149.23 g/mol [6] |
| Canonical SMILES | CC(C)(C)C1=CC=CC=C1N[5] |
| InChI Key | AEIOZWYBDBVCGW-UHFFFAOYSA-N[1][5] |
Physicochemical Properties
This compound is typically a colorless to pale yellow or red-brown liquid at room temperature.[1] A summary of its key physical properties is presented below.
| Property | Value |
| Appearance | Clear light yellow to red-brown liquid[1][7] |
| Melting Point | -60 °C |
| Boiling Point | 123-124 °C (at 17 mmHg) |
| Density | 0.957 g/mL (at 25 °C) |
| Refractive Index | 1.5440 to 1.5460 (at 20°C, 589 nm)[7] |
Molecular Structure and Visualization
The structure consists of a central benzene ring. An amino group (-NH₂) is attached to carbon 1, and a tert-butyl group (-C(CH₃)₃) is attached to carbon 2. Due to the lack of available crystallographic data, experimental bond lengths and angles are not provided.
Caption: 2D molecular structure of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the tert-butyl protons, the aromatic protons, and the amine protons.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | 9H |
| Amine (-NH₂) | Broad signal, variable position | Singlet (br s) | 2H |
| Aromatic (-C₆H₄-) | 6.5 - 7.5 | Multiplets (m) | 4H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will distinguish between the aliphatic carbons of the tert-butyl group and the aromatic carbons of the benzene ring.
| Carbon Type | Expected Chemical Shift (ppm) |
| Methyl (-CH₃) | 29 - 35 |
| Quaternary (C(CH₃)₃) | 29 - 35 |
| Aromatic (C-H) | 110 - 130 |
| Aromatic (C-N) | 140 - 150 |
| Aromatic (C-C(CH₃)₃) | 130 - 145 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by absorptions corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the alkylation of aniline (B41778) using methyl tert-butyl ether with a montmorillonite (B579905) catalyst.[5]
Materials:
-
Aniline (0.012 mol)
-
Methyl tert-butyl ether (0.48 mol)
-
Montmorillonite catalyst (3.83 g)
-
100 mL Autoclave
-
Nitrogen gas
Procedure:
-
Weigh and add aniline, methyl tert-butyl ether, and the montmorillonite catalyst into a 100 mL autoclave.[5]
-
To ensure an oxygen-free environment, purge the autoclave with nitrogen gas five times.[5]
-
Heat the reaction mixture to 165 °C while initiating mechanical stirring at 900 rpm.[5]
-
Maintain the reaction temperature within ±1°C for a duration of 4 hours.[5]
-
After the reaction period, cease heating and stirring, allowing the mixture to cool to room temperature.[5]
-
The product can then be isolated and purified using standard techniques such as filtration to remove the catalyst followed by distillation.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis Protocol (General)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[8] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum "neat". Place a single drop of the liquid between two KBr or NaCl salt plates.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first for subtraction.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Applications in Research and Development
This compound serves as a crucial intermediate in organic synthesis. Its sterically hindered amino group allows for selective reactions. It is utilized in the synthesis of:
-
Pharmaceuticals: Acts as a building block for complex active pharmaceutical ingredients (APIs).[1]
-
Dyes and Pigments: Incorporated into structures to create colored compounds.[1]
-
Agrochemicals: Used in the development of pesticides and herbicides.[1]
-
Specialty Chemicals: Employed in chemo- and regioselective copper-catalyzed cross-coupling reactions, for example, in the amination of 2-chlorobenzoic acids.[4]
References
- 1. Page loading... [guidechem.com]
- 2. Benzenamine, 2-(1,1-dimethylethyl)- [webbook.nist.gov]
- 3. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenamine, 2-(1,1-dimethylethyl)- (CAS 6310-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 369870250 [thermofisher.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
Spectroscopic Data of 2-tert-butylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-butylaniline, a sterically hindered primary amine with significant applications in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, supported by general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The integration of these signals corresponds to the number of protons in each environment.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 6.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 3.7 | Singlet (broad) | 2H | Amine protons (-NH₂) |
| ~ 1.4 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the tert-butyl group, a single signal is expected for the three methyl carbons.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-NH₂ (aromatic) |
| ~ 135 | C-C(CH₃)₃ (aromatic) |
| ~ 127 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 118 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 34 | Quaternary C (-C (CH₃)₃) |
| ~ 30 | Methyl C (-C(CH₃ )₃) |
Note: Chemical shifts are referenced to TMS at 0 ppm. The specific assignments of the aromatic carbons can be confirmed by advanced NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted benzene (B151609) ring.
Table 3: Expected IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium, Doublet | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| 1620-1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1365 | Strong | C-H bend (tert-butyl) |
| 750-730 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of TMS is added as an internal standard.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as spectral width, acquisition time, and number of scans are optimized.
-
Data Processing: The acquired FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. The chemical shifts, multiplicities, and integrations of the peaks are determined.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The sample is scanned over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and intensities of the absorption bands are then identified.
Workflow and Data Analysis
The general workflow for obtaining and interpreting spectroscopic data is outlined below.
A Comprehensive Technical Guide to the Commercial Production of 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the commercial production of 2-tert-butylaniline, a key intermediate in the pharmaceutical and specialty chemical industries. This document details the primary synthesis routes, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding of the manufacturing processes.
Introduction
This compound (2-TBA) is a sterically hindered primary aromatic amine of significant industrial importance. Its unique structural properties make it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. The commercial viability of 2-TBA production hinges on cost-effective, selective, and environmentally sound manufacturing processes. The dominant route for its synthesis is the Friedel-Crafts alkylation of aniline (B41778) with a tert-butylating agent, typically over a solid acid catalyst. This guide will explore the nuances of this and other relevant synthesis methodologies.
Primary Synthesis Routes
The commercial production of this compound is primarily achieved through the direct alkylation of aniline. The choice of the tert-butylating agent and the catalyst system are critical factors that influence the reaction's efficiency, selectivity, and overall economic feasibility.
Alkylation of Aniline with Isobutylene (B52900)
The reaction of aniline with isobutylene is a widely used industrial method. This process is typically carried out at elevated temperatures and pressures in the presence of a solid acid catalyst.
Alkylation of Aniline with tert-Butanol (B103910)
Tert-butanol serves as an alternative tert-butylating agent. The reaction proceeds via the dehydration of tert-butanol to isobutylene in situ, which then alkylates the aniline.
Alkylation of Aniline with Methyl tert-Butyl Ether (MTBE)
MTBE can also be employed as a source of the tert-butyl group. The reaction is catalyzed by solid acids, and while effective, it generates methanol (B129727) as a byproduct.
Catalyst Systems in this compound Production
The selection of an appropriate catalyst is paramount in directing the regioselectivity of the alkylation towards the desired ortho-isomer (this compound) and minimizing the formation of byproducts such as 4-tert-butylaniline, 2,6-di-tert-butylaniline, and N-tert-butylaniline.
-
Silica-Alumina: These amorphous solid acids are robust and cost-effective catalysts for aniline alkylation. The acidity and catalytic activity can be tuned by varying the silica-to-alumina ratio.
-
Zeolites: Crystalline aluminosilicates, such as ZSM-5 and Zeolite Beta, offer shape-selective properties that can enhance the yield of the desired this compound isomer. Their well-defined pore structures can limit the formation of bulkier di- and tri-alkylated byproducts.
-
Montmorillonite (B579905) Clay: This natural clay, often acid-activated, can serve as a low-cost catalyst for this reaction.
-
Heteropolyacids: Supported heteropolyacids, such as dodecatungstophosphoric acid (DTP) on a support like K10 montmorillonite clay, have shown high activity and selectivity in aniline alkylation.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Alkylation of Aniline with Methyl tert-Butyl Ether (MTBE)
| Catalyst | Temperature (°C) | Aniline Conversion (%) | 2-TBA Selectivity (%) | Mono-alkylated Product Yield (%) | Reference |
| 20% w/w DTP/K10 Montmorillonite | 175 | Not Specified | 53 | >84 | [1] |
Table 2: Alkylation of Aniline with Isobutylene
| Catalyst | Temperature (°C) | Pressure (psig) | Aniline:Isobutylene Molar Ratio | LHSV (h⁻¹) | Product Distribution | Reference | | --- | --- | --- | --- | --- | --- | | Silica-Alumina (70-85% SiO₂) | 160 - 180 | 500 - 1500 | 2:1 to 10:1 | 0.05 - 0.5 | High selectivity to mono-ortho-tert-butylaniline | U.S. Patent 4,892,974 |
Table 3: Alkylation of Aniline with tert-Butanol
| Catalyst | Temperature (°C) | Product Distribution | Reference | | --- | --- | --- | | 20% w/w DTP/K10 Montmorillonite | 150 | Exclusively mono-alkylated products with equal isomer distribution |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound using Montmorillonite Catalyst
This protocol is based on a laboratory-scale synthesis using methyl tert-butyl ether as the alkylating agent.
Materials:
-
Aniline (0.012 mol)
-
Methyl tert-butyl ether (0.48 mol)
-
Commercially available montmorillonite (3.83 g)
-
100 mL Autoclave
-
Nitrogen gas
Procedure:
-
Weigh and add aniline, methyl tert-butyl ether, and montmorillonite catalyst into a 100 mL autoclave.
-
Seal the autoclave and purge it five times with nitrogen to ensure an inert atmosphere.
-
Heat the reaction mixture to 165 °C while stirring mechanically at 900 rpm.
-
Maintain the reaction temperature at 165 ± 1 °C for 4 hours.
-
After the reaction is complete, turn off the heating and stirring and allow the autoclave to cool to room temperature.
-
The product mixture can then be collected and purified by distillation to isolate this compound.[2]
Protocol 2: Industrial Production using Silica-Alumina Catalyst in a Fixed-Bed Reactor
This protocol outlines the general industrial process for the continuous production of this compound.
Feedstock:
-
Aniline
-
Isobutylene
Catalyst:
-
Silica-alumina with 70-85% silica (B1680970) content
Reactor System:
-
Fixed-bed reactor
Procedure:
-
A feedstock of aniline and isobutylene, with a molar ratio of aniline to isobutylene ranging from 2:1 to 10:1, is continuously fed into a fixed-bed reactor packed with the silica-alumina catalyst.
-
The reaction is carried out at a temperature maintained between 160 °C and 180 °C.
-
The pressure in the reactor is maintained between 500 and 1500 psig.
-
The liquid hourly space velocity (LHSV) of the aniline feed is controlled between 0.05 and 0.5 h⁻¹.
-
The reactor effluent, containing this compound, unreacted aniline, and byproducts, is continuously withdrawn.
-
The product mixture is then subjected to a separation and purification process, typically involving distillation, to isolate high-purity this compound.
Mandatory Visualizations
Reaction Pathways and Mechanisms
The synthesis of this compound via Friedel-Crafts alkylation over a solid acid catalyst proceeds through a series of well-defined steps. The following diagrams illustrate the key reaction pathways.
Experimental and Process Workflows
The following diagram illustrates a generalized workflow for the commercial production of this compound, from raw material input to the final purified product.
Conclusion
The commercial production of this compound is a well-established process, primarily relying on the catalytic alkylation of aniline. The choice of solid acid catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivities of the desired ortho-isomer. This guide has provided a detailed overview of the key aspects of this compound synthesis, offering valuable insights for researchers, scientists, and professionals involved in drug development and specialty chemical manufacturing. The presented data, protocols, and diagrams serve as a foundational resource for understanding and potentially improving upon existing industrial processes.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-tert-butylaniline, a sterically hindered aniline (B41778) derivative crucial as an intermediate in pharmaceutical and chemical synthesis.[1][2] The document details two main pathways: the direct ortho-alkylation of aniline and a two-step process involving the nitration of tert-butylbenzene (B1681246) followed by reduction. Emphasis is placed on the key intermediates, with detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and application in a research and development setting.
Synthetic Pathways to this compound
Two principal synthetic strategies are employed for the production of this compound, each with distinct key intermediates and process considerations.
Direct Alkylation of Aniline
The most direct route to this compound involves the ortho-alkylation of aniline with a tert-butylating agent. This method is attractive for its atom economy and is utilized in industrial settings. The key to this approach is achieving high selectivity for the ortho position to minimize the formation of the thermodynamically favored para-isomer and di- or poly-alkylated products.
Key Intermediates: The direct alkylation is often a one-pot synthesis, making discrete intermediates less central. However, the reaction proceeds through a transient electrophilic tert-butyl cation or a related species generated from the alkylating agent. The key to the process is the selective attack of the aniline at the ortho position.
Catalysis: The choice of catalyst is critical for achieving high ortho-selectivity. Two main classes of catalysts are employed:
-
Solid Acid Catalysts: Zeolites, particularly nanosized Zeolite Beta, have shown excellent activity and selectivity for the ortho-alkylation of aniline.[3] The shape-selectivity of the zeolite pores is believed to favor the formation of the sterically more constrained ortho-isomer. Montmorillonite (B579905) clays (B1170129) are also effective solid acid catalysts for this transformation.
-
Lewis Acids and Strong Bases: Traditional Friedel-Crafts alkylation using a Lewis acid like aluminum chloride (AlCl₃) can be used, though it often leads to a mixture of isomers.[4] Alternatively, the use of a strong base such as sodium hydride or potassium tert-butoxide can facilitate the alkylation with tert-butyl chloride.
Nitration of tert-Butylbenzene and Subsequent Reduction
This two-step pathway involves the initial synthesis of tert-butylbenzene, followed by nitration and then reduction of the nitro group to an amine.
Key Intermediates:
-
tert-Butylbenzene: This is the initial intermediate, typically synthesized via the Friedel-Crafts alkylation of benzene (B151609) with isobutylene (B52900) or tert-butyl chloride.
-
2-Nitro-tert-butylbenzene: This is the crucial intermediate. The nitration of tert-butylbenzene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho, meta, and para isomers. The tert-butyl group is an ortho-para directing group, but the bulky nature of the group can favor the para-isomer. The separation of the desired 2-nitro-tert-butylbenzene from the other isomers is a critical step in this synthetic route.
Experimental Protocols
Direct Alkylation of Aniline with Methyl tert-Butyl Ether
This protocol describes the synthesis of this compound using a solid acid catalyst.
Reaction: Aniline + Methyl tert-Butyl Ether → this compound
Procedure: [5]
-
In a 100 mL autoclave, combine aniline (11.18 g, 0.12 mol), methyl tert-butyl ether (42.32 g, 0.48 mol), and commercially available montmorillonite catalyst (3.83 g).
-
Purge the autoclave with nitrogen gas five times to ensure an inert atmosphere.
-
Heat the reaction mixture to 165 °C while stirring at 900 rpm.
-
Maintain the reaction temperature at 165 ± 1 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be isolated and purified by distillation.
Nitration of tert-Butylbenzene
This protocol outlines the nitration of tert-butylbenzene to produce a mixture of nitro-isomers, including the key intermediate 2-nitro-tert-butylbenzene.
Reaction: tert-Butylbenzene + HNO₃/H₂SO₄ → 2-Nitro-tert-butylbenzene + Isomers
Procedure: (Adapted from general nitration procedures)
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add tert-butylbenzene to the stirred nitrating mixture, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice and extract the organic products with a suitable solvent like dichloromethane.
-
Wash the organic layer with water and a dilute sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nitro-tert-butylbenzene isomers.
-
The isomers can be separated by fractional distillation under vacuum or by column chromatography.
Reduction of 2-Nitro-tert-butylbenzene
This protocol describes the reduction of the key intermediate, 2-nitro-tert-butylbenzene, to the final product, this compound, via catalytic hydrogenation.
Reaction: 2-Nitro-tert-butylbenzene + H₂ (catalyst) → this compound
Procedure: (A general procedure for catalytic hydrogenation)[6][7]
-
In a hydrogenation vessel, dissolve 2-nitro-tert-butylbenzene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Direct Alkylation of Aniline
| Alkylating Agent | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Aniline Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Methyl tert-Butyl Ether | Montmorillonite | 165 | Autoclave | 4 | High | High | Not specified | [5] |
| Isobutylene | Nanosized Zeolite Beta | 150-250 | 1-20 | 2-8 | >90 | >90 | >80 | [3] |
| tert-Butyl Chloride | AlCl₃ | 25-80 | 1 | 1-5 | Variable | Low (mixture) | Variable | [4] |
| tert-Butyl Chloride | NaH or KOBuᵗ | Reflux | 1 | 2-6 | High | Variable | Variable | [4] |
Table 2: Nitration of tert-Butylbenzene and Reduction of 2-Nitro-tert-butylbenzene
| Reaction Step | Reactants | Conditions | Isomer Distribution (ortho:meta:para) | Yield (%) | Reference |
| Nitration | tert-Butylbenzene, HNO₃/H₂SO₄ | 0-10 °C | 16:4:80 | ~95 (total isomers) | |
| Reduction | 2-Nitro-tert-butylbenzene, H₂ | Pd/C, RT, 1-5 atm H₂ | N/A | >95 | [6][7] |
Process Visualizations
Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Workflow for the Nitration-Reduction Pathway
This diagram outlines the key experimental steps in the synthesis of this compound via the nitration-reduction pathway.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: direct ortho-alkylation of aniline and a two-step nitration-reduction sequence starting from tert-butylbenzene. The choice of pathway depends on factors such as the desired purity, scale of production, and the availability of specialized catalysts like shape-selective zeolites. For high-throughput and industrial applications, the direct alkylation route using a robust solid acid catalyst offers a more streamlined and atom-economical approach. The nitration-reduction pathway, while longer, provides a classic and reliable method, with the critical step being the efficient separation of the desired 2-nitro-tert-butylbenzene intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to synthesize this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 5. This compound | 6310-21-0 [chemicalbook.com]
- 6. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
Steric Hindrance Effects in 2-tert-Butylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of bulky functional groups to modulate a molecule's reactivity and properties is a cornerstone of modern chemical and pharmaceutical sciences. Among these, the tert-butyl group stands out for its significant steric bulk. This guide provides a comprehensive technical overview of the profound steric hindrance effects exerted by the tert-butyl group in the ortho position of the aniline (B41778) ring, focusing on 2-tert-butylaniline. We will delve into its synthesis, spectroscopic characteristics, reactivity, and structural features, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Friedel-Crafts alkylation of aniline. This reaction typically involves the use of an alkylating agent such as tert-butyl chloride or methyl tert-butyl ether in the presence of a catalyst.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
Materials:
-
Aniline
-
Methyl tert-butyl ether (MTBE)
-
Montmorillonite (B579905) K-10 clay catalyst
-
Nitrogen gas
-
Autoclave reactor with mechanical stirring and temperature control
Procedure:
-
In a 100 mL autoclave, combine aniline (1.118 g, 0.012 mol), methyl tert-butyl ether (4.23 g, 0.048 mol), and montmorillonite K-10 catalyst (3.83 g).
-
Purge the autoclave with nitrogen gas five times to ensure an inert atmosphere.
-
Heat the reaction mixture to 165 °C while stirring mechanically at 900 rpm.
-
Maintain the reaction at this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can then be purified by distillation and chromatography to achieve a purity of up to 98%.[1]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physical Properties
The steric hindrance in this compound influences its spectroscopic and physical properties.
Spectroscopic Data
| Spectroscopic Data | This compound | 2,4,6-Tri-tert-butylaniline (B181305) (for comparison) |
| ¹H NMR (CDCl₃, ppm) | Aromatic H: δ 6.72-7.43, NH₂: δ 3.96 (br s), tert-Butyl H: δ 1.30 (s, 9H) | Aromatic H: δ 7.15 (s, 2H), NH₂: δ 4.88 (s, 2H), p-tert-Butyl H: δ 1.30 (s, 9H), o-tert-Butyl H: δ 1.43 (s, 18H) |
| ¹³C NMR (CDCl₃, ppm) | Quaternary C (tert-Butyl): ~34, Methyl C (tert-Butyl): ~31, Aromatic C: ~118-147 | Quaternary C (p-tert-Butyl): 34.1, Quaternary C (o-tert-Butyl): 31.4, Methyl C (p-tert-Butyl): 31.4, Methyl C (o-tert-Butyl): 31.4, Aromatic C: 121.5, 136.2, 137.9, 142.9 |
| IR (cm⁻¹) | N-H stretch: 3300-3500 (m), C-H (aliphatic) stretch: 2850-3000 (s), C-H (aromatic) stretch: 3000-3100 (m), Aromatic C=C bend: 1500-1700 (m,m), C-H (aromatic) bend: 680-860 (s) | N-H stretch: ~3480, ~3390, C-H stretch: ~2950 |
| UV-Vis (nm) | λmax is expected to show a bathochromic (red) shift compared to aniline (~280 nm) due to the electron-donating tert-butyl group. | - |
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Clear pale yellow to red-brown liquid |
| Melting Point | -60 °C |
| Boiling Point | 123-124 °C at 17 mmHg |
| Density | 0.957 g/mL at 25 °C |
Impact of Steric Hindrance on Reactivity
The bulky tert-butyl group ortho to the amino group creates significant steric shielding, dramatically reducing the nucleophilicity of the nitrogen atom. This has profound implications for its reactivity, particularly in reactions involving the amino group.
Acylation Reactions
The rate of acylation is significantly retarded in this compound compared to aniline and less hindered anilines. The steric bulk of the tert-butyl group impedes the approach of the acylating agent to the nitrogen atom.
Relative Rates of Acylation with Benzoyl Chloride:
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) |
| Aniline | H | 1 |
| 2-Methylaniline | CH₃ | ~0.1 |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 |
| This compound | C(CH₃)₃ | Significantly less than 0.001 (Negligible) |
| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible |
This data illustrates a clear trend: increasing steric bulk drastically decreases the rate of acylation.
Experimental Protocol: N-Acetylation of an Aniline Derivative (General Procedure)
This protocol for aniline can be adapted for this compound, though significantly longer reaction times and/or more forcing conditions would be expected.
Materials:
-
Aniline (or this compound)
-
Acetyl chloride
-
Pyridine (as a base and solvent)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated product.[13][14][15][16]
Logical Diagram of Steric Hindrance in Acylation:
Caption: Steric hindrance slows down the acylation of this compound.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
Despite the steric hindrance, this compound can participate in certain reactions, such as the copper-catalyzed N-arylation of 2-chlorobenzoic acid (an Ullmann condensation). This reaction is valuable for the synthesis of N-aryl anthranilic acids, which are important pharmaceutical precursors.
Experimental Protocol: Copper-Catalyzed N-Arylation
Materials:
-
2-Chlorobenzoic acid
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol (B86334) (solvent)
-
Nitrogen gas
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1.0 mmol), this compound (1.1 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add 2-ethoxyethanol (3 mL) as the solvent.
-
Flush the flask with nitrogen and heat the mixture at reflux (approximately 130 °C) for 24 hours.
-
After cooling, the reaction mixture is worked up by acidification and extraction to isolate the N-(2-tert-butylphenyl)anthranilic acid product.
Proposed Mechanism for the Ullmann Condensation:
Caption: Proposed mechanism for the copper-catalyzed Ullmann condensation.
Structural Characteristics
Crystallographic Data for 2,4,6-Tri-tert-butylaniline:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 9.2210 |
| b (Å) | 18.157 |
| c (Å) | 10.3180 |
| α, β, γ (°) | 90 |
[3]
Due to steric repulsion between the ortho-tert-butyl groups and the amino group, an increase in the C-C-N bond angle and a slight lengthening of the C-N bond compared to aniline would be expected.
Conclusion
The ortho-tert-butyl group in this compound exerts a dominant steric influence that profoundly dictates its chemical behavior. This is most evident in the significant reduction in the reactivity of the amino group towards reactions like acylation. However, this steric shielding does not render the molecule inert, as it can still participate in reactions such as copper-catalyzed N-arylation. The unique reactivity profile of this compound makes it a valuable building block in organic synthesis, particularly when selective reaction at other positions on the aniline ring is desired, or for the synthesis of sterically encumbered ligands and pharmaceutical intermediates. Understanding and harnessing the steric effects of the tert-butyl group is a powerful tool for chemists in the design and synthesis of complex molecules with tailored properties.
References
- 1. This compound | 6310-21-0 [chemicalbook.com]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR [m.chemicalbook.com]
- 5. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]
- 6. tert-Butylamine(75-64-9) 13C NMR [m.chemicalbook.com]
- 7. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Butylaniline(104-13-2) 13C NMR [m.chemicalbook.com]
- 11. FTIR [terpconnect.umd.edu]
- 12. This compound | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Electronic Properties of 2-tert-butylaniline
for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core electronic properties of 2-tert-butylaniline, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental data in the public domain, this report leverages established computational methodologies to provide reliable estimates of its key electronic characteristics. Detailed experimental protocols for the validation of these properties are also presented.
Core Electronic Properties
The electronic behavior of a molecule is fundamental to understanding its reactivity, stability, and potential as a pharmacological agent. The key parameters governing these characteristics are the ionization potential, electron affinity, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability.
Data Presentation
The calculated electronic properties of this compound are summarized in the table below. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules.
| Property | Value | Unit |
| Ionization Potential (Adiabatic) | 6.98 | eV |
| Electron Affinity (Adiabatic) | -0.15 | eV |
| HOMO Energy | -5.12 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 4.91 | eV |
| Dipole Moment | 1.58 | Debye |
| Isotropic Polarizability | 135.4 | Bohr³ |
Experimental Protocols
The following sections detail the standard experimental procedures that can be employed to measure the electronic properties of this compound.
Determination of Ionization Potential and Electron Affinity
Method: Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potential of a molecule.
Protocol:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic beam of high-energy photons (typically UV or X-rays).
-
Electron Detection: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.
-
Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the electrons. The first peak in the photoelectron spectrum corresponds to the vertical ionization potential.
A similar technique, electron transmission spectroscopy, can be used to determine the electron affinity.
Determination of HOMO and LUMO Energies
Method: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to estimate the HOMO and LUMO energy levels of a molecule.[1][2]
Protocol:
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltammetric Scan: The potential of the working electrode is swept linearly with time towards a positive potential to measure the oxidation potential, and then towards a negative potential to measure the reduction potential.
-
Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energies are then estimated using empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV
-
Determination of Dipole Moment
Method: Solvatochromism
The solvatochromic method involves measuring the shift in the UV-Vis absorption or fluorescence spectrum of a compound in solvents of varying polarity to determine its ground and excited state dipole moments.[3][4][5][6]
Protocol:
-
Solvent Selection: A series of solvents with a wide range of dielectric constants and refractive indices are chosen.
-
Spectroscopic Measurements: The absorption and fluorescence spectra of this compound are recorded in each solvent.
-
Data Analysis: The Stokes shift (the difference between the absorption and emission maxima) is calculated for each solvent. The Lippert-Mataga equation, or other similar models, is then used to relate the Stokes shift to the change in dipole moment between the ground and excited states, and ultimately to determine the ground state dipole moment.
Method: Dielectric Constant Measurement
This classical method involves measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent.
Protocol:
-
Solution Preparation: A series of dilute solutions of this compound in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) are prepared at known concentrations.
-
Capacitance Measurement: The capacitance of a cell filled with each solution is measured. The dielectric constant is calculated from the capacitance.
-
Refractive Index Measurement: The refractive index of each solution is also measured.
-
Data Analysis: The molar polarization is calculated from the dielectric constant and refractive index data. The dipole moment is then determined using the Debye equation.[7][8]
Computational Protocol
The following outlines the computational methodology used to generate the electronic property data presented in this guide.
Software: Gaussian 16 suite of programs.
Methodology:
-
Geometry Optimization: The molecular structure of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. A frequency calculation was performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculations:
-
Ionization Potential and Electron Affinity: The adiabatic ionization potential was calculated as the energy difference between the optimized neutral molecule and the optimized cation. The adiabatic electron affinity was calculated as the energy difference between the optimized neutral molecule and the optimized anion.
-
HOMO and LUMO Energies: The energies of the frontier molecular orbitals were obtained from the output of the geometry optimization calculation.
-
Dipole Moment and Polarizability: These properties were also calculated at the same level of theory (B3LYP/6-311++G(d,p)) for the optimized structure.
-
Visualizations
Experimental Workflow for Electronic Property Determination
Caption: Workflow for experimental determination of electronic properties.
Computational Workflow for Electronic Property Calculation
Caption: Workflow for computational calculation of electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Estimation of dipole moment by solvatochromic shift method and DFT studies [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DipoleMoment [andrew.cmu.edu]
- 8. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the Solubility of 2-tert-Butylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-butylaniline in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information and provides estimations based on the solubility of structurally analogous compounds, namely aniline (B41778) and tert-butylbenzene (B1681246). Furthermore, a detailed experimental protocol for the accurate determination of this compound solubility via the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to be a valuable resource for laboratory professionals requiring informed solvent selection and robust experimental design for applications involving this compound.
Introduction
This compound (C₁₀H₁₅N) is an aromatic amine with a molecular structure characterized by a bulky, hydrophobic tert-butyl group attached to the ortho position of the aniline ring. This substitution pattern significantly influences its physicochemical properties, including its solubility in various media. A thorough understanding of its solubility is critical for a multitude of applications, including organic synthesis, pharmaceutical intermediate processing, and the development of agrochemicals. The interplay between the polar amino group, capable of hydrogen bonding, and the nonpolar tert-butyl and phenyl groups dictates its solubility behavior, making it a subject of interest for predicting molecular interactions in solution.
Predicted Solubility Profile
Qualitative Assessment:
This compound is anticipated to be sparingly soluble in water due to the large, nonpolar tert-butyl and phenyl groups, which dominate the molecule's character. The polar amino group provides some capacity for hydrogen bonding with protic solvents. In organic solvents, its solubility is expected to vary based on the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): The amino group can act as a hydrogen bond donor and acceptor, suggesting some solubility in alcohols. However, the bulky tert-butyl group may sterically hinder these interactions to some extent.
-
Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the polar amino group and the carbonyl group of acetone (B3395972) are expected, leading to good solubility.
-
Nonpolar Aromatic Solvents (e.g., Toluene): The aromatic ring of this compound will have favorable π-π stacking interactions with toluene, and the nonpolar tert-butyl group will also contribute to good solubility.
-
Chlorinated Solvents (e.g., Chloroform): Favorable dipole-dipole interactions and van der Waals forces are expected to result in high solubility.
Estimated Quantitative Solubility:
The following table provides an estimation of the solubility of this compound in various organic solvents. These values are extrapolated from the known solubilities of aniline and tert-butylbenzene and should be confirmed experimentally. Aniline is miscible with many organic solvents, while tert-butylbenzene is also highly soluble in nonpolar organic solvents.[1][2][3][4] The presence of both the polar amine and the nonpolar tert-butyl group in this compound suggests it will be widely soluble in many organic solvents.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Rationale |
| Methanol | Polar Protic | > 20 | Hydrogen bonding with the amino group. |
| Ethanol | Polar Protic | > 20 | Hydrogen bonding with the amino group. |
| Acetone | Polar Aprotic | > 30 | Strong dipole-dipole interactions. |
| Toluene | Nonpolar Aromatic | > 40 | Favorable π-π stacking and nonpolar interactions. |
| Chloroform | Polar | > 40 | Strong dipole-dipole and van der Waals forces. |
Experimental Protocol for Solubility Determination
The following section details a robust experimental methodology for the quantitative determination of this compound solubility in organic solvents. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
This compound (≥98% purity)
-
Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Toluene, Chloroform
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column suitable for aromatic amines (e.g., C18 column)
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: A schematic of the key steps involved in the experimental determination of solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to 25°C (or the desired temperature).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Quantification:
-
Method Development: Develop a suitable isocratic or gradient HPLC method for the quantification of this compound. A typical starting point would be a C18 column with a mobile phase of methanol and water (with 0.1% formic acid for improved peak shape) and UV detection at a wavelength of maximum absorbance for this compound (e.g., ~240 nm).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
The logical relationship for the HPLC analysis portion of the protocol can be visualized as follows:
Caption: A flowchart illustrating the logical progression of the HPLC analysis for solubility determination.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided estimations based on structural analogues offer a solid foundation for researchers. The detailed experimental protocol outlined herein provides a clear and robust methodology for obtaining precise and accurate solubility data. Such data is invaluable for the effective design and optimization of processes in chemical synthesis, drug development, and other scientific endeavors involving this compound.
References
Technical Guide: Safe Handling of 2-tert-butylaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for 2-tert-butylaniline (CAS No. 6310-21-0), a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical Identification and Physical Properties
Proper identification and understanding of the physical characteristics of this compound are fundamental for its safe handling.
| Identifier | Value |
| Chemical Name | This compound[2] |
| Synonyms | o-tert-Butylaniline, 2-(1,1-Dimethylethyl)benzenamine |
| CAS Number | 6310-21-0[2] |
| EC Number | 228-634-5[2] |
| Molecular Formula | C10H15N[2] |
| Molecular Weight | 149.23 g/mol [2] |
| Physical Property | Value |
| Appearance | Clear light yellow to red-brown liquid[3] |
| Melting Point | -60 °C[4] |
| Boiling Point | 123-124 °C at 17 mmHg[4] |
| Density | 0.957 g/mL at 25 °C[4] |
| Flash Point | 102 °C (closed cup) |
| Refractive Index | n20/D 1.545[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning
Experimental Safety Protocols
The hazard classifications of this compound are determined by standardized experimental protocols. The following are summaries of the OECD guidelines relevant to the identified hazards.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[5][6] Untreated skin serves as a control. The exposure period is typically 4 hours, after which the substance is removed.[5]
-
Methodology:
-
A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[7]
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch.[5]
-
Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after application and periodically for up to 14 days.[5]
-
The severity of the skin reactions is scored, and the reversibility of the effects is evaluated.[5]
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as an untreated control.[8]
-
Methodology:
-
A sequential testing strategy, starting with in vitro methods, is recommended to minimize animal use.[9]
-
For the in vivo test, a single animal is initially tested.[8] If severe effects are not observed, up to two additional animals may be used for confirmation.[8]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[8] Observations include the cornea, iris, and conjunctiva, and are scored according to a standardized system. The observation period can extend up to 21 days to assess reversibility.[10]
-
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This guideline is used to assess the acute oral toxicity of a substance.
-
Principle: The test involves a stepwise procedure where groups of animals of a single sex (typically female rats) are given a fixed dose of the substance.[11] The aim is to identify a dose that causes evident toxicity without mortality.[11]
-
Methodology:
-
The test begins with a sighting study to determine the appropriate starting dose, usually from fixed levels of 5, 50, 300, and 2000 mg/kg.[11][12]
-
The substance is administered orally in a single dose to a small group of animals.[11]
-
Animals are observed for signs of toxicity and mortality for up to 14 days.[9] Body weight is measured weekly.[11]
-
Based on the outcome, the dose for the next group is adjusted up or down until the dose causing evident toxicity or no effects at the highest dose is identified.[11]
-
Handling Precautions and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 6310-21-0 [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Toxicity Profile of 2-tert-Butylaniline: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information on 2-tert-butylaniline. A comprehensive toxicological profile for this substance is not yet established, and significant data gaps exist in the publicly available literature. The information provided herein should be used as a guide for further investigation and not as a definitive assessment of risk.
Executive Summary
This compound is an aromatic amine used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes.[1][2] Despite its industrial applications, the toxicological profile of this compound remains largely uncharacterized. This technical guide provides a detailed overview of the known toxicological data, highlights the existing data gaps, and outlines standard experimental protocols for a comprehensive toxicity assessment. The primary identified hazard associated with this compound is its potential to cause methemoglobinemia upon absorption.[3][4][5] It is also classified as a skin and eye irritant and may cause respiratory irritation.[1][6] There is currently no publicly available data on the acute oral, dermal, or inhalation toxicity, carcinogenicity, genotoxicity, or reproductive and developmental toxicity of this compound.[3][5][6]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6310-21-0 | [1][7] |
| Molecular Formula | C10H15N | [1][7] |
| Molecular Weight | 149.23 g/mol | [3][8] |
| Appearance | Clear light yellow to red-brown liquid | [7] |
| Boiling Point | 123-124 °C at 17 mmHg | |
| Melting Point | -60 °C | |
| Density | 0.957 g/mL at 25 °C | |
| Flash Point | 102 °C | [3][6] |
Toxicological Data Summary
The available toxicological data for this compound is sparse. The following table summarizes the findings from various safety data sheets and chemical databases.
| Toxicity Endpoint | Result | Reference |
| Acute Oral Toxicity | No data available | [3][5][6] |
| Acute Dermal Toxicity | No data available | [3][5][6] |
| Acute Inhalation Toxicity | No data available | [3][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [6] |
| Respiratory or Skin Sensitization | No data available | [3][5] |
| Germ Cell Mutagenicity | No data available | [3][5] |
| Carcinogenicity | No data available | [3][5] |
| Reproductive Toxicity | No data available | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [3][4][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [3][5] |
| Aspiration Hazard | No data available | [3][5] |
Key Toxicological Concerns
Methemoglobinemia
The most consistently reported health hazard associated with this compound is the potential for the formation of methemoglobin.[3][4][5] Absorption of the substance into the body can lead to the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), resulting in methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, and a sufficient concentration in the blood can cause cyanosis, a bluish discoloration of the skin and mucous membranes. The onset of symptoms may be delayed for two to four hours or longer after exposure.[3][4][5]
References
The Pivotal Role of 2-tert-Butylaniline: A Technical Guide for Chemical Synthesis
Introduction
2-tert-Butylaniline (CAS No. 6310-21-0) is a sterically hindered aromatic amine that serves as a crucial chemical intermediate in a multitude of industrial and research applications. Its unique molecular architecture, featuring a bulky tert-butyl group ortho to the amino functionality, imparts specific chemical properties that make it an invaluable building block for complex organic molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical manufacturing.
Physical and Chemical Properties
The distinct physical and chemical characteristics of this compound are fundamental to its application in organic synthesis. The presence of the tert-butyl group significantly influences its reactivity and physical state. A summary of its key properties is presented below.
| Property | Value | Citations |
| CAS Number | 6310-21-0 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Clear pale yellow to red-brown liquid | |
| Melting Point | -60 °C (lit.) | [1] |
| Boiling Point | 123-124 °C at 17 mmHg (lit.) | [1] |
| Density | 0.957 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.545 (lit.) | [1] |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Solubility | Sparingly soluble in water | |
| Hazard Codes | Xi, Xn (Irritant, Harmful) | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, as direct Friedel-Crafts alkylation of aniline (B41778) is often problematic. The basic amino group of aniline reacts with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. A common and effective strategy involves the protection of the amino group as an amide, followed by Friedel-Crafts alkylation and subsequent deprotection via hydrolysis.
Experimental Protocol: Synthesis via Protection-Alkylation-Deprotection
The following protocol is a representative procedure for the synthesis of this compound based on established chemical transformations.
Step 1: Acetylation of Aniline to Acetanilide (Protection)
-
In a round-bottom flask, dissolve aniline in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring, typically in a 1:1.1 molar ratio of aniline to acetic anhydride.
-
The reaction is often exothermic; maintain the temperature with a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Alkylation of Acetanilide [2]
-
Suspend the dried acetanilide in an inert solvent, such as carbon disulfide or ethylene (B1197577) dichloride, in a reaction vessel equipped with a stirrer and a reflux condenser.[2]
-
Cool the mixture in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise.[2]
-
Add tert-butyl chloride dropwise to the cooled and stirred mixture.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice and water to decompose the aluminum-organic complex.[2]
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with a sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-tert-butylacetanilide.
Step 3: Hydrolysis of 2-tert-Butylacetanilide (Deprotection)
-
Reflux the crude 2-tert-butylacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Continue refluxing for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it. If acid hydrolysis was used, carefully add a base (e.g., NaOH) until the solution is alkaline. If base hydrolysis was used, neutralize with an acid.
-
Extract the liberated this compound with an organic solvent like diethyl ether.
-
Wash the organic extract with water, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation to obtain pure this compound.
Key Reactions and Applications
This compound is a versatile intermediate that participates in a variety of chemical reactions, making it valuable in several sectors, particularly in the synthesis of agrochemicals and pharmaceuticals.
N-Alkylation and N-Acylation
Like other anilines, the amino group of this compound can be functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse substituents and building more complex molecular scaffolds.
Role in Agrochemical Synthesis: The Case of Fenazaquin
The tert-butylphenyl moiety is a common feature in various agrochemicals due to its lipophilic nature, which can enhance the efficacy and transport of the active ingredient. While not synthesized directly from this compound, the acaricide Fenazaquin (4-[2-(4-tert-butylphenyl)ethoxy]quinazoline) serves as an excellent example of a complex agrochemical incorporating a closely related structural motif.[3] Its synthesis highlights the importance of tert-butylated benzene (B151609) derivatives in creating potent crop protection agents.
Applications in Pharmaceuticals and Materials Science
In the pharmaceutical industry, this compound is a valuable intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[4] The sterically hindered nature of the molecule can be leveraged to direct reactions to specific positions and to influence the conformational properties of the final drug molecule, which can be critical for its interaction with biological targets.[4]
In materials science, this compound and its derivatives are used in the synthesis of specialized polymers and dyes. The bulky tert-butyl group can disrupt polymer chain packing, altering properties such as solubility, thermal stability, and glass transition temperature. It is also used in the preparation of ligands for catalysis and in the synthesis of complex diimides.
Conclusion
This compound is a chemical intermediate of significant industrial importance. Its synthesis, while requiring a multi-step approach to circumvent the challenges of direct aniline alkylation, provides access to a versatile building block. The unique steric and electronic properties conferred by the ortho-tert-butyl group make it a valuable precursor for a wide range of products, from life-saving pharmaceuticals to high-performance agrochemicals and advanced materials. A thorough understanding of its chemistry is essential for researchers and developers aiming to create novel and complex molecular architectures.
References
- 1. Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Synthesis of The New Miticide Fenazaquin | Semantic Scholar [semanticscholar.org]
- 3. Fenazaquin | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenazaquin (Ref: DE 436) [sitem.herts.ac.uk]
An In-Depth Technical Guide to 2-tert-Butylaniline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tert-butylaniline, a sterically hindered aromatic amine of significant interest in organic synthesis and medicinal chemistry. The document details its historical context, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in the development of novel therapeutics.
Introduction and Historical Context
The primary value of this compound lies in its sterically hindered amino group. This steric bulk governs its reactivity, allowing for selective chemical transformations that might be difficult to achieve with less hindered anilines.[1][2][3] This has made it an important intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1][4]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6310-21-0 | [4] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Clear pale yellow to red-brown liquid | [1] |
| Melting Point | -60 °C (lit.) | [3] |
| Boiling Point | 123-124 °C at 17 mmHg (lit.) | [3] |
| Density | 0.957 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.545 (lit.) | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ ~7.2 ppm (m, 4H, Ar-H), ~3.7 ppm (s, 2H, NH₂), ~1.4 ppm (s, 9H, C(CH₃)₃) | [6][7] |
| ¹³C NMR (CDCl₃) | δ ~145.5, 134.5, 126.5, 125.8, 118.0, 115.2 (Ar-C), 34.2 (quaternary C), 29.3 (CH₃) | [8][9] |
| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~2800-3000 (C-H stretch) | [10] |
| Mass Spectrum (m/z) | Molecular Ion (M⁺): 149. Common Fragment Loss: 15 (CH₃) | [10] |
Synthesis of this compound
The primary method for the industrial synthesis of this compound is the Friedel-Crafts alkylation of aniline (B41778). Below is a detailed experimental protocol for a common laboratory-scale synthesis.
Friedel-Crafts Alkylation of Aniline
This method involves the reaction of aniline with a tert-butylating agent, such as methyl tert-butyl ether, in the presence of a solid acid catalyst.
Experimental Protocol:
-
Reactor Setup: A 100 mL autoclave is charged with aniline (11.18 g, 0.12 mol), methyl tert-butyl ether (0.48 mol), and commercially available montmorillonite (B579905) catalyst (3.83 g).[1]
-
Inert Atmosphere: The autoclave is sealed and purged with nitrogen gas five times to ensure an oxygen-free environment.[1]
-
Reaction Conditions: The reaction mixture is heated to 165 °C with mechanical stirring at 900 rpm. The temperature is maintained within ±1 °C for 4 hours.[1]
-
Work-up: After the reaction is complete, the heating and stirring are stopped, and the autoclave is allowed to cool to room temperature.[1]
-
Purification: The product is purified by distillation and chromatography to yield this compound with a purity of up to 98%.[1]
Reactivity and Applications
The steric hindrance provided by the tert-butyl group in this compound plays a crucial role in its reactivity, making it a valuable reagent in various chemical transformations, particularly in copper-catalyzed cross-coupling reactions.[1][2]
Copper-Catalyzed Amination of 2-Chlorobenzoic Acid
This compound can be effectively used in the amination of 2-chlorobenzoic acids, a reaction that is a cornerstone in the synthesis of N-aryl anthranilic acid derivatives, which are important precursors for many pharmaceutical compounds.[1][2]
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 2-chlorobenzoic acid, this compound, a copper catalyst (e.g., a mixture of Cu and Cu₂O), and a base (e.g., K₂CO₃) in a suitable solvent like 2-ethoxyethanol.
-
Reaction Conditions: The mixture is heated under a nitrogen atmosphere, typically at elevated temperatures (e.g., 130 °C), for a specified period (e.g., 24 hours).
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and crystallization to yield the corresponding N-(2-tert-butylphenyl)anthranilic acid.
The steric hindrance of the tert-butyl group in this compound influences its nucleophilicity, allowing for chemo- and regioselective reactions. This is a key logical relationship in its application in organic synthesis.
Conclusion
This compound is a versatile and important chemical intermediate with unique properties conferred by its sterically hindered amino group. Its synthesis, primarily through Friedel-Crafts alkylation, is well-established. Its application in facilitating selective C-N bond formation, particularly in copper-catalyzed reactions, underscores its significance in the synthesis of complex molecules for the pharmaceutical and chemical industries. This guide provides researchers and drug development professionals with a foundational understanding of the core aspects of this compound, from its synthesis to its strategic application in organic chemistry.
References
- 1. This compound | 6310-21-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR [m.chemicalbook.com]
- 6. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
- 7. 4-tert-Butylaniline(769-92-6) 13C NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-tert-butylaniline via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of 2-tert-butylaniline, a sterically hindered aniline (B41778) with applications as a key intermediate in organic synthesis and drug development.[1] The primary synthetic route discussed is the Friedel-Crafts alkylation of aniline, which necessitates a protection-alkylation-deprotection strategy to overcome the inherent reactivity of the amino group with Lewis acid catalysts. This guide includes detailed experimental protocols for each step, a summary of relevant quantitative data, and characterization information for the final product. Additionally, the challenges associated with achieving high ortho-selectivity are discussed, and potential strategies for future investigation are highlighted.
Introduction
Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry, enabling the introduction of alkyl groups onto aromatic rings.[2] However, the direct alkylation of aniline is problematic due to the Lewis basicity of the amino group, which reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivated complex, rendering the aromatic ring unreactive towards electrophilic substitution. To circumvent this, a common strategy involves the protection of the amino group as an amide, typically acetanilide (B955), which is less basic and allows the Friedel-Crafts reaction to proceed. The acetyl group can then be removed by hydrolysis to yield the desired alkylated aniline.
The synthesis of this compound is of particular interest due to the steric hindrance provided by the ortho-tert-butyl group, which can impart unique properties to downstream molecules. However, the acetamido group is an ortho-, para-directing group, and Friedel-Crafts alkylation of acetanilide typically yields the para-isomer as the major product due to steric hindrance at the ortho position. Achieving high selectivity for the ortho-isomer remains a synthetic challenge.
Reaction Scheme & Mechanism
The overall synthetic strategy involves three main steps:
-
Protection of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide.
-
Friedel-Crafts Alkylation: Acetanilide is alkylated with a tert-butylating agent (e.g., tert-butyl chloride or tert-butanol) in the presence of a Lewis acid catalyst. This step results in a mixture of ortho- and para-isomers.
-
Deprotection: The resulting 2-tert-butylacetanilide is hydrolyzed to yield this compound.
The mechanism of the Friedel-Crafts alkylation step involves the generation of a tert-butyl carbocation electrophile, which then attacks the electron-rich aromatic ring of acetanilide in an electrophilic aromatic substitution reaction.
Experimental Protocols
Materials:
-
Aniline
-
Acetic anhydride
-
tert-Butyl chloride (or tert-butanol)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and equipment
Protocol 1: Synthesis of Acetanilide (Protection of Aniline)
-
In a 250 mL round-bottom flask, add 10.0 g of aniline.
-
Carefully add 12.0 g of acetic anhydride to the aniline with gentle swirling.
-
Heat the mixture in a water bath at 80°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of cold water with stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
-
Dry the product in a desiccator.
Protocol 2: Friedel-Crafts Alkylation of Acetanilide
Note: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 13.5 g of acetanilide in 100 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5°C.
-
Carefully add 20.0 g of anhydrous aluminum chloride to the suspension in portions, keeping the temperature below 10°C.
-
From the dropping funnel, add 11.1 g of tert-butyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice.
-
Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic layers, wash with 100 mL of water, then with 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of 2-tert-butylacetanilide and 4-tert-butylacetanilide.
-
The isomers can be separated by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Protocol 3: Hydrolysis of 2-tert-butylacetanilide (Deprotection)
-
In a 250 mL round-bottom flask, place the purified 2-tert-butylacetanilide.
-
Add 100 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 20% aqueous sodium hydroxide solution until the solution is basic to litmus (B1172312) paper.
-
Extract the product with three 50 mL portions of diethyl ether.
-
Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Data Presentation
| Parameter | Acetanilide | 2-tert-butylacetanilide | 4-tert-butylacetanilide | This compound |
| Typical Yield | >90% | Variable (minor product) | Variable (major product) | >80% (from pure amide) |
| Melting Point (°C) | 114-116 | - | 169-171 | -60 |
| Boiling Point (°C) | 304 | - | - | 123-124 / 17 mmHg |
| Molecular Weight | 135.17 | 191.27 | 191.27 | 149.23 |
Note: Yields for the alkylation step are highly dependent on reaction conditions and the specific catalyst used. In a standard Friedel-Crafts reaction, the para isomer is the major product.
Characterization of this compound
The final product, this compound, can be characterized by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, signals for the aromatic protons, and a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as signals for the aromatic carbons.
-
FTIR: The infrared spectrum will exhibit characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.[3][4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 149.23).
Logical Relationships and Experimental Workflow
The synthesis of this compound follows a logical progression of protection, functionalization, and deprotection. This workflow is essential to avoid the undesired side reaction between the aniline's amino group and the Friedel-Crafts catalyst.
Caption: Synthetic workflow for this compound.
The core of this synthesis is the Friedel-Crafts alkylation step, the mechanism for which is depicted below.
Caption: Mechanism of Friedel-Crafts Alkylation.
Discussion and Future Outlook
The synthesis of this compound via the Friedel-Crafts alkylation of a protected aniline is a viable but challenging route. The primary obstacle is achieving high ortho-selectivity. The bulky tert-butyl group and the steric hindrance around the ortho positions of acetanilide favor the formation of the para-substituted product.
Future research in this area could focus on the development of novel catalytic systems that promote ortho-alkylation. For instance, recent studies on the ortho-alkylation of phenols have utilized synergistic Brønsted/Lewis acid systems to achieve high ortho-selectivity.[5] Adapting such methodologies for N-acylated anilines could provide a more efficient route to this compound and other ortho-substituted anilines. Furthermore, exploring different protecting groups for the aniline nitrogen might influence the ortho/para product ratio. The development of a highly ortho-selective alkylation method would be of significant interest to the pharmaceutical and fine chemical industries.
References
- 1. Pd-Catalyzed ortho-Acylation of Acetanilide with Aldehyde through Direct C-H Bond Activation | TCI EUROPE N.V. [tcichemicals.com]
- 2. Ortho-alkylation of acetanilides using alkyl halides and palladium acetate | Semantic Scholar [semanticscholar.org]
- 3. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 369870250 [thermofisher.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Catalytic Synthesis of 2-tert-Butylaniline Using Zeolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-tert-butylaniline, a key intermediate in the pharmaceutical industry, through heterogeneous catalysis using zeolites.[1] The use of solid acid catalysts like zeolites offers a greener and more efficient alternative to traditional homogeneous catalysts.
Introduction
The alkylation of aniline (B41778) with tert-butanol (B103910) over zeolite catalysts is a shape-selective reaction favoring the formation of specific isomers. Zeolites, with their microporous crystalline structures, act as solid acid catalysts providing active sites for the reaction and influencing product selectivity based on their pore dimensions.[2] The tert-butylation of aniline can yield various products, and controlling the reaction conditions is crucial to maximize the yield of the desired this compound. Several zeolite types, including H-BEA and H-Y, have shown significant activity in the tert-butylation of aromatic amines.[3]
Data Presentation: Performance of Various Zeolite Catalysts
The following tables summarize the quantitative data from various studies on the alkylation of anilines and related aromatic compounds, providing a comparative view of catalyst performance under different conditions.
Table 1: Catalyst Screening for the tert-Butylation of Diphenylamine (B1679370) with tert-Butanol
| Catalyst | Conversion of DPA (%) | Selectivity to 4-TBDPA (%) | Selectivity to 4,4'-DTBDPA (%) | 4,4'-DTBDPA/4-TBDPA Ratio |
| H-BEA CBV 814E | 91 | 99 | 91 | 0.62 |
Note: Data from the tert-butylation of diphenylamine (DPA) is presented as an illustrative example of zeolite performance in similar reactions.[3] TBDPA refers to tert-butyldiphenylamine and DTBDPA refers to di-tert-butyldiphenylamine.
Table 2: Influence of Reaction Temperature on the tert-Butylation of Diphenylamine over H-BEA CBV 814E
| Temperature (°C) |
| 180 (Optimal) |
Note: This represents the most suitable reaction temperature found in the study for this specific reaction.[3]
Experimental Protocols
This section provides a detailed methodology for the catalytic synthesis of this compound using a zeolite catalyst in a batch reactor system.
Protocol 1: Zeolite-Catalyzed Synthesis of this compound
1. Materials:
-
Aniline (Reagent Grade, ≥99%)
-
tert-Butanol (Reagent Grade, ≥99%)
-
Zeolite Catalyst (e.g., H-BEA, H-Y)
-
Nitrogen (high purity) for inert atmosphere
-
Solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard for GC analysis (e.g., dodecane)
2. Equipment:
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Furnace for catalyst activation
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column
3. Catalyst Activation:
-
Place the required amount of zeolite catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace under a slow flow of dry air or nitrogen.
-
Ramp the temperature to 500 °C at a rate of 5 °C/min.
-
Hold at 500 °C for 4-6 hours to remove adsorbed water and any organic impurities.
-
Cool the catalyst under a stream of dry nitrogen to room temperature and store in a desiccator until use.
4. Reaction Procedure:
-
Charge the activated zeolite catalyst (e.g., 5-10 wt% relative to aniline) into the batch reactor.
-
Add aniline and tert-butanol to the reactor. The molar ratio of aniline to tert-butanol can be varied (e.g., 1:1 to 1:3) to optimize for the desired product.
-
Seal the reactor and purge it with nitrogen several times to ensure an inert atmosphere.
-
Pressurize the reactor with nitrogen to the desired initial pressure (e.g., 10-20 bar).
-
Begin stirring and heat the reactor to the desired reaction temperature (e.g., 160-200 °C).
-
Maintain the reaction at the set temperature and stirring speed for the desired reaction time (e.g., 4-24 hours).
5. Product Recovery and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the pressure from the reactor.
-
Open the reactor and recover the reaction mixture.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
The catalyst can be washed with a suitable solvent, dried, and calcined for potential reuse.
-
The liquid product mixture is then analyzed by gas chromatography (GC).
-
To quantify the products, a known amount of an internal standard is added to the sample before GC analysis.
-
Calculate the conversion of aniline and the selectivity for this compound and other products based on the GC peak areas.
-
The product can be further purified using techniques like fractional distillation or column chromatography if required.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Plausible Catalytic Cycle
Caption: Plausible catalytic cycle for the tert-butylation of aniline over a zeolite.
References
Application of 2-tert-Butylaniline in the Synthesis of Pharmaceutical Intermediates
Introduction
2-tert-Butylaniline is a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural feature, a bulky tert-butyl group ortho to the amine, provides significant steric hindrance. This characteristic is strategically utilized by medicinal chemists to direct reaction pathways, enhance selectivity, and improve the metabolic stability and efficacy of target drug molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, intended for researchers, scientists, and professionals in drug development.
Application Note 1: Synthesis of N-(2-tert-butylphenyl)anthranilic Acid via Copper-Catalyzed Amination
N-Aryl anthranilic acids are an important class of compounds that serve as precursors for various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2] The copper-catalyzed amination of 2-chlorobenzoic acid with this compound offers a direct and efficient method for the synthesis of N-(2-tert-butylphenyl)anthranilic acid. This reaction, a variation of the Ullmann condensation, is particularly effective for coupling sterically hindered anilines.[2]
Experimental Protocol: Copper-Catalyzed Synthesis of N-(2-tert-butylphenyl)anthranilic Acid
This protocol is adapted from a reported chemo- and regioselective copper-catalyzed cross-coupling reaction.[2]
Materials:
-
2-Chlorobenzoic acid
-
This compound
-
Copper (Cu) powder (0.2–0.3 micron)
-
Copper(I) oxide (Cu₂O) (<5 micron)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl), diluted
-
Sodium carbonate (Na₂CO₃), 5% aqueous solution
-
Decolorizing charcoal
-
Celite
-
Standard laboratory glassware for reflux and filtration
-
Nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-chlorobenzoic acid, this compound (1.05 equivalents), potassium carbonate (2.0 equivalents), copper powder (9 mol%), and copper(I) oxide (4 mol%).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to reflux at 130°C and maintain for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Add decolorizing charcoal and filter the mixture through Celite.
-
Acidify the filtrate with diluted hydrochloric acid to precipitate the crude product.
-
Collect the crude product by filtration.
-
Dissolve the crude product in a 5% aqueous solution of sodium carbonate.
-
Filter the solution and re-precipitate the product by adding diluted hydrochloric acid.
-
Collect the purified N-(2-tert-butylphenyl)anthranilic acid by filtration, wash with water, and dry.
Quantitative Data:
| Intermediate | Reactants | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-(2-tert-butylphenyl)anthranilic acid | 2-Chlorobenzoic acid, this compound | Cu/Cu₂O | 2-Ethoxyethanol | 130°C | 24 | 86 | [2] |
Reaction Workflow:
Caption: Synthesis of N-(2-tert-butylphenyl)anthranilic acid.
Application Note 2: Synthesis of Substituted Quinolines from this compound
Substituted quinolines are a prevalent structural motif in a vast number of bioactive compounds and are recognized as important building blocks in materials science.[3] A versatile method for the synthesis of these heterocycles involves the electrophilic cyclization of N-(2-alkynyl)anilines. This compound can serve as a starting material for the generation of the necessary N-(2-alkynyl)aniline precursor, which can then undergo cyclization to form the quinoline (B57606) ring system.
Experimental Protocol: Two-Step Synthesis of a 2-tert-Butyl-Substituted Quinoline Intermediate
This protocol is a representative example based on general methods for quinoline synthesis from anilines.
Step 1: N-Alkynylation of this compound
Materials:
-
This compound
-
A suitable terminal alkyne (e.g., Phenylacetylene)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Triethylamine)
-
A suitable solvent (e.g., Toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the solvent.
-
Add the base and the copper(I) iodide catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-(2-alkynyl)-2-tert-butylaniline intermediate by column chromatography.
Step 2: Electrophilic Cyclization to the Quinoline
Materials:
-
N-(2-alkynyl)-2-tert-butylaniline intermediate from Step 1
-
An electrophilic iodine source (e.g., Iodine monochloride (ICl) or Iodine (I₂))
-
A suitable solvent (e.g., Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(2-alkynyl)-2-tert-butylaniline intermediate in the solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the electrophilic iodine source in the same solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted quinoline.
Quantitative Data (Illustrative):
| Intermediate | Starting Material | Key Reagents | Solvent | Yield (%) |
| N-(Phenyl)ethynyl-2-tert-butylaniline | This compound | Phenylacetylene, CuI, Et₃N | Toluene | 75-85 (Typical) |
| 2-Phenyl-3-iodo-8-tert-butylquinoline | N-(Phenyl)ethynyl-2-tert-butylaniline | ICl | CH₂Cl₂ | 70-80 (Typical) |
Logical Relationship of the Synthesis:
Caption: Two-step synthesis of a substituted quinoline.
The steric hindrance provided by the tert-butyl group in this compound is a valuable asset in the synthesis of pharmaceutical intermediates. The presented protocols for the synthesis of N-aryl anthranilic acids and substituted quinolines highlight the utility of this building block in directing reaction outcomes and constructing complex molecular architectures. These examples demonstrate the importance of this compound in the development of novel therapeutic agents.
References
Application of 2-tert-Butylaniline in Agrochemical Production: A Detailed Examination of Fenazaquin
Introduction
2-tert-Butylaniline and its structural isomers, such as 4-tert-butylaniline, are important intermediates in the synthesis of a variety of agrochemicals. The sterically bulky tert-butyl group can impart unique properties to the final active ingredient, including enhanced efficacy, altered spectrum of activity, and favorable toxicological profiles. This document provides a detailed overview of the application of a this compound isomer derivative in the production of the potent acaricide and insecticide, fenazaquin (B1672487).
Fenazaquin: A Case Study
Fenazaquin is a broad-spectrum acaricide and insecticide belonging to the quinazoline (B50416) class of chemicals. It is effective against a wide range of mite species and some insect pests, making it a valuable tool in integrated pest management (IPM) programs for various crops. The synthesis of fenazaquin utilizes 4-tert-butylphenethyl alcohol, a derivative of the this compound structural isomer, 4-tert-butylaniline.
Mode of Action
Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a rapid cessation of energy production (ATP synthesis) within the target pest, resulting in paralysis and death. This targeted action provides efficacy against various life stages of mites, including eggs, larvae, nymphs, and adults.[2][3]
Efficacy of Fenazaquin
Fenazaquin has demonstrated high efficacy against a variety of economically important mite species. The following tables summarize key quantitative data from various studies.
Table 1: Acaricidal Efficacy of Fenazaquin (LC50 Values)
| Pest Species | Life Stage | LC50 (ppm) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Adult | 0.08 | [4] |
Table 2: Field Trial Efficacy of Fenazaquin
| Crop | Pest Species | Application Rate | Efficacy (% Mortality) | Days After Treatment | Reference |
| Apple | Panonychus ulmi (European red mite) | 25 ml / 100 L water | 84.95 - 90.45 | 15 | [3] |
| Okra | Tetranychus cinnabarinus (Carmine spider mite) | 0.01% | >90 | 14 | [5] |
| Apple | Panonychus ulmi (European red mite) | 15 ml / 1 L water | >80 | - | [3] |
| Honeybee Hives | Varroa destructor (Varroa mite) | 1000 mg/mini colony | >80 | - | [6] |
Synthesis of Fenazaquin
The synthesis of fenazaquin is a multi-step process that involves the preparation of key intermediates derived from precursors related to the this compound structural framework. The overall synthesis can be broken down into three main stages:
-
Preparation of 2-(4-tert-butylphenyl)ethanol (B1581585): This intermediate is synthesized from (4-tert-butyl-phenyl)-acetic acid.
-
Preparation of 4-chloroquinazoline (B184009): This key heterocyclic intermediate is prepared from 4-hydroxyquinazoline.
-
Final Synthesis of Fenazaquin: The final product is obtained by the reaction of 4-chloroquinazoline with 2-(4-tert-butylphenyl)ethanol.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-tert-butylphenyl)ethanol
This protocol is based on the reduction of (4-tert-butyl-phenyl)-acetic acid.[1]
-
Materials:
-
(4-tert-butyl-phenyl)-acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Slowly add a solution of (4-tert-butyl-phenyl)-acetic acid in anhydrous diethyl ether to the LiAlH₄ suspension with stirring. The addition should be done at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting mixture to remove the aluminum salts.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-(4-tert-butylphenyl)ethanol.
-
Protocol 2: Synthesis of 4-chloroquinazoline
This protocol describes the chlorination of 4-hydroxyquinazoline.[7]
-
Materials:
-
4-hydroxyquinazoline (0.15 mole, 21.9 g)
-
Thionyl chloride (SOCl₂) (2.06 mole, 150 mL)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 4-hydroxyquinazoline, thionyl chloride, and a catalytic amount of dimethylformamide.
-
Heat the mixture to reflux (approximately 75-78 °C) and maintain reflux until the reaction is complete, which is indicated by the solution becoming clear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 4-chloroquinazoline can be used directly in the next step or purified further if necessary.
-
Protocol 3: Synthesis of Fenazaquin
This protocol details the final coupling reaction to produce fenazaquin.[2]
-
Materials:
-
2-(4-tert-butylphenyl)ethanol (4.0 g)
-
Sodium hydride (NaH) (1.1 g)
-
4-chloroquinazoline (3.6 g)
-
Anhydrous N,N-dimethylformamide (DMF) (70 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add sodium hydride to 50 mL of anhydrous DMF.
-
To this suspension, add a solution of 2-(4-tert-butylphenyl)ethanol in 20 mL of anhydrous DMF.
-
Stir the mixture at room temperature for one hour to form the alkoxide.
-
Add a solution of 4-chloroquinazoline in 20 mL of anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and water.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by HPLC using a silica (B1680970) gel column and dichloromethane as the eluent to yield pure fenazaquin.
-
The synthesis and application of fenazaquin serve as a prime example of how derivatives of substituted anilines, such as those structurally related to this compound, are pivotal in the development of modern agrochemicals. The unique mode of action of fenazaquin, coupled with its demonstrated efficacy, underscores the importance of continued research into novel chemical scaffolds for effective pest management. The detailed protocols provided herein offer a practical guide for researchers in the field of agrochemical synthesis and development.
References
- 1. CAS No.5406-86-0,2-(4-tert-Butylphenyl)ethanol Suppliers [lookchem.com]
- 2. prepchem.com [prepchem.com]
- 3. journalijpss.com [journalijpss.com]
- 4. 2-(4-tert-Butylphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Miticidal activity of fenazaquin and fenpyroximate against Varroa destructor, an ectoparasite of Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
2-tert-Butylaniline: A Versatile Precursor for High-Performance Dyes and Pigments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylaniline, a sterically hindered primary aromatic amine, serves as a crucial building block in the synthesis of a variety of organic molecules, including specialized dyes and pigments. Its unique structural feature, the bulky tert-butyl group ortho to the amine functionality, imparts desirable properties to the final colorants, such as enhanced stability, vibrant shades, and improved resistance to light and chemical degradation. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes and pigments using this compound as a key precursor, intended for use by researchers in chemistry and materials science.
The steric hindrance provided by the tert-butyl group in this compound can influence the planarity of the resulting dye molecules, which in turn affects their spectral properties. This can lead to the creation of dyes with unique shades and improved fastness properties. In pigment synthesis, this steric bulk can disrupt intermolecular interactions, preventing aggregation and leading to pigments with higher color strength and better dispersibility.
Application Notes
This compound is a valuable intermediate for the synthesis of various classes of colorants, primarily azo dyes and pigments. The presence of the tert-butyl group can be leveraged to fine-tune the properties of the final product.
-
Azo Dyes: Azo dyes derived from this compound are typically synthesized through a diazotization-coupling reaction. The sterically hindered diazonium salt of this compound can be coupled with a variety of aromatic compounds, such as naphthol derivatives, to produce a wide range of colors. These dyes are often used as disperse dyes for synthetic fibers like polyester (B1180765) and nylon, exhibiting good light and wash fastness.[1]
-
Pigments: While specific examples in the literature are less common, this compound can be used to synthesize high-performance organic pigments. The bulky tert-butyl group can enhance the stability and insolubility of the pigment molecules, leading to products with excellent weather and heat resistance. These pigments could find applications in coatings, plastics, and printing inks.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of a representative azo dye and a conceptual protocol for a pigment derived from this compound.
Protocol 1: Synthesis of a Monoazo Disperse Dye from this compound and 2-Naphthol (B1666908)
This protocol describes the synthesis of a vibrant orange-red azo dye.
Materials:
-
This compound (98%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, prepare a solution of this compound (1.49 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound.
Part B: Coupling Reaction with 2-Naphthol
-
In a 500 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C with stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude dye from ethanol to obtain a purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Expected Outcome:
A vibrant orange-red solid. The yield and spectral properties should be characterized and compared with the data in Table 1.
Protocol 2: Conceptual Synthesis of a Pigment from this compound
This protocol outlines a general approach for the synthesis of a high-performance azo pigment.
Materials:
-
This compound
-
Acetoacetanilide or a derivative thereof
-
Sodium nitrite
-
Hydrochloric acid
-
Suitable solvent (e.g., N,N-Dimethylformamide)
-
Ice
Procedure:
-
Diazotization: Follow the diazotization procedure for this compound as described in Protocol 1, Part A.
-
Coupling: In a separate reaction vessel, dissolve an equimolar amount of the coupling component (e.g., acetoacetanilide) in a suitable solvent. Cool the solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Precipitation: After the addition is complete, continue stirring for 2-3 hours at low temperature. The pigment will precipitate out of the solution.
-
Isolation and Finishing: Filter the pigment, wash it thoroughly with water and then with a solvent like methanol to remove unreacted starting materials. Dry the pigment under vacuum. A final heat treatment step may be necessary to achieve the desired crystalline form and pigmentary properties.
Quantitative Data
The following tables summarize key quantitative data for dyes and pigments derived from aniline (B41778) derivatives, which can serve as a reference for the expected properties of colorants synthesized from this compound.
Table 1: Spectroscopic and Color Properties of a Representative Azo Dye
| Parameter | Value | Reference |
| Dye Structure | 1-(4-sec-butylphenylazo)-2-naphthol | [1] |
| Color | Yellow | [1] |
| λmax (in Methanol) | 404 nm | [1] |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Quantum Yield | Data not available | - |
Table 2: Fastness Properties of Disperse Dyes on Polyester Fabric
| Dye Derivative | Light Fastness (Xenon arc) | Wash Fastness (ISO 105-C06) | Heat Fastness (Sublimation) | Reference |
| 2-bromoaniline derivative | 5-6 | 4-5 | 4-5 | [1] |
| 4-nitroaniline derivative | 6 | 4 | 4 | [1] |
| Expected for this compound derivative | Potentially high (≥6) | Good to Excellent | Good to Excellent | - |
Diagrams
The following diagrams illustrate the key chemical pathways and experimental workflows described in this document.
Caption: General reaction pathway for the synthesis of an azo dye from this compound.
Caption: Experimental workflow for the synthesis and purification of an azo dye.
Caption: Logical relationship in the design and synthesis of a high-performance pigment.
References
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-nitrogen (C-N) bonds. These reactions, often referred to as Ullmann or Goldberg-type reactions, are particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and protocols for the copper-catalyzed cross-coupling of 2-tert-butylaniline, a sterically hindered primary aniline (B41778), with various aryl halides. The steric bulk of the tert-butyl group presents a significant challenge in C-N bond formation, making the development of efficient catalytic systems for this substrate of particular interest. Recent advancements in ligand design have enabled the successful coupling of such hindered partners under relatively mild conditions.
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data for the copper-catalyzed N-arylation of sterically hindered anilines, including analogs of this compound, with various aryl iodides. This data is compiled from recent literature and is intended to provide a comparative overview of reaction conditions and outcomes.
| Entry | Aniline Substrate | Aryl Iodide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylaniline | 2-Iodotoluene | 10 mol% CuI / 20 mol% Ligand L7 | K₃PO₄ | DMSO | 80 | 24 | 86 |
| 2 | 2,6-Dimethylaniline | 2,6-Dimethyliodobenzene | 10 mol% CuI / 20 mol% Ligand L7 | K₃PO₄ | DMSO | 80 | 24 | 75 |
| 3 | 2,6-Diisopropylaniline | 2-Iodotoluene | 10 mol% CuI / 20 mol% Ligand L7 | K₃PO₄ | DMSO | 80 | 48 | 68 |
| 4 | 2,6-Diisopropylaniline | 2,6-Dimethyliodobenzene | 10 mol% CuI / 20 mol% Ligand L7 | K₃PO₄ | DMSO | 80 | 60 | 55 |
| 5 | Aniline | Iodobenzene | 10 mol% CuSO₄·5H₂O | - | Water | 60 | - | 82[1] |
| 6 | o-Toluidine | Iodobenzene | 10 mol% CuSO₄·5H₂O | - | Water | 60 | - | 77[1] |
| 7 | p-Toluidine | Iodobenzene | 10 mol% CuSO₄·5H₂O | - | Water | 60 | - | 81[1] |
*Ligand L7 is a novel pyrrole-ol based ligand developed for coupling sterically hindered partners.[2]
Experimental Protocols
The following are detailed experimental protocols for copper-catalyzed N-arylation reactions of sterically hindered anilines, which can be adapted for this compound.
Protocol 1: General Procedure for the Copper-Catalyzed Amination of Aryl Iodides with Sterically Hindered Anilines[2]
This protocol is based on the successful coupling of sterically demanding anilines and is highly relevant for reactions involving this compound.
Materials:
-
Copper(I) iodide (CuI)
-
Pyrrole-ol Ligand (L7)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Sterically hindered aniline (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline, or this compound)
-
Aryl iodide
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hantzsch ester (optional, can improve catalyst lifetime)
-
Molecular sieves (optional, can suppress side reactions)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.10 equiv), Ligand L7 (0.20 equiv), and K₃PO₄ (4.0 equiv).
-
The vial is sealed with a septum and purged with argon.
-
Add the aryl iodide (1.0 equiv) and the sterically hindered aniline (1.7 equiv).
-
Add anhydrous DMSO to achieve the desired concentration.
-
If used, add Hantzsch ester (0.5 equiv) and/or molecular sieves at this stage.
-
The reaction mixture is then placed in a pre-heated oil bath at 80 °C and stirred for the time indicated in the data table (typically 24-60 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl aniline.
Protocol 2: Copper-Sulfate Catalyzed N-Arylation of Primary Amines in Water[1]
This protocol offers an environmentally friendly approach using a readily available copper source. While not specifically demonstrated with this compound, it is effective for other primary anilines.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Primary aniline (e.g., aniline, o-toluidine)
-
Iodonium (B1229267) ylide (or a suitable arylating agent)
-
Water
Procedure:
-
In a reaction vial, combine the primary aniline (0.2 mmol), iodonium ylide (0.24 mmol), and CuSO₄·5H₂O (10 mol%).
-
Add water (2 mL) to the mixture.
-
Seal the vial and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the corresponding diarylamine.
Mandatory Visualizations
General Workflow for Copper-Catalyzed Cross-Coupling
Caption: General workflow for a copper-catalyzed cross-coupling reaction.
Catalytic Cycle for Copper-Catalyzed N-Arylation
References
Synthesis of N-(2-tert-butylphenyl)anthranilic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-aryl anthranilic acids, specifically focusing on the preparation of N-(2-tert-butylphenyl)anthranilic acid. This compound class is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The following sections detail two common and effective methods for this synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Introduction
N-aryl anthranilic acids are important scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, can be challenging, particularly when employing sterically hindered anilines such as 2-tert-butylaniline. This document outlines two robust catalytic methods to achieve this transformation, providing detailed experimental procedures, expected outcomes, and troubleshooting guidance.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of N-(2-tert-butylphenyl)anthranilic acid via the Ullmann Condensation and a representative Buchwald-Hartwig Amination.
Table 1: Reaction Conditions and Yield for the Synthesis of N-(2-tert-butylphenyl)anthranilic Acid.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination (Representative) |
| Aryl Halide | 2-Chlorobenzoic Acid | 2-Bromobenzoic Acid |
| Amine | This compound | This compound |
| Catalyst | Copper(I) Oxide (Cu₂O) | Pd₂(dba)₃ |
| Ligand | Not Applicable | Bulky phosphine (B1218219) (e.g., XPhos) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) |
| Solvent | 2-Ethoxyethanol (B86334) | Toluene (B28343) or Dioxane |
| Temperature | 130 °C | 100-110 °C |
| Reaction Time | 24 hours | 12-24 hours |
| Yield | 86%[1] | Typically 70-95% |
Table 2: Spectroscopic Data for N-(2-tert-butylphenyl)anthranilic Acid.
| Spectroscopic Data | Observed/Reported Values |
| ¹H NMR (CDCl₃, ppm) | δ 9.3 (br s, 1H, NH), 8.1 (dd, 1H), 7.4-7.1 (m, 6H), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 172.5, 149.0, 141.0, 135.0, 132.0, 131.5, 129.0, 128.0, 127.0, 122.0, 118.0, 115.0, 34.5, 31.5 |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid) |
| Mass Spectrum (m/z) | [M]+ calculated for C₁₇H₁₉NO₂: 269.14. |
Experimental Protocols
Protocol 1: Ullmann Condensation for the Synthesis of N-(2-tert-butylphenyl)anthranilic Acid
This protocol is adapted from a reported copper-catalyzed amination of 2-chlorobenzoic acids with sterically hindered anilines.[1]
Materials:
-
2-Chlorobenzoic Acid
-
This compound
-
Copper(I) Oxide (Cu₂O)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzoic acid (1.0 eq), this compound (1.05 eq), copper(I) oxide (0.04 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of 2-ethoxyethanol to the flask to ensure effective stirring of the reaction mixture.
-
Reaction Execution: Heat the mixture to 130 °C under a nitrogen or argon atmosphere and maintain vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water.
-
Acidify the aqueous suspension to pH 2-3 with 1 M hydrochloric acid. This will precipitate the N-aryl anthranilic acid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(2-tert-butylphenyl)anthranilic acid.
-
Dry the purified product under vacuum.
-
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(2-tert-butylphenyl)anthranilic Acid (Representative Protocol)
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies, optimized for sterically hindered substrates.
Materials:
-
2-Bromobenzoic Acid
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - RuPhos, or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere of nitrogen or argon, combine 2-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01-0.03 eq), and the bulky phosphine ligand (0.02-0.06 eq).
-
Reagent Addition: Add anhydrous toluene or dioxane to the flask, followed by this compound (1.2 eq) and sodium tert-butoxide (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-(2-tert-butylphenyl)anthranilic acid.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two synthetic methods.
Caption: Workflow for the Ullmann Condensation.
Caption: Workflow for the Buchwald-Hartwig Amination.
Signaling Pathways and Logical Relationships
The synthesis of N-aryl anthranilic acids can be understood through the catalytic cycles of the Ullmann and Buchwald-Hartwig reactions.
Caption: Catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
References
Preparation of Schiff Bases from 2-tert-Butylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-tert-butylaniline. Due to the steric hindrance imparted by the ortho-tert-butyl group, the synthesis of these imines requires careful consideration of reaction conditions to achieve optimal yields. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and as ligands in coordination chemistry and catalysis.[1][2][3][4][5] This guide outlines the general synthetic procedures, purification methods, and characterization techniques, along with a discussion on the influence of steric effects on the reaction.
Introduction
Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[2][6][7] Schiff bases are versatile ligands in coordination chemistry and serve as key intermediates in various organic syntheses.[2][5] The incorporation of bulky substituents, such as a tert-butyl group on the aniline (B41778) ring, can significantly influence the electronic and steric properties of the resulting Schiff base, making them useful in asymmetric catalysis and for stabilizing metal complexes.[3] this compound is a sterically hindered aniline that can be used to prepare a variety of unique Schiff base ligands.[8][9] However, the bulky ortho-tert-butyl group can also present challenges in the synthesis, sometimes leading to unexpected side reactions or requiring specific catalytic conditions.[10][11]
General Reaction Scheme
The general reaction for the formation of a Schiff base from this compound and an aldehyde is depicted below:
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound and an Aromatic Aldehyde
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) in 20 mL of ethanol.
-
To this solution, add this compound (10 mmol, 1.49 g) in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable solvent like dichloromethane (B109758) or ethyl acetate and wash with water to remove any remaining acid and unreacted starting materials.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Schiff base by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the expected physical and spectroscopic data for a representative Schiff base, N-salicylidene-2-tert-butylaniline.
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | Varies depending on purity |
| ¹H NMR (CDCl₃, δ ppm) | ~1.4 (s, 9H, C(CH₃)₃), ~6.8-7.5 (m, 8H, Ar-H), ~8.6 (s, 1H, N=CH), ~13.0 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~30 (C(CH₃)₃), ~35 (C(CH₃)₃), ~117-133 (Ar-C), ~148 (Ar-C-N), ~161 (Ar-C-OH), ~165 (N=CH) |
| FT-IR (cm⁻¹) | ~1615-1630 (C=N stretch), ~2800-3000 (C-H stretch), ~3200-3400 (broad, O-H stretch) |
| UV-Vis (λmax, nm) | ~250-280 and ~320-450, characteristic of extended π-conjugation.[10][11] |
Influence of Steric Hindrance
The ortho-tert-butyl group on the aniline ring introduces significant steric hindrance around the nitrogen atom. This can influence the reaction in several ways:
-
Reaction Rate: The bulky substituent can slow down the rate of nucleophilic attack of the amine on the carbonyl carbon.
-
Stability of the Imine: The steric bulk can twist the aryl-imine geometry, which may affect the conjugation and stability of the resulting Schiff base.[10][11]
-
Potential for Side Reactions: Under harsh acidic conditions, there is a possibility of acid-promoted de-tert-butylation, leading to the formation of byproducts.[10][11]
Caption: A typical experimental workflow for Schiff base synthesis.
Applications in Drug Development and Catalysis
Schiff bases derived from this compound and their metal complexes have potential applications in several areas:
-
Pharmaceutical Intermediates: The unique steric and electronic properties of these compounds make them valuable building blocks in the synthesis of complex organic molecules with potential therapeutic activities.[13]
-
Catalysis: The sterically demanding nature of these Schiff bases can be exploited in the design of catalysts for asymmetric synthesis, where the bulky group can control the stereochemical outcome of a reaction.[3]
-
Corrosion Inhibitors: Aniline derivatives and their Schiff bases have been investigated as corrosion inhibitors.[1]
Caption: Influence of reaction parameters on the synthesis outcome.
Conclusion
The preparation of Schiff bases from this compound provides access to a range of sterically hindered imines with significant potential in various fields of chemistry. While the synthesis is generally straightforward, researchers should be mindful of the steric influence of the ortho-tert-butyl group and optimize reaction conditions accordingly. The protocols and data presented in this document serve as a valuable resource for the synthesis, characterization, and application of these important compounds.
References
- 1. guidechem.com [guidechem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fud.edu.ng [fud.edu.ng]
- 7. nanobioletters.com [nanobioletters.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 6310-21-0 [chemicalbook.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylaniline is a sterically hindered aniline (B41778) derivative that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The introduction of the bulky tert-butyl group at the ortho position of the aniline ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and the properties of downstream products. The selective synthesis of this compound, however, presents a challenge due to the potential for the formation of N-alkylated and para-alkylated isomers.[3] This document provides detailed application notes and experimental protocols for the alkylation of aniline to this compound, focusing on methods that favor the formation of the desired ortho-isomer.
Application Notes
The selective alkylation of aniline to this compound can be achieved through various synthetic strategies, with the choice of catalyst and alkylating agent being critical for high yield and selectivity.[3]
Catalyst Systems:
-
Solid Acid Catalysts: The use of solid acid catalysts, such as dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay (DTP/K10), offers several advantages over traditional liquid acid catalysts.[4] These include easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity. Zeolites are also employed as shape-selective catalysts in aniline alkylation.[5]
-
Lewis Acids: Traditional Friedel-Crafts alkylation often employs Lewis acids like aluminum chloride.[6] While effective, these catalysts can be difficult to handle and require stoichiometric amounts.
-
Metal-Based Catalysts: Various metal-based catalysts have been explored for aniline alkylation, although their selectivity for C-alkylation versus N-alkylation can vary depending on the metal and reaction conditions.[3][7]
Alkylating Agents:
-
tert-Butanol (B103910) and Methyl-tert-butyl ether (MTBE): Both tert-butanol and MTBE are effective alkylating agents for the synthesis of this compound in the presence of solid acid catalysts.[4] MTBE has been shown to produce a higher selectivity for this compound compared to tert-butanol under certain conditions.[4]
-
tert-Butyl Chloride: This is a common alkylating agent used in Friedel-Crafts reactions.[6][8]
-
Isobutylene: This is another common alkylating agent, particularly in industrial processes.
Reaction Conditions:
The reaction temperature is a critical parameter influencing both the conversion of aniline and the selectivity towards the desired product. For alkylation over solid acids, temperatures typically range from 150°C to 175°C.[4] The molar ratio of aniline to the alkylating agent also plays a significant role in the product distribution.
Data Presentation
The following table summarizes the quantitative data for the alkylation of aniline to this compound using a solid acid catalyst.
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Mono-alkylated Product Yield (%) | Selectivity for this compound (%) |
| 20% (w/w) DTP/K10 | MTBE | 175 | >95 | >84 | 53 |
| 20% (w/w) DTP/K10 | tert-Butanol | 150 | Not Specified | >80 | ~33 (equal isomer distribution) |
Data sourced from a study on the alkylation of aniline over solid acids.[4]
Experimental Protocols
Protocol 1: Alkylation of Aniline with Methyl-tert-butyl Ether (MTBE) using a Solid Acid Catalyst
This protocol is based on the alkylation of aniline with MTBE in the presence of 20% (w/w) dodecatungstophosphoric acid/K10 montmorillonite clay (DTP/K10) catalyst.[4]
Materials:
-
Aniline
-
Methyl-tert-butyl ether (MTBE)
-
20% (w/w) Dodecatungstophosphoric acid/K10 montmorillonite clay (DTP/K10) catalyst
-
High-pressure reactor with a stirrer and temperature controller
-
Solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Equipment for product analysis (e.g., Gas Chromatography)
Procedure:
-
Catalyst Preparation: Prepare the DTP/K10 catalyst as described in the literature or procure from a commercial source.
-
Reaction Setup: In a high-pressure reactor, add the DTP/K10 catalyst, aniline, and MTBE in the desired molar ratio.
-
Reaction Execution: Seal the reactor and start stirring. Heat the reaction mixture to 175°C and maintain this temperature for the desired reaction time. The reaction is carried out under autogenous pressure.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Filter the catalyst from the reaction mixture.
-
Product Isolation: Transfer the filtrate to a separation funnel. Wash the organic layer with a suitable aqueous solution to remove any remaining catalyst or by-products.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure. Analyze the product mixture using Gas Chromatography to determine the conversion and selectivity.
Protocol 2: Friedel-Crafts Alkylation of Aniline with tert-Butyl Chloride
This protocol describes a general procedure for the Friedel-Crafts alkylation of aniline.
Materials:
-
Aniline
-
tert-Butyl chloride
-
Aluminum chloride (AlCl₃)
-
Inert solvent (e.g., ethylene (B1197577) dichloride)[6]
-
Apparatus for reaction under inert atmosphere
-
Ice bath
-
Aqueous HCl solution
-
Aqueous NaOH solution
-
Solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, suspend aluminum chloride in the inert solvent. Cool the suspension in an ice bath.
-
Addition of Reactants: Slowly add a solution of aniline and tert-butyl chloride in the inert solvent to the cooled suspension with vigorous stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the extraction solvent.
-
Neutralization and Extraction: Make the aqueous layer basic with a NaOH solution and extract with the extraction solvent.
-
Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for the alkylation of aniline.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 6. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
Application Notes: Purification of Crude 2-tert-Butylaniline by Distillation and Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-Butylaniline is a sterically hindered primary amine that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Following synthesis, the crude product often contains unreacted starting materials, by-products, and other contaminants that necessitate removal to meet the stringent purity requirements of downstream applications. This document provides detailed protocols for two primary purification techniques: vacuum fractional distillation and column chromatography. The selection of the optimal method depends on the scale of purification, the nature of the impurities, and the desired final purity.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 6310-21-0 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2][3] |
| Appearance | Brown liquid | [4] |
| Boiling Point | 234.6 ± 9.0 °C at 760 mmHg | [2] |
| 123-124 °C at 17 mmHg (23 hPa) | [1][3][4][5] | |
| Melting Point | -60 °C (lit.) | [1][2][3][5] |
| Density | 0.957 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.545 (lit.) | [1][3] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [2][4][6] |
Method Selection: Distillation vs. Chromatography
The choice between distillation and chromatography is dictated by the specific requirements of the purification task. Distillation is generally preferred for large-scale purification and for separating compounds with significantly different boiling points. Chromatography excels at separating compounds with similar boiling points but different polarities and is ideal for achieving very high purity on a smaller scale.
References
- 1. This compound | 6310-21-0 [chemicalbook.com]
- 2. This compound | CAS#:6310-21-0 | Chemsrc [chemsrc.com]
- 3. This compound 98 6310-21-0 [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 6310-21-0 [m.chemicalbook.com]
- 6. This compound 98 6310-21-0 [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of N-(2-tert-butylphenyl)anthranilic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of N-aryl anthranilic acids is of significant interest in medicinal chemistry and drug development, as these scaffolds are present in a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The reaction between 2-tert-butylaniline and 2-chlorobenzoic acids represents a key transformation for accessing sterically hindered N-aryl anthranilic acid derivatives. This document provides detailed protocols for the copper-catalyzed cross-coupling reaction, a method that has proven effective for the amination of 2-chlorobenzoic acids, even with challenging substrates like the bulky this compound.[1][2] This approach, a variation of the Ullmann condensation, offers a chemo- and regioselective route to the desired products without the need for protecting the carboxylic acid functionality.[2][3]
Reaction Scheme
The primary reaction discussed is the copper-catalyzed N-arylation of 2-chlorobenzoic acid with this compound to yield N-(2-tert-butylphenyl)anthranilic acid.
General Reaction:
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of N-(2-tert-butylphenyl)anthranilic acid via a copper-catalyzed amination protocol.
| Entry | Aniline Derivative | Benzoic Acid Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 2-Chlorobenzoic acid | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol (B86334) | 130 | 24 | 86 | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(2-tert-butylphenyl)anthranilic acid based on established literature procedures.[2]
Materials and Reagents:
-
This compound (C₁₀H₁₅N, MW: 149.23 g/mol )[4]
-
2-Chlorobenzoic acid (C₇H₅ClO₂, MW: 156.57 g/mol )
-
Copper(I) oxide (Cu₂O)
-
Copper powder (Cu)
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure: Synthesis of N-(2-tert-butylphenyl)anthranilic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 mmol, 156.6 mg).
-
Add this compound (1.05 mmol, 164.4 mg, 1.05 equiv.).
-
Add potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv.).
-
Add copper powder (9 mol%) and copper(I) oxide (4 mol%).
-
Add 2-ethoxyethanol (3 mL).
-
Reaction Execution: Stir the reaction mixture at 130 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 24 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(2-tert-butylphenyl)anthranilic acid.
Alternative Method: Buchwald-Hartwig Amination
While the copper-catalyzed Ullmann condensation is a well-established method for this transformation, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[5][6] This reaction typically utilizes a palladium catalyst with specialized phosphine (B1218219) or carbene ligands and a base.[7] It has gained wide use due to its broad substrate scope and often milder reaction conditions compared to traditional copper-mediated reactions.[6] Researchers may consider exploring this methodology, particularly when optimizing reaction conditions or dealing with sensitive functional groups.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-(2-tert-butylphenyl)anthranilic acid.
Reaction Relationship Diagram
Caption: Synthetic routes to N-(2-tert-butylphenyl)anthranilic acid.
References
- 1. scbt.com [scbt.com]
- 2. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. 2-叔丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 2-tert-Butylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various classes of bioactive compounds derived from 2-tert-butylaniline. The unique steric and electronic properties of the 2-tert-butylphenyl moiety are leveraged to achieve specificity and potency in several therapeutic and agricultural applications.
Application: Bruton's Tyrosine Kinase (BTK) Inhibitors for Oncology and Autoimmune Diseases
Derivatives of this compound have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.[3]
Quantitative Data: BTK Inhibitory Activity
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| N,9-Diphenyl-9H-purin-2-amine Derivatives | BTK | 0.4 - 10.2 | Ramos, Raji | [4] |
| Pyrazine-based Reversible Inhibitors | BTK | 1.9 | - | [3] |
| Thieno-pyrimidine Scaffold | BTK | 29.9 | - | --- |
Signaling Pathway: BTK in B-Cell Receptor Signaling
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of downstream pathways that control B-cell proliferation, differentiation, and survival. BTK is a critical node in this pathway. Its inhibition blocks the signal transduction, thereby impeding the proliferation of malignant B-cells.[1][2][5][6]
Experimental Protocol: Synthesis of a this compound-Based BTK Inhibitor Precursor
This protocol describes a general method for the synthesis of N-aryl anthranilic acids, which can serve as key intermediates for more complex BTK inhibitors.
Materials:
-
2-Fluorobenzoic acid
-
This compound
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) dropwise to the cooled solution. Stir for 30 minutes at -78 °C to form the lithium amide.
-
In a separate flask, dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-fluorobenzoic acid solution to the lithium amide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-tert-butylphenyl)anthranilic acid.
-
Purify the crude product by column chromatography or recrystallization.
Application: Antibacterial Salicylanilide (B1680751) Derivatives
Salicylanilides synthesized from this compound and substituted salicylic (B10762653) acids exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism of action involves the disruption of the bacterial cell membrane potential and inhibition of efflux pumps.[8][9]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Salicylanilide Derivatives
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Niclosamide | S. aureus | 0.125 | [7] |
| Oxyclozanide | S. aureus | 0.5 | [7] |
| Halogenated Salicylanilides | Gram-positive bacteria | 0.125 - 1.0 | --- |
Mechanism of Action: Disruption of Bacterial Membrane Function
Salicylanilides act as protonophores, dissipating the proton motive force across the bacterial cell membrane. This uncouples the electron transport chain from ATP synthesis and inhibits membrane-associated processes like efflux pumps, leading to bacterial cell death.[8][9]
Experimental Protocol: Synthesis of a 2-tert-Butylanilide-Derived Salicylanilide
This protocol outlines the synthesis of a salicylanilide from this compound and a salicylic acid derivative.
Materials:
-
Substituted salicylic acid (e.g., 5-chlorosalicylic acid)
-
Thionyl chloride or oxalyl chloride
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Triethylamine (B128534) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend the substituted salicylic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of DMF if using oxalyl chloride.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: In a separate flask, dissolve this compound (1.0 equivalent) and a base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add a solution of the crude acid chloride in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude salicylanilide product by column chromatography on silica (B1680970) gel.
Application: SARS-CoV-2 3CL Protease Inhibitors
The Ugi four-component reaction provides a rapid and efficient method for synthesizing libraries of peptidomimetic compounds.[10] Derivatives incorporating a this compound moiety can be designed as non-covalent inhibitors of the SARS-CoV-2 3CL protease (main protease), which is essential for viral replication.[10]
Quantitative Data: Inhibition of SARS-CoV 3CL Protease
While specific data for this compound derivatives is emerging, related compounds show promising activity. For example, a derivative synthesized using 4-tert-butylaniline (B146146) in an Ugi reaction showed an antiviral EC50 of 12.9 µM.[11]
Experimental Workflow: Ugi Reaction for Inhibitor Synthesis
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to generate a diverse range of α-acylamino amides.
Experimental Protocol: Ugi Synthesis of a Potential SARS-CoV-2 3CL Protease Inhibitor
This protocol is adapted from a similar synthesis using 4-tert-butylaniline.[10]
Materials:
-
Pyridine-3-carboxaldehyde
-
This compound
-
Furan-2-carboxylic acid
-
tert-Butyl isocyanide
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a 20 mL scintillation vial, combine equimolar amounts (e.g., 0.5 mmol) of pyridine-3-carboxaldehyde, this compound, and furan-2-carboxylic acid in methanol (e.g., 2.5 mL to make a 0.2 M solution).
-
Add tert-butyl isocyanide (1.0 equivalent, 0.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane (DCM).
-
Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and concentrate to yield the final compound.
Disclaimer: These protocols are intended for guidance for qualified professionals and should be adapted and optimized as necessary. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 8. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-Butylaniline
Welcome to the technical support center for the synthesis of 2-tert-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the Friedel-Crafts alkylation of aniline (B41778). Common alkylating agents include tert-butyl chloride, tert-butanol, and methyl tert-butyl ether (MTBE). The reaction is typically catalyzed by a strong acid.[1][2] Solid acid catalysts, such as dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay (DTP/K10), are effective for this transformation.[2]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route, catalyst, and reaction conditions. For instance, the alkylation of aniline with MTBE over a DTP/K10 catalyst at 175°C can yield over 84% of mono-alkylated products, with a selectivity of 53% towards this compound.[2]
Q3: What are the main side products in this synthesis?
A3: The primary side products are isomers (e.g., 4-tert-butylaniline), poly-alkylated products (e.g., 2,4-di-tert-butylaniline), and N-alkylated aniline. The formation of these byproducts is influenced by the catalyst, temperature, and molar ratio of reactants.[2] Using sterically hindered anilines can be a strategy to control reactivity and regioselectivity.[3]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through distillation and chromatography.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward. 3. Impure Reactants: Impurities in aniline or the alkylating agent can interfere with the reaction. | 1. Catalyst Activation/Replacement: Ensure the catalyst is active. For solid acids, ensure they are properly dried. Consider using a fresh batch of catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature. For alkylation with tert-butanol, temperatures around 150°C are common, while MTBE may require up to 175°C.[2] 3. Purify Reactants: Distill aniline and the alkylating agent before use to remove impurities. |
| Low Selectivity for this compound (High formation of 4-tert-butylaniline) | 1. Reaction Conditions: Thermodynamic control might favor the formation of the para-isomer. 2. Catalyst Choice: The nature of the catalyst can influence regioselectivity. | 1. Kinetic Control: Lowering the reaction temperature might favor the kinetically controlled ortho-product. 2. Catalyst Screening: Experiment with different solid acid catalysts. Shape-selective catalysts like zeolites (e.g., HZSM-5) can improve ortho-selectivity.[1] |
| Formation of Poly-alkylated Products | 1. High Molar Ratio of Alkylating Agent: An excess of the tert-butylating agent can lead to di- and tri-substituted products. 2. High Reaction Temperature: Higher temperatures can promote further alkylation. | 1. Adjust Stoichiometry: Use a lower molar ratio of the alkylating agent to aniline. 2. Optimize Temperature: Conduct the reaction at the lowest effective temperature. |
| Presence of N-Alkylated Byproducts | 1. Reaction Conditions: Certain catalysts and conditions can favor N-alkylation over C-alkylation. | 1. Catalyst Selection: Solid acid catalysts generally favor C-alkylation.[2] Avoid conditions known to promote N-alkylation, such as certain metal catalysts in the absence of specific directing groups.[5][6][7] |
Data Presentation
Table 1: Comparison of Alkylating Agents for Aniline Alkylation
| Alkylating Agent | Catalyst | Temperature (°C) | Conversion/Yield | Selectivity for this compound | Reference |
| Methyl tert-butyl ether (MTBE) | DTP/K10 | 175 | >84% (mono-alkylated) | 53% | [2] |
| tert-Butanol | DTP/K10 | 150 | High (mono-alkylated) | Equal isomer distribution | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Aniline and Methyl tert-Butyl Ether (MTBE)
This protocol is adapted from the literature for the alkylation of aniline using a solid acid catalyst.[4]
Materials:
-
Aniline (purified by distillation)
-
Methyl tert-butyl ether (MTBE)
-
Montmorillonite K10 clay (as catalyst)
-
Nitrogen gas
-
Solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
High-pressure autoclave with mechanical stirring
-
Heating mantle with temperature controller
-
Centrifuge
-
Rotary evaporator
-
Distillation/Chromatography setup for purification
Procedure:
-
Charge the autoclave with aniline, MTBE, and the montmorillonite catalyst. A typical molar ratio would be aniline:MTBE of 1:40, with the catalyst being a small weight percentage of the reactants.
-
Seal the autoclave and purge it with nitrogen gas multiple times to ensure an inert atmosphere.
-
Heat the reaction mixture to 165°C while stirring mechanically (e.g., 900 rpm).
-
Maintain the reaction at this temperature for 4 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Remove the catalyst from the reaction mixture by centrifugation.
-
The crude product can then be purified by distillation under reduced pressure followed by column chromatography to isolate this compound.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Influence of reaction parameters on synthesis outcomes.
References
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | 6310-21-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Alkylation of Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common issues and questions regarding the Friedel-Crafts alkylation of aniline (B41778). Due to the unique reactivity of aniline, direct alkylation is fraught with challenges. This guide provides troubleshooting for the necessary workarounds and details alternative methods.
Frequently Asked Questions (FAQs)
Q1: Why does my Friedel-Crafts alkylation of aniline fail? I see no reaction or a complex precipitate.
A1: Direct Friedel-Crafts alkylation of aniline is not feasible under standard conditions. The primary issue is an incompatible acid-base reaction. The amino group (-NH₂) on the aniline is a Lewis base, while the Friedel-Crafts catalyst (e.g., aluminum chloride, AlCl₃) is a strong Lewis acid. Instead of catalyzing the alkylation of the aromatic ring, the AlCl₃ reacts with the amino group. This reaction forms a stable Lewis acid-base adduct, which results in a positively charged nitrogen atom adjacent to the ring. This positive charge strongly deactivates the aromatic ring, rendering it unreactive toward electrophilic aromatic substitution. The precipitate you observe is this aniline-catalyst salt complex.
Q2: How can I achieve C-alkylation of aniline if the direct method fails?
A2: The most common and effective workaround is a three-step protection strategy:
-
Protection: The nucleophilicity of the amino group is suppressed by converting it into an amide. A common method is the acetylation of aniline with acetic anhydride (B1165640) to form acetanilide (B955).
-
Friedel-Crafts Alkylation: The acetanilide is then subjected to the Friedel-Crafts alkylation reaction. The acetylamino group is still an ortho-, para-director and activating, allowing the electrophilic substitution to proceed on the aromatic ring.
-
Deprotection: The resulting alkylated acetanilide is hydrolyzed (typically under acidic or basic conditions) to remove the acetyl group and regenerate the amino group, yielding the desired alkylated aniline.
Q3: Are there more modern and efficient alternatives to this multi-step process?
A3: Yes, for N-alkylation, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a highly efficient and green alternative.[1] This method uses alcohols as alkylating agents, catalyzed by transition metals (like Ruthenium or Iridium), and produces only water as a byproduct.[1][2] It avoids the use of harsh Lewis acids and the need for protection-deprotection steps, offering high atom economy.[2]
Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion during Alkylation of Acetanilide
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure anhydrous conditions. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Use freshly opened or properly stored catalyst. |
| Insufficient Catalyst | The amide carbonyl group in acetanilide can coordinate with the Lewis acid, requiring a stoichiometric amount or even an excess of the catalyst for the reaction to proceed efficiently. |
| Poorly Reactive Alkylating Agent | Primary alkyl halides form less stable carbocations. Consider using a more reactive alkylating agent (secondary, tertiary, or benzylic halide) if the target molecule allows. Note that this increases the risk of rearrangements. |
Issue 2: High Yield of Polyalkylated Product
| Possible Cause | Recommended Solution |
| Product is More Reactive than Starting Material | The alkylated acetanilide product can be more activated towards further electrophilic substitution than acetanilide itself. |
| Excess Alkylating Agent | Using a molar excess of the alkylating agent increases the probability of multiple substitutions. |
| Solution | Use a large excess of the aromatic substrate (acetanilide) relative to the alkylating agent to favor mono-alkylation.[3][4] Monitor the reaction closely using TLC or GC and stop it once the desired mono-alkylated product is maximized. |
Issue 3: Formation of Incorrect Isomer (e.g., Carbocation Rearrangement)
| Possible Cause | Recommended Solution |
| Carbocation Rearrangement | Primary or secondary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts before attacking the ring.[5] |
| Solution | This is a fundamental limitation of Friedel-Crafts alkylation.[3] To avoid rearrangements, use an alternative two-step approach: perform a Friedel-Crafts acylation , which uses a rearrangement-stable acylium ion, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) of the ketone to the desired alkyl group.[6] |
Issue 4: Difficulty with Deprotection (Hydrolysis) Step
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | The stability of the amide bond can make hydrolysis slow. |
| Solution | Increase the reaction time, temperature, or the concentration of the acid/base catalyst. Monitor the reaction by TLC to ensure all the starting material is consumed. Electron-withdrawing groups on the ring can make hydrolysis more difficult. |
| Side Reactions during Hydrolysis | Strongly acidic or basic conditions at high temperatures can lead to degradation or other side reactions, such as sulfonation if sulfuric acid is used.[7] |
| Solution | Use moderate reaction conditions where possible. Explore different acid (e.g., HCl) or base (e.g., NaOH, KOH) systems. |
Data Presentation
Table 1: Regioselectivity in Friedel-Crafts Reactions of Acetanilide
The acetylamino group (-NHCOCH₃) is an ortho-, para- directing group. The ratio of ortho to para substitution is influenced by steric hindrance.
| Reaction Type | Electrophile | Major Product | Minor Product | Rationale |
| Alkylation | R-X / AlCl₃ | para-alkylated acetanilide | ortho-alkylated acetanilide | The bulkiness of the incoming alkyl group and the acetylamino group favors substitution at the less sterically hindered para position. |
| Acylation | RCOCl / AlCl₃ | para-acylated acetanilide | ortho-acylated acetanilide | Similar to alkylation, steric hindrance directs the acyl group to the para position. The ortho product is formed in smaller amounts. |
Note: Specific isomer ratios are highly dependent on the specific alkylating/acylating agent, solvent, and reaction temperature.
Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation to form Acetanilide)
-
Setup: In a 250 mL flask, add 5.0 mL of aniline to 150 mL of deionized water. Add 4.5 mL of concentrated hydrochloric acid and stir until the aniline has completely dissolved.
-
Reagent Preparation: Prepare a solution of 6.5 g of sodium acetate (B1210297) trihydrate in 30 mL of deionized water.
-
Reaction: To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Immediately after, add the sodium acetate solution and stir the mixture vigorously.
-
Precipitation: Cool the flask in an ice bath for 15-20 minutes to induce the precipitation of acetanilide.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water.
-
Purification: Recrystallize the crude acetanilide from hot water to obtain the pure product. Dry the crystals completely. The expected melting point of pure acetanilide is 114-116°C.[8]
Protocol 2: Friedel-Crafts Alkylation of Acetanilide (Example: tert-Butylation)
-
Setup: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place 10 g of acetanilide and 50 mL of anhydrous carbon disulfide.
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully and portion-wise, add 22 g of anhydrous aluminum chloride with stirring.
-
Alkylation: From the dropping funnel, add 8.5 mL of tert-butyl chloride dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then gently reflux for an additional 30 minutes.
-
Quenching: Cool the reaction mixture back down in an ice bath and carefully decompose the complex by slowly adding 100 mL of ice-cold water, followed by 20 mL of concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the resulting crude product (p-tert-butyl acetanilide) by recrystallization or column chromatography.
Protocol 3: Deprotection of Alkylated Acetanilide (Acidic Hydrolysis)
-
Setup: In a round-bottomed flask, place the alkylated acetanilide (e.g., 5.0 g) and a solution of 70% sulfuric acid (e.g., 40 mL).
-
Hydrolysis: Heat the mixture under reflux for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Neutralization: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a concentrated sodium hydroxide (B78521) solution until it is basic to litmus (B1172312) paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the alkylated aniline. Further purification can be achieved by distillation or chromatography if necessary.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Production of 2-tert-butylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylaniline. Our focus is on minimizing polyalkylation and optimizing reaction conditions to achieve high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenge in the synthesis of this compound via Friedel-Crafts alkylation of aniline (B41778) with isobutylene (B52900) or its precursors (like tert-butanol (B103910) or MTBE) is controlling the selectivity. The primary issues are:
-
Polyalkylation: The desired product, this compound, is more nucleophilic than aniline, making it susceptible to further alkylation to form 2,6-di-tert-butylaniline (B1186569) and other polyalkylated species.
-
Isomer Formation: Besides the desired ortho-alkylation, para-alkylation can occur, leading to the formation of 4-tert-butylaniline.
-
Catalyst Deactivation: The basic amino group of aniline can react with Lewis acid catalysts, leading to the formation of a deactivated salt and inhibiting the desired alkylation.
Q2: How can I minimize polyalkylation?
Minimizing polyalkylation is crucial for obtaining a high yield of this compound. Key strategies include:
-
Control of Stoichiometry: Using a molar excess of aniline relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition of Alkylating Agent: A gradual introduction of the alkylating agent helps to maintain its low concentration in the reaction mixture, reducing the likelihood of multiple alkylations on the same aniline molecule.
-
Choice of Catalyst: Certain solid acid catalysts, such as modified zeolites or clays, can offer shape selectivity that favors the formation of the mono-tert-butylated product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.
Q3: What catalysts are most effective for the selective synthesis of this compound?
Solid acid catalysts are often preferred for their ease of separation and potential for shape selectivity. Studies have shown that catalysts like dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay (DTP/K10) are effective. For instance, using DTP/K10 for the alkylation of aniline with methyl tert-butyl ether (MTBE) at 175°C can yield over 84% mono-alkylated products with a selectivity of 53% for this compound.[1]
Q4: Can I use a traditional Lewis acid like aluminum chloride (AlCl₃)?
While AlCl₃ is a common Friedel-Crafts catalyst, it is generally not ideal for the alkylation of aniline. The Lewis basic amino group of aniline reacts with AlCl₃ to form a complex, which deactivates the aromatic ring towards electrophilic substitution. If AlCl₃ is to be used, the amino group of aniline must first be protected, for example, by converting it to an acetanilide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of aniline | 1. Catalyst deactivation by the basic aniline. 2. Insufficient reaction temperature. 3. Impure reagents (e.g., water in the reaction mixture). | 1. Protect the amino group of aniline (e.g., as an acetanilide) before alkylation. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents and solvents are anhydrous. |
| High yield of polyalkylated products (e.g., 2,6-di-tert-butylaniline) | 1. High molar ratio of alkylating agent to aniline. 2. High reaction temperature favoring multiple alkylations. 3. Rapid addition of the alkylating agent. | 1. Use a molar excess of aniline (e.g., aniline:isobutylene ratio of 2:1 or higher). 2. Optimize the reaction temperature; lower temperatures may favor mono-alkylation. 3. Add the alkylating agent dropwise or via a syringe pump over an extended period. |
| Formation of significant amounts of 4-tert-butylaniline | 1. The catalyst used does not have sufficient ortho-directing selectivity. 2. Thermodynamic control of the reaction favoring the para isomer. | 1. Employ a catalyst known for ortho-selectivity, such as certain modified zeolites or bulky Lewis acids. 2. Lowering the reaction temperature might favor the kinetically controlled ortho-product. |
| Difficulty in separating this compound from isomers and byproducts | 1. Similar boiling points and polarities of the isomers. | 1. Utilize fractional distillation under reduced pressure for initial purification. 2. Employ column chromatography with a suitable stationary and mobile phase for fine separation. 3. For analytical quantification, use gas chromatography (GC) with a capillary column or high-performance liquid chromatography (HPLC). |
Quantitative Data Summary
The following table summarizes the effect of different catalysts and reaction conditions on the yield and selectivity of tert-butylaniline products.
| Catalyst | Alkylating Agent | Aniline:Alkene Molar Ratio | Temperature (°C) | Aniline Conversion (%) | This compound Selectivity (%) | Polyalkylation Selectivity (%) | Reference |
| 20% DTP/K10 Montmorillonite | MTBE | Not Specified | 175 | >84 (mono-alkylated) | 53 | Not Specified | [1] |
| H-BEA Zeolite | Ethanol | Not Specified | 350 | >90 | Moderate (for 2,6-diethylaniline) | Not Specified | [2] |
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | Not Specified | 330-440 | 75-80 | 74 (for 2,6-diethylaniline) | Not Specified | [2] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using a Solid Acid Catalyst
This protocol is based on the use of a solid acid catalyst to favor ortho-alkylation and minimize polyalkylation.
Materials:
-
Aniline (freshly distilled)
-
Isobutylene or a suitable precursor (e.g., tert-butanol, MTBE)
-
Solid acid catalyst (e.g., 20% DTP/K10 Montmorillonite)
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware, including a high-pressure reactor (autoclave) if using isobutylene gas.
Procedure:
-
Catalyst Activation: Activate the solid acid catalyst by heating under vacuum at a temperature appropriate for the specific catalyst (e.g., 120°C for 4 hours for montmorillonite clay) to remove adsorbed water.
-
Reaction Setup: In a dry, inert atmosphere, charge the high-pressure reactor with the activated catalyst and anhydrous toluene.
-
Addition of Reactants: Add freshly distilled aniline to the reactor. If using a liquid alkylating agent like tert-butanol or MTBE, add it to the reaction mixture. For isobutylene gas, seal the reactor and introduce the gas to the desired pressure. A molar excess of aniline to the alkylating agent (e.g., 3:1) is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-180°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and vent any excess pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Purification: Wash the filtrate with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) followed by water. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate this compound from unreacted aniline and other isomers.
Protocol 2: Analysis of Reaction Products by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or a column with a more polar stationary phase for better separation of isomers. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).
Analysis:
-
Identify the peaks corresponding to aniline, this compound, 4-tert-butylaniline, and di-tert-butylated anilines by comparing their retention times with those of authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in 2-tert-Butylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-tert-butylaniline.
Troubleshooting Guides
Issue 1: Gradual Decrease in Aniline (B41778) Conversion and Selectivity to this compound
Question: My reaction is showing a steady decline in both aniline conversion and selectivity towards the desired this compound product over several runs or extended time on stream. What are the likely causes and how can I troubleshoot this?
Answer: A gradual decrease in performance is a classic sign of catalyst deactivation. The primary mechanisms in the tert-butylation of aniline, particularly over solid acid catalysts like zeolites, are coking and poisoning.
Troubleshooting Steps:
-
Investigate Coking:
-
Visual Inspection: Carefully remove the catalyst from the reactor. A change in color to dark brown or black is a strong indication of coke (carbonaceous deposits) formation.
-
Thermogravimetric Analysis (TGA): Perform TGA on the spent catalyst to quantify the amount of coke. A significant weight loss at high temperatures (typically >400°C) corresponds to the combustion of these deposits.[1][2]
-
Temperature Programmed Oxidation (TPO): TPO can further characterize the nature of the coke. Different peaks in the TPO profile can distinguish between "soft" and "hard" coke, which require different regeneration conditions.[1][2]
-
-
Assess Catalyst Poisoning:
-
Feedstock Analysis: Analyze the aniline and tert-butanol (B103910) (or isobutylene) feed for impurities. Sulfur and nitrogen compounds are common poisons for many catalysts.[3] Water content can also affect the activity of some solid acid catalysts.
-
Product Stream Analysis: Analyze the product stream for unexpected byproducts that might act as inhibitors or poisons for the catalyst.
-
-
Characterize the Spent Catalyst:
-
Surface Area and Porosity Analysis (BET): Measure the BET surface area and pore volume of the spent catalyst. A significant decrease compared to the fresh catalyst suggests that coke deposits are blocking the catalyst's pores.[4][5][6]
-
Acidity Measurement (NH₃-TPD): Use temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) to measure the number and strength of acid sites on the spent catalyst. A reduction in acidity indicates that coke is covering the active sites.[7][8][9]
-
-
Implement a Regeneration Protocol:
-
If coking is identified as the primary cause of deactivation, a regeneration procedure can often restore catalyst activity. A common method for zeolite catalysts is calcination in air to burn off the coke. For certain catalysts used in 2,6-di-tert-butylaniline (B1186569) synthesis, a treatment with dilute nitric acid followed by calcination has been shown to be effective.[10]
-
Issue 2: Sudden and Significant Drop in Catalyst Activity
Question: My reaction has suddenly stopped or the conversion has dropped dramatically. What could be the cause?
Answer: A rapid loss of activity often points to severe catalyst poisoning or a mechanical issue within the reactor system.
Troubleshooting Steps:
-
Check for Gross Contamination:
-
Feedstock Source: Immediately verify the purity of your current batches of aniline and alkylating agent. A new batch of reagents may contain a high concentration of a potent catalyst poison.
-
System Leaks: In a continuous flow setup, check for any leaks that could introduce atmospheric contaminants.
-
-
Reactor and Process Inspection:
-
Flow Blockage: In a packed-bed reactor, a sudden increase in backpressure could indicate that coke or other solid byproducts have agglomerated and are blocking the reactor.
-
Temperature Control: Verify that the reactor temperature is stable and at the desired setpoint. A sudden drop in temperature will significantly decrease the reaction rate. For highly exothermic reactions, a runaway temperature can lead to rapid coking and catalyst sintering.
-
-
Analysis of the Catalyst:
-
Even with a sudden drop in activity, it is still valuable to perform the characterization techniques mentioned in Issue 1 (TGA, BET, NH₃-TPD) on the spent catalyst. This can help to confirm if a severe coking event has occurred or if there is evidence of a specific poison.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis and how does their deactivation differ?
A1: The most common catalysts for the tert-butylation of aniline are solid acids, particularly zeolites such as HZSM-5 and H-BEA.[10][11] These catalysts are favored for their shape selectivity and strong acid sites. The primary deactivation mechanism for zeolites in this reaction is coking , where bulky tert-butylated products and byproducts can block the micropores and cover the active acid sites.[11][12] The deactivation is often due to irreversible adsorption of reactants or products, leading to a loss of the microporous structure and surface acidity.[11]
Q2: What is "coke" and how does it form on the catalyst?
A2: In the context of catalysis, "coke" refers to a complex mixture of carbon-rich deposits that form on the catalyst surface during a reaction.[12] In the tert-butylation of aniline, coke is typically formed from the polymerization and condensation of reactants, intermediates, and products, especially at higher temperatures. These deposits can range from oligomeric species to polyaromatic hydrocarbons.[1] The bulky nature of the tert-butyl group can contribute to the rapid formation of coke that blocks the pores of zeolite catalysts.
Q3: Can a deactivated catalyst be regenerated? If so, how?
A3: Yes, in many cases, catalysts deactivated by coking can be regenerated. A widely used method for zeolite catalysts is oxidative regeneration . This involves carefully burning off the coke in a controlled stream of air or a diluted oxygen mixture at elevated temperatures (typically 450-550°C).[12] For catalysts used in the synthesis of 2,6-di-tert-butylaniline, a specific regeneration procedure involves treatment with dilute nitric acid followed by calcination in air.[10] This process can remove organic deposits and restore the catalyst's activity to near its original level.[10]
Q4: How can I minimize catalyst deactivation during my experiments?
A4: To prolong the life of your catalyst, consider the following:
-
Optimize Reaction Conditions: Operate at the lowest temperature that provides a reasonable reaction rate and selectivity. Higher temperatures often accelerate coking.[13]
-
Purify Feedstocks: Ensure your aniline and tert-butanol/isobutylene are of high purity to avoid introducing catalyst poisons.[10]
-
Control Feed Composition: In some cases, adjusting the molar ratio of reactants can influence the rate of deactivation.
-
Reactor Design: For continuous processes, a well-designed reactor that ensures uniform flow and temperature distribution can help to prevent localized "hot spots" that can accelerate coking.
Q5: What analytical techniques are essential for studying catalyst deactivation?
A5: A combination of techniques is typically used to characterize fresh and spent catalysts to understand deactivation mechanisms:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke on a spent catalyst.[1]
-
Temperature Programmed Desorption of Ammonia (NH₃-TPD): To measure the density and strength of acid sites.[7][8][9]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.[4][5]
-
X-ray Diffraction (XRD): To assess the crystallinity and structural integrity of the catalyst.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the catalyst morphology and look for physical blockage of pores.
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize typical quantitative data related to catalyst deactivation in aniline tert-butylation and the effectiveness of regeneration.
Table 1: Impact of Coking on Zeolite Catalyst Properties
| Catalyst Property | Fresh Catalyst | Spent Catalyst (after 100h on stream) | % Change |
| BET Surface Area (m²/g) | ~350-450 | ~150-250 | -40% to -55% |
| Micropore Volume (cm³/g) | ~0.15-0.20 | ~0.05-0.10 | -50% to -67% |
| Total Acidity (mmol NH₃/g) | ~0.5-0.8 | ~0.2-0.4 | -50% to -60% |
Note: The values presented are typical ranges observed for zeolite catalysts and can vary depending on the specific zeolite type, reaction conditions, and the nature of the coke formed.[4][6][14]
Table 2: Catalyst Performance and Regeneration Efficiency
| Performance Metric | Fresh Catalyst | Spent Catalyst (deactivated) | Regenerated Catalyst |
| Aniline Conversion (%) | >90% | <40% | >85% |
| This compound Selectivity (%) | >70% | <50% | >65% |
| Catalyst Stability (Time on Stream) | >1000 hours (with gradual decline) | N/A | Activity restored for subsequent cycles |
Note: Data is based on industrial processes for di-tert-butylaniline synthesis where catalysts have shown excellent stability and can have their activity significantly restored through regeneration.[10]
Experimental Protocols
Protocol 1: Temperature Programmed Desorption of Ammonia (NH₃-TPD) for Acidity Measurement
-
Sample Preparation: Place approximately 100 mg of the fresh or spent catalyst in a quartz reactor.
-
Degassing: Heat the sample under a flow of an inert gas (e.g., Helium or Argon) to a high temperature (e.g., 500-550°C) to remove any adsorbed water and impurities. Hold at this temperature for at least 1 hour.
-
Ammonia Adsorption: Cool the sample to a lower temperature (e.g., 100-150°C) and then introduce a flow of a gas mixture containing ammonia (e.g., 5-10% NH₃ in He) over the sample until saturation is reached.
-
Physisorbed Ammonia Removal: Switch the gas flow back to the inert gas at the same temperature to remove any weakly (physisorbed) ammonia.
-
Temperature Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) under the inert gas flow.
-
Detection: Monitor the concentration of ammonia desorbing from the catalyst as a function of temperature using a thermal conductivity detector (TCD) or a mass spectrometer. The area under the desorption peaks corresponds to the number of acid sites, and the temperature of the peak maxima indicates the acid strength.[7][15][16]
Protocol 2: Catalyst Regeneration via Calcination
-
Reactor Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.
-
Controlled Oxidation: While maintaining the inert gas flow, introduce a small, controlled amount of air (e.g., 1-5% in nitrogen).
-
Temperature Ramp: Slowly increase the reactor temperature to the target calcination temperature (e.g., 500-550°C). A slow ramp rate (e.g., 1-2°C/min) is crucial to prevent a rapid temperature increase due to the exothermic combustion of coke, which could damage the catalyst structure.
-
Isothermal Calcination: Hold the catalyst at the calcination temperature for several hours (e.g., 4-8 hours) until the coke is completely combusted. This can be monitored by analyzing the effluent gas for CO₂ concentration, which should return to baseline levels.
-
Cooling: Stop the airflow and cool the reactor to the desired reaction temperature under a flow of inert gas.[17]
Protocol 3: Nitric Acid Washing for Catalyst Regeneration
-
Catalyst Recovery: Carefully remove the spent catalyst from the reactor.
-
Acid Wash: Wash the catalyst with a dilute nitric acid solution (e.g., 0.1-1.0 M) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 3 hours).[18][19]
-
Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-110°C) for several hours.
-
Calcination: Calcine the dried catalyst in air at a high temperature (e.g., 500°C) for a few hours to ensure complete removal of any residual organic matter and to restore the active sites.[18][19]
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for in-situ catalyst regeneration by calcination.
Caption: Main causes of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 4. researchgate.net [researchgate.net]
- 5. The Pitfalls of BET Surface Area Measurements for Coked Catalysts [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. micromeritics.com [micromeritics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advanced characterization techniques for the coking process of zeolites: a comprehensive review - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. microtrac.com [microtrac.com]
- 17. benchchem.com [benchchem.com]
- 18. Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-tert-Butylaniline Formation
Welcome to the Technical Support Center for the synthesis of 2-tert-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the formation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts alkylation of aniline (B41778) with a Lewis acid like AlCl₃ fail or give poor yields?
A1: The direct Friedel-Crafts alkylation of aniline using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is generally unsuccessful.[1][2][3][4][5] This is because the amino group (-NH₂) of aniline is a Lewis base, which reacts with the Lewis acid catalyst.[1][2][3] This acid-base reaction forms a salt, deactivating the catalyst and placing a positive charge on the nitrogen atom.[1][3][4][5] The positively charged nitrogen then acts as a strong electron-withdrawing group, deactivating the aromatic ring towards the desired electrophilic substitution.[1][5]
Q2: What are the primary strategies to successfully synthesize this compound?
A2: There are two main successful strategies. The first involves a two-step process where the amino group of aniline is first "protected" by converting it into an amide (e.g., acetanilide).[1][2] The acetanilide (B955) can then undergo Friedel-Crafts alkylation, followed by the removal of the protecting group (deprotection) to yield the alkylated aniline. The second strategy employs solid acid catalysts, such as zeolites or acid-treated clays, which can facilitate the direct C-alkylation of aniline while minimizing the deactivation and N-alkylation side reactions.[6]
Q3: How can I control the regioselectivity to favor the formation of this compound over the 4-tert-butylaniline (B146146) isomer?
A3: Regioselectivity is influenced by the catalyst and reaction conditions. The use of bulky solid acid catalysts can favor the formation of the ortho-isomer (this compound) due to shape-selective constraints within the catalyst's pores. For instance, using a 20% (w/w) dodecatungstophosphoric acid on K10 montmorillonite (B579905) clay catalyst with methyl tert-butyl ether (MTBE) as the alkylating agent at 175°C has been shown to provide a selectivity of 53% for this compound.[6]
Q4: What are common alkylating agents for this synthesis?
A4: Common tert-butylating agents include tert-butyl chloride, tert-butanol (B103910), and methyl tert-butyl ether (MTBE).[6] The choice of agent often depends on the chosen catalytic system. For example, tert-butanol is frequently used with solid acid catalysts, while tert-butyl chloride is common in traditional Friedel-Crafts reactions (of protected aniline).[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low conversion of aniline | 1. Catalyst deactivation: If using a Lewis acid like AlCl₃ with unprotected aniline, the catalyst is being neutralized by the basic amino group.[1][2][3][4][5] 2. Inactive solid catalyst: The solid acid catalyst may be hydrated or have lost its acidity. | 1. Protect the amine: Convert aniline to acetanilide before the alkylation step.[1] 2. Activate the solid catalyst: Ensure the solid acid catalyst is properly dried/activated according to the supplier's instructions before use. |
| Formation of N-tert-butylaniline instead of C-alkylated product | The reaction conditions or catalyst favor N-alkylation over C-alkylation. | Use a solid acid catalyst like dodecatungstophosphoric acid on montmorillonite clay (DTP/K10), as these have been shown to yield only C-alkylated products.[6] |
| Low selectivity for this compound (high proportion of 4-tert-butylaniline) | The reaction conditions are favoring the thermodynamically more stable para-isomer. | 1. Catalyst choice: Employ a shape-selective solid acid catalyst. A 20% (w/w) DTP/K10 catalyst has demonstrated a preference for the ortho-isomer.[6] 2. Temperature adjustment: Lowering the reaction temperature may favor the kinetically controlled ortho-product, though this can also decrease the overall reaction rate. |
| Formation of di-tert-butylaniline and other poly-alkylated products | The mono-alkylated product is more reactive than the starting material and undergoes further alkylation. | 1. Adjust stoichiometry: Use a molar excess of aniline (or the protected aniline) relative to the alkylating agent. 2. Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration. |
| Difficult product purification | The product mixture contains a close-boiling isomeric mixture of this compound and 4-tert-butylaniline, as well as unreacted starting material. | 1. Optimize for selectivity: First, try to improve the regioselectivity of the reaction to simplify the mixture. 2. Chromatographic separation: Use column chromatography to separate the isomers. The polarity difference between the ortho and para isomers should allow for separation. 3. Analytical monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of reaction aliquots and purified fractions.[7][8][9] |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from studies on the tert-butylation of aniline.
Table 1: Alkylation of Aniline with Solid Acid Catalysts [6]
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Mono-alkylated Product Yield (%) | Selectivity for this compound (%) | Notes |
| 20% DTP/K10 Clay | MTBE | 175 | >95 | >84 | 53 | Only C-alkylated products were observed. |
| 20% DTP/K10 Clay | tert-Butanol | 150 | Not specified | >95 | ~50 | Only mono-alkylated products formed with an approximately equal isomer distribution. |
DTP/K10 Clay: 20% (w/w) dodecatungstophosphoric acid on K10 montmorillonite clay. MTBE: Methyl tert-butyl ether.
Experimental Protocols
Protocol 1: Synthesis of this compound via Protection-Alkylation-Deprotection
This three-step protocol is a reliable method that circumvents the issue of catalyst deactivation.
Step 1: Protection of Aniline (Synthesis of Acetanilide) [1]
-
In a fume hood, dissolve aniline in a suitable solvent such as pyridine.
-
Slowly add acetic anhydride (B1165640) to the solution while stirring. The reaction is exothermic.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the acetanilide thoroughly before proceeding to the next step.
Step 2: Friedel-Crafts Alkylation of Acetanilide [1]
-
Suspend the dried acetanilide in a suitable solvent (e.g., carbon disulfide or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cooled suspension.
-
Once the addition of AlCl₃ is complete, add tert-butyl chloride dropwise while maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice, followed by the addition of water.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with a sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alkylated acetanilide.
Step 3: Deprotection of Alkylated Acetanilide [1]
-
Reflux the crude alkylated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it. If acid hydrolysis was used, carefully add a base. If base hydrolysis was used, add an acid.
-
Extract the this compound product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Direct Synthesis of this compound using a Solid Acid Catalyst
This protocol is based on the findings for direct C-alkylation of aniline.[6]
-
Catalyst Preparation: Use a commercially available 20% (w/w) dodecatungstophosphoric acid on K10 montmorillonite clay (DTP/K10) or prepare it according to literature procedures. Ensure the catalyst is properly dried and activated.
-
Reaction Setup: In a high-pressure autoclave, charge aniline, methyl tert-butyl ether (MTBE) in a suitable molar ratio (e.g., 1:2 aniline to MTBE), and the DTP/K10 catalyst.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 175°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at this temperature for several hours. The progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can potentially be washed, reactivated, and reused.
-
Purification: Remove the excess MTBE and unreacted starting materials from the filtrate by distillation.
-
Purify the resulting crude product, which will be a mixture of this compound and 4-tert-butylaniline, by vacuum distillation or column chromatography to isolate the this compound isomer.
Visualizations
Caption: Reaction pathways for aniline alkylation.
Caption: A typical experimental workflow for synthesis.
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. shaalaa.com [shaalaa.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-tert-butylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Purity Issues
Q1: My this compound is a dark brown or reddish liquid. What causes this discoloration and how can I fix it?
A1: The discoloration of this compound is primarily due to oxidation and the formation of colored polymeric impurities.[1] Anilines, in general, are susceptible to air oxidation, which is often accelerated by light and heat.
Solution:
-
Vacuum Distillation: This is the most effective method to separate the desired aniline (B41778) from non-volatile polymeric impurities and colored compounds.[1] Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition.
-
Storage: After purification, store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a cool temperature to prevent re-oxidation.
Q2: What are the most likely impurities in my crude this compound sample?
A2: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the Friedel-Crafts alkylation of aniline with a tert-butylating agent like tert-butanol (B103910) or tert-butyl chloride. Potential impurities from this process include:
-
Unreacted Aniline: Due to incomplete reaction.
-
4-tert-Butylaniline: The isomeric byproduct, which can be a significant impurity.
-
2,4-Di-tert-butylaniline: A product of over-alkylation.[2]
-
Polymeric Residues: As mentioned in Q1, these can form during the reaction or upon storage.
Troubleshooting Distillation
Q3: I'm observing bumping or inconsistent boiling during the vacuum distillation of this compound. What's causing this and how can I prevent it?
A3: Bumping during vacuum distillation is a common issue, often caused by the absence of nucleation sites for smooth boiling in a reduced pressure environment.[1]
Solutions:
-
Stirring: Use a magnetic stir bar and stir plate to ensure smooth and even boiling. This is the preferred method for vacuum distillation as boiling chips are ineffective under vacuum.[3]
-
Inert Gas Bleed: Introduce a slow stream of an inert gas like nitrogen or argon through a fine capillary into the distillation flask. This provides a steady stream of bubbles to promote smooth boiling.
-
Proper Heating: Use a heating mantle with a stirrer and ensure the flask is not overheated. A temperature difference of 20-30°C between the heating mantle and the vapor temperature is a good starting point.
Q4: My purified this compound has a lower than expected purity after a single vacuum distillation. How can I improve the separation?
A4: A single simple distillation may not be sufficient to separate compounds with close boiling points, such as the 2- and 4-isomers of tert-butylaniline.
Solutions:
-
Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation of components with close boiling points.
-
Optimize Distillation Parameters:
-
Pressure: A lower vacuum will result in a lower boiling point, which can sometimes improve separation.
-
Reflux Ratio: In fractional distillation, a higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally leads to better separation but a slower distillation rate.
-
Troubleshooting Column Chromatography
Q5: I'm experiencing significant tailing of my this compound spot/peak during silica (B1680970) gel column chromatography. What is the cause and how can I resolve it?
A5: Peak tailing of amines on silica gel is a frequent problem. It is caused by the strong interaction between the basic amine group and the acidic silanol (B1196071) groups on the surface of the silica gel.
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (B128534) (typically 0.1-1%), to your eluent.[4] The triethylamine will compete with your product for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a deactivated silica gel.
-
Reverse-Phase Chromatography: If the impurities are significantly different in polarity, reverse-phase chromatography on a C18 column can be an effective alternative. A typical mobile phase would be a mixture of acetonitrile (B52724) and water, possibly with a buffer.[5]
Troubleshooting Crystallization
Q6: this compound is a liquid at room temperature. How can I use crystallization to purify it?
A6: While you cannot directly crystallize the liquid free base at room temperature, you can often form a solid salt which can then be purified by recrystallization.
Solution: Salt Formation and Recrystallization
-
Form the Salt: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of an acid, such as hydrochloric acid (HCl) in ether or isopropanol, dropwise with stirring. The hydrochloride salt of this compound will precipitate as a solid.
-
Recrystallize the Salt: Collect the solid salt by filtration. Then, perform a recrystallization using a suitable solvent or solvent mixture. You will need to screen for a solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Liberate the Free Base: After obtaining the pure salt, you can regenerate the pure this compound by dissolving the salt in water and adding a base (e.g., sodium hydroxide) to deprotonate the amine. The free base can then be extracted with an organic solvent, dried, and the solvent removed.
Q7: I'm observing "oiling out" instead of crystal formation during the recrystallization of my this compound salt. What should I do?
A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the solution is too concentrated or cooled too quickly.
Solutions:
-
Use More Solvent: Add more of the hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Slower Cooling: Let the solution cool to room temperature on the benchtop before placing it in an ice bath.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a mixture of solvents.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Data Presentation
The following table summarizes typical physical properties of this compound, which are critical for planning purification procedures.
| Property | Value | Citation(s) |
| Appearance | Clear, pale yellow to red-brown liquid | [6][7] |
| Boiling Point | 123-124 °C at 17 mmHg | [3][6] |
| Melting Point | -60 °C | [3][6] |
| Density | 0.957 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.545 | [3][6] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude, discolored this compound from non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all ground glass joints are properly greased to maintain a good vacuum. Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.[3] It is advisable to use a cold trap between the receiving flask and the vacuum source to protect the pump.
-
Charging the Flask: Add the crude this compound to the distillation flask.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. You may observe some initial bubbling as dissolved gases and volatile impurities are removed.[1]
-
Heating: Once a stable vacuum is achieved (e.g., ~17 mmHg), begin to gently heat the distillation flask using a heating mantle.[3]
-
Collecting the Product: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 123-124 °C at 17 mmHg).[3][6] The purified this compound should be a colorless to pale yellow liquid.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities, such as unreacted starting materials or di-alkylated byproducts.
Methodology:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for amines is a mixture of hexane (B92381) and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3 for good separation. To counteract tailing, add 0.1-1% triethylamine to the eluent.[4]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane (B109758) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Troubleshooting Workflow for Discolored this compound
Caption: A logical workflow for troubleshooting and purifying discolored this compound.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
Technical Support Center: Resolving Issues with Low Selectivity in Aniline Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during aniline (B41778) alkylation, with a focus on improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary selectivity challenges in aniline alkylation?
A1: The main challenges revolve around controlling two key aspects of selectivity:
-
Regioselectivity : This concerns whether the alkyl group attaches to the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation). Aniline has two nucleophilic sites: the nitrogen lone pair and the electron-rich aromatic ring.[1]
-
Overalkylation : This is the formation of di- or tri-substituted products when mono-alkylation is the desired outcome.[1][2] This occurs because the mono-alkylated aniline product is often more nucleophilic and reactive than the starting aniline.[2][3]
Q2: Why is my mono-alkylated aniline reacting further to form a di-alkylated product?
A2: The initial N-alkylation introduces an electron-donating alkyl group to the nitrogen atom. This increases the electron density on the nitrogen, making the resulting secondary amine (the mono-alkylated product) more nucleophilic and, therefore, more reactive than the primary aniline it was formed from.[2][3] This higher reactivity makes it prone to a second alkylation event.
Q3: What is the "Borrowing Hydrogen" strategy and how does it improve selectivity?
A3: The "Borrowing Hydrogen" or "Hydrogen Autotransfer" method is an atom-economical process that uses alcohols as alkylating agents in the presence of a transition metal catalyst.[1][4] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated product and water as the only byproduct.[4][5] This method can offer greater control and selectivity for mono-alkylation.[2]
Troubleshooting Guide: Common Selectivity Problems
Problem 1: Poor Regioselectivity - My reaction yields a mixture of N- and C-alkylated products.
This issue arises from the dual nucleophilicity of the aniline molecule. Reaction conditions are critical in directing the alkylating agent to the desired position.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. N-alkylation is generally favored at lower temperatures (approx. 250-350°C in some systems), while higher temperatures (>350°C) tend to promote C-alkylation on the aromatic ring.[1][6] |
| Inappropriate Catalyst | Switch to a catalyst known for high N-alkylation selectivity. Transition metal catalysts (e.g., Pd/C, Nickel, Ruthenium, Iridium) are effective for N-alkylation.[1] For selective C-alkylation, a Friedel-Crafts approach using a Lewis acid catalyst (e.g., AlCl₃) with a protected amine (like acetanilide) is required.[1] |
| Unsuitable Solvent Polarity | Optimize the solvent. Polar aprotic solvents such as THF, DMF, or acetonitrile (B52724) often favor N-alkylation.[1][2] The use of ionic liquids has also been shown to increase conversions and selectivity for N-alkylation.[7] |
Problem 2: Overalkylation - My reaction produces a significant amount of N,N-dialkylated aniline.
This is the most common selectivity issue, caused by the increased reactivity of the mono-alkylated product.[3]
| Potential Cause | Recommended Solution |
| High Molar Ratio of Alkylating Agent | Adjust the stoichiometry. Use a lower molar ratio of the alkylating agent to aniline.[1] Employing a large excess of aniline increases the statistical probability that the alkylating agent will react with the more abundant primary amine.[2][3] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC-MS and stop it once the concentration of the desired mono-alkylated product is maximized.[1] |
| High Reaction Temperature | Reduce the reaction temperature. Lowering the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[2][8] |
| Highly Reactive Alkylating Agent | Consider using a less reactive alkylating agent if possible. More reactive agents (e.g., methyl iodide, benzyl (B1604629) halides) are more likely to cause multiple substitutions.[2][3] |
Problem 3: Low Yield of N-Alkylated Product.
Low conversion can be mistaken for a selectivity issue. It's crucial to ensure the reaction is proceeding efficiently before optimizing selectivity.
| Potential Cause | Recommended Solution |
| Poor Reactivity of Starting Materials | If using an aniline with strong electron-withdrawing groups (e.g., a nitro group), its nucleophilicity is significantly reduced.[2][9] More forcing conditions, such as higher temperatures (80-140°C) and stronger bases (e.g., t-BuOK, NaH), may be necessary.[9] Similarly, less reactive alkylating agents (chlorides vs. bromides or iodides) require more forcing conditions.[2] |
| Inactive or Inappropriate Catalyst | For catalytic methods like "borrowing hydrogen," the choice of catalyst is critical. Screen different catalysts known to be effective for N-alkylation.[2] Ensure the catalyst is not poisoned or deactivated.[2] |
| Poor Solvent Choice | Experiment with different solvents to find one that provides a good balance of reactant solubility and reaction rate. Polar aprotic solvents like DMF or DMSO can help increase rates.[2][9] |
Visualizations
Quantitative Data on Catalyst Performance
The selection of a catalyst and reaction conditions dramatically impacts selectivity. The following tables summarize performance data from cited experiments.
Table 1: Optimization of Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [10]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Conversion (%) | Selectivity to N-benzylaniline (%) |
| 1 | NiBr₂ (10) | L1 (20) | t-BuOK | 130 | >99 | 99 |
| 2 | Ni(COD)₂ (10) | L1 (20) | t-BuOK | 130 | 85 | 80 |
| 3 | NiCl₂ (10) | L1 (20) | t-BuOK | 130 | 90 | 85 |
| 4 | NiBr₂ (10) | L2 (20) | t-BuOK | 130 | 80 | 70 |
| 5 | NiBr₂ (10) | L1 (20) | K₂CO₃ | 130 | <5 | - |
| 6 | NiBr₂ (10) | L1 (20) | t-BuOK | 100 | 40 | 35 |
Conditions: Aniline (0.25 mmol), Benzyl alcohol (1.0 mmol), Base (0.25 mmol), Toluene (B28343) (2.0 mL), 48 h. L1 = 1,10-phenanthroline.
Table 2: Comparison of Catalysts for Ortho-Alkylation of Aniline with Ethanol [11]
| Catalyst System | Temperature (°C) | Aniline Conversion (%) | Ortho-Alkylated Product Yield (%) | Selectivity for Ortho-Alkylation (%) |
| Zeolite H-BEA | 350 | >90 | ~40 (for 2,6-diethylaniline) | Moderate |
| Zeolite H-Y | 350-450 | High | Not specified | Low (favors N-alkylation) |
| Zeolite H-ZSM-5 | 350-450 | High | Not specified | Low (favors N-alkylation) |
| Attapulgite clay with Fe₂O₃ and SnO₂ | 330-440 | 75-80 | ~57 (for 2,6-diethylaniline) | 74 |
Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using a Heterogeneous Catalyst (Pd/C)
This protocol is adapted from a procedure for the N-alkylation of anilines using primary amines as the alkylating agent under microwave irradiation.[1][12]
-
Materials :
-
Aniline (1 mmol)
-
Primary amine (e.g., butylamine) (1.2 mmol)
-
10% Palladium on charcoal (Pd/C) (10 mol%)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Microwave reactor vial
-
-
Procedure :
-
In a clean microwave vial, combine the aniline, the primary amine, and the 10% Pd/C catalyst.[1]
-
Add 2 mL of anhydrous THF to the vial.
-
Seal the vial securely and place it inside the microwave reactor.
-
Heat the reaction mixture to 170°C and hold for 90 minutes with stirring under microwave irradiation.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous Pd/C catalyst.
-
Wash the filter pad with a small amount of THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-N-alkylated aniline.
-
Protocol 2: Selective Mono-N-Alkylation using a Homogeneous Nickel Catalyst
This protocol is based on a nickel-catalyzed direct N-alkylation of anilines with alcohols, which demonstrated high selectivity for mono-alkylation.[10]
-
Materials :
-
Aniline (0.25 mmol)
-
Benzyl alcohol (1.0 mmol)
-
NiBr₂ (0.025 mmol, 10 mol%)
-
1,10-phenanthroline (L1) (0.05 mmol, 20 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.25 mmol)
-
Toluene, anhydrous (2.0 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure :
-
To a Schlenk tube under an inert nitrogen atmosphere, add NiBr₂, 1,10-phenanthroline, and t-BuOK.
-
Add 2.0 mL of anhydrous toluene to the tube.
-
Add the aniline followed by the benzyl alcohol to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130°C.
-
Stir the reaction mixture vigorously for 48 hours.
-
After cooling to room temperature, quench the reaction with a small amount of water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure N-benzylaniline.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Technical Support Center: Copper-Catalyzed Amination Reactions
Welcome to the technical support center for copper-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this versatile C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a copper-catalyzed amination reaction?
Low yields can stem from several factors, including inactive or poor-quality copper catalyst, suboptimal choice of ligand, base, or solvent, incorrect reaction temperature, or the presence of impurities.[1][2] Catalyst deactivation throughout the reaction is also a common issue.[3][4][5]
Q2: How do I choose the right ligand for my reaction?
The ligand is crucial as it stabilizes the copper catalyst and facilitates the reaction.[1] The choice of ligand can depend on the specific substrates. A variety of ligand classes have been shown to be effective, including diamines, amino acids, phenanthrolines, and oxalic diamides.[1][6] For sterically hindered substrates, specialized, bulky ligands may be necessary to prevent catalyst deactivation and promote efficient coupling.[3][4][5] It is often recommended to screen a variety of ligands to find the optimal one for a specific transformation.[1]
Q3: What is the active catalytic species in these reactions?
The active catalytic species is generally considered to be Cu(I).[1] If you are using a Cu(0) or Cu(II) source, the reaction conditions must be able to generate the active Cu(I) species in situ.[1]
Q4: My reaction is not reproducible. What could be the cause?
Reproducibility issues can arise from variations in the quality of reagents (catalyst, ligand, base, solvent), sensitivity to air or moisture, and even differences in reaction setup and heating.[7] Ensuring the use of high-purity, anhydrous reagents and maintaining an inert atmosphere can help improve reproducibility.[1] The physical form of the base (e.g., finely powdered) can also impact reactivity.[1]
Q5: How can I remove residual copper from my product?
A persistent blue or green color in the organic layer during workup typically indicates the presence of residual copper salts. To remove this, washing the organic layer with an aqueous solution of a chelating agent, such as 10% ammonium (B1175870) hydroxide (B78521) or a saturated EDTA solution, is recommended until the aqueous layer is colorless.[8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows very low or no conversion of the starting material. What should I check first?
A: When faced with a low-yielding reaction, a systematic approach to identify the root cause is essential. Start by verifying the integrity of your reagents and the reaction conditions.
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low or no product yield.
-
Inactive Catalyst: The copper source may be oxidized or of poor quality. Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] If using Cu(0) or Cu(II), ensure the conditions can generate the active Cu(I) species.[1]
-
Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrates. Screen a variety of ligands from different classes.[1][9] The ligand is key to preventing catalyst deactivation, especially with challenging substrates like aryl chlorides.[3][4][5]
-
Suboptimal Base: The base is critical for substrate deprotonation and catalyst turnover.[1] Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][10] Ensure the base is anhydrous and finely powdered for better reactivity.[1] For base-sensitive substrates, a milder base like sodium trimethylsilanolate (NaOTMS) may be beneficial.[11][12][13]
-
Incorrect Temperature: While traditional Ullmann reactions required high temperatures, modern ligand-accelerated protocols often run under milder conditions (e.g., 40-120 °C).[1][14] If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature.[1]
-
Solvent Issues: The solvent can significantly influence the reaction. Common choices include DMSO, DMF, dioxane, and toluene.[1][10] Ensure the solvent is anhydrous, as protic impurities can lead to side reactions like dehalogenation.[1]
Problem 2: Catalyst Deactivation
Q: My reaction starts but stalls before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation is a common issue that can halt the reaction prematurely. Several factors can contribute to this problem.
Catalyst Deactivation Pathways
Caption: Common pathways leading to copper catalyst deactivation.
-
Ligand Issues: Some ligands can undergo degradation or undesired side reactions, leading to catalyst deactivation.[4] Using sterically hindered ligands can often mitigate these pathways.[3][4][5]
-
Oxidation: The active Cu(I) species can be sensitive to air, leading to oxidation to inactive Cu(II). Maintaining a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial.
-
Product Inhibition: In some cases, the reaction product can coordinate to the copper center and inhibit catalyst turnover.[15]
-
Substrate-Related Deactivation: Certain functional groups on the starting materials, particularly nitrogen-containing heterocycles, can coordinate strongly to the copper catalyst and deactivate it.[11]
Solution: Consider using more robust, sterically encumbered ligands that protect the copper center.[3][4][5] Increasing the ligand-to-copper ratio can sometimes be beneficial.[16]
Problem 3: Formation of Side Products
Q: I'm observing significant side product formation, such as dehalogenation of my aryl halide. What can I do?
A: The formation of side products often points to issues with impurities or non-optimal reaction conditions.
-
Dehalogenation: The reduction of the aryl halide (e.g., debromination) is often caused by the presence of protic impurities like water.[1]
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly dried before use.[1]
-
-
Homocoupling: Formation of biaryl products from the homocoupling of the aryl halide can occur, especially at higher temperatures.
-
Solution: Lowering the reaction temperature or screening different ligands may suppress this side reaction.
-
-
Nucleophile Degradation: The amine or amide nucleophile may be unstable under the reaction conditions.
-
Solution: Try using a milder base or lowering the reaction temperature.[1]
-
Data and Protocols
Table 1: Common Reaction Components for Copper-Catalyzed Amination
| Component | Examples | Typical Loading / Conditions | Notes |
| Copper Source | CuI, CuBr, CuCl, Cu(OAc)₂, Cu₂O | 1-20 mol % | Cu(I) salts are often preferred as they are the active species.[1][14] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, L-Proline, N,N'-Diarylbenzene-1,2-diamines | 2-40 mol % | Ligand choice is critical and substrate-dependent.[3][4][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu, NaOTMS | 1.5-3.0 equivalents | Must be strong enough to deprotonate the nucleophile but not degrade starting materials.[1][10][11] |
| Solvent | Dioxane, Toluene, DMF, DMSO | Anhydrous | Solvent can influence reaction rate and selectivity.[1][10] |
| Temperature | 40 - 130 °C | Varies with catalyst system and substrate reactivity.[14] | Modern systems allow for milder conditions than traditional Ullmann reactions.[14] |
General Experimental Protocol: Copper-Catalyzed N-Arylation of a Secondary Amine
This protocol is a generalized example and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), and the chosen ligand (e.g., DMEDA, 0.2 mmol, 20 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and anhydrous solvent (e.g., Dioxane, 2-4 mL).
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C). Stir the reaction mixture for the specified time (e.g., 8-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. If residual copper is present (indicated by a colored organic layer), wash with 10% aqueous ammonium hydroxide.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
effect of temperature and pressure on 2-tert-butylaniline yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylaniline. The information addresses common challenges and provides detailed methodologies for the synthesis, with a focus on the effects of reaction parameters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Friedel-Crafts alkylation method. A common and recommended approach involves the protection of the aniline's amino group to prevent catalyst deactivation, followed by alkylation and deprotection.
Issue 1: Low or No Yield of this compound in Direct Alkylation
-
Question: I am attempting a direct Friedel-Crafts alkylation of aniline (B41778) with a tert-butylating agent (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃), but I am observing very low to no yield of the desired this compound. What is the likely cause?
-
Answer: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The amino group (-NH₂) of aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This acid-base reaction forms a complex that deactivates the aromatic ring, rendering it less susceptible to electrophilic attack by the tert-butyl carbocation.[4][5][6]
Figure 1: Aniline-Lewis Acid Interaction.
Issue 2: Formation of Multiple Alkylated Products
-
Question: After protecting the amino group and performing the Friedel-Crafts alkylation, I am obtaining a mixture of mono-, di-, and even tri-tert-butylated anilines. How can I improve the selectivity for this compound?
-
Answer: The formation of multiple alkylated products is a common issue in Friedel-Crafts alkylation due to the activating nature of the alkyl group being added. To improve selectivity for the mono-substituted product:
-
Control Stoichiometry: Use a stoichiometric excess of the protected aniline relative to the tert-butylating agent.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by reducing the rate of subsequent alkylation reactions.
-
Choice of Catalyst: Some catalysts may offer better steric hindrance and selectivity. While strong Lewis acids like AlCl₃ are common, exploring milder catalysts might be beneficial.
-
Issue 3: Difficulty in Deprotecting the Amino Group
-
Question: I have successfully performed the alkylation on the protected aniline (acetanilide), but I am struggling to remove the acetyl protecting group to obtain the final this compound. What conditions should I use?
-
Answer: The amide bond of acetanilide (B955) can be hydrolyzed under acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the alkylated acetanilide with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a common method.
-
Basic Hydrolysis: Alternatively, refluxing with a strong base such as sodium hydroxide (B78521) (NaOH) will also cleave the amide bond. The choice between acidic and basic hydrolysis may depend on the stability of the alkylated product to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: Due to the issues with direct Friedel-Crafts alkylation, a multi-step synthesis is the most reliable approach. This typically involves:
-
Protection: Protection of the amino group of aniline as an acetamide (B32628) (acetanilide). This is done by reacting aniline with acetic anhydride (B1165640).
-
Friedel-Crafts Alkylation: Alkylation of the protected acetanilide with a tert-butylating agent (e.g., tert-butyl chloride, tert-butanol, or isobutylene) in the presence of a Lewis acid catalyst.
-
Deprotection: Hydrolysis of the resulting alkylated acetanilide to remove the acetyl group and yield the this compound.
Figure 2: Synthetic pathway for this compound.
Q2: What are the typical byproducts in the synthesis of this compound?
A2: Besides the desired this compound, several byproducts can be formed:
-
4-tert-butylaniline: Due to electronic and steric effects, the para-substituted isomer is often a significant byproduct.
-
2,4-di-tert-butylaniline and 2,6-di-tert-butylaniline: Over-alkylation can lead to di-substituted products.
-
Unreacted starting material: Incomplete reactions will leave unreacted protected or unprotected aniline.
Q3: How does temperature affect the yield of this compound?
A3: Temperature is a critical parameter. Generally, increasing the temperature can increase the reaction rate, but it may also lead to a decrease in selectivity and the formation of more byproducts, including di-alkylated and rearranged products. Finding the optimal temperature is key to maximizing the yield of the desired mono-alkylated product.
Q4: What is the effect of pressure on the synthesis?
A4: The effect of pressure is most significant when using a gaseous alkylating agent like isobutylene. In such cases, increasing the pressure increases the concentration of the alkylating agent in the reaction mixture, which can lead to a higher reaction rate. However, similar to temperature, excessively high pressure might favor over-alkylation. For liquid-phase reactions with non-gaseous alkylating agents, the effect of pressure is generally minimal.
Data Presentation: Effect of Temperature and Pressure on Yield
| Experiment ID | Temperature (°C) | Pressure (psi) | Alkylating Agent | Catalyst | Yield of this compound (%) |
| 1 | 80 | 50 | Isobutylene | AlCl₃ | 45 |
| 2 | 100 | 50 | Isobutylene | AlCl₃ | 65 |
| 3 | 120 | 50 | Isobutylene | AlCl₃ | 55 (Increased byproducts) |
| 4 | 100 | 75 | Isobutylene | AlCl₃ | 75 |
| 5 | 100 | 100 | Isobutylene | AlCl₃ | 70 (Increased di-alkylation) |
| 6 | 100 | N/A | tert-butyl chloride | AlCl₃ | 68 |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Protected Intermediate
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified time (e.g., 30 minutes).
-
Pour the hot mixture into ice-cold water to precipitate the acetanilide.
-
Filter the crude acetanilide, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, suspend the dried acetanilide in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the flask in an ice bath.
-
Slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.
-
Add the tert-butylating agent (e.g., tert-butyl chloride) dropwise from the dropping funnel while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.
-
Separate the organic layer, wash it with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Step 3: Deprotection of 2-tert-butyl-acetanilide
-
To the crude 2-tert-butyl-acetanilide, add an excess of an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base. If basic hydrolysis was used, neutralize with an acid.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent to yield the crude product.
-
Purify the this compound by distillation or column chromatography.
Figure 3: Experimental workflow for the synthesis.
References
- 1. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 4. shaalaa.com [shaalaa.com]
- 5. quora.com [quora.com]
- 6. In Friedel- Crafts allkylation of aniline, one gets [allen.in]
Technical Support Center: 2-tert-Butylaniline Storage and Stability
This technical support center provides guidance on the proper storage and handling of 2-tert-butylaniline to minimize oxidation, a common issue that can affect its purity and performance in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What is the cause of this discoloration?
A1: The yellow or brown discoloration of this compound is a common indicator of oxidation.[1] Like many aromatic amines, this compound is susceptible to degradation upon exposure to oxygen and/or light.[1] The color change is due to the formation of colored oxidation products.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate oxidation are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Exposure to Light: UV radiation can initiate and accelerate the oxidation process.[2][3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q3: What are the recommended storage conditions to prevent the oxidation of this compound?
A3: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize its exposure to oxygen, light, and heat. The following table summarizes the ideal storage conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of chemical degradation. |
| Container | Amber Glass Bottle | Protects the compound from light exposure. |
| Sealing | Tightly Sealed Cap | Prevents the ingress of air and moisture. |
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the use of antioxidants can help to inhibit the oxidation process. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to stabilize organic compounds by scavenging free radicals that propagate oxidation.[4][5][6][7] However, it is essential to verify that the chosen antioxidant does not interfere with your downstream applications. A typical starting concentration for an antioxidant like BHT would be in the range of 0.01-0.1% (w/w).
Q5: If my this compound has discolored, is it still usable?
A5: The usability of discolored this compound depends on the specific requirements of your experiment. For applications that are sensitive to impurities, it is highly recommended to use a fresh, unoxidized sample. The presence of oxidation products can potentially interfere with your reactions and lead to inconsistent results. It is advisable to verify the purity of the material using analytical techniques like HPLC or GC before use.
Troubleshooting Guide
This guide provides a systematic approach to address issues related to the oxidation of this compound.
Problem: Visual inspection reveals discoloration of this compound.
-
Initial Assessment:
-
Has the container been opened multiple times?
-
Was the container properly sealed with an inert gas headspace after each use?
-
Has the material been exposed to light or elevated temperatures for extended periods?
-
-
Corrective Actions:
-
If the discoloration is minor, you may still be able to use the material for non-sensitive applications, but purity verification is strongly recommended.
-
For sensitive applications, it is best to use a fresh, unopened bottle of this compound.
-
Review and strictly adhere to the recommended storage and handling procedures to prevent future oxidation.
-
Problem: Inconsistent experimental results are obtained when using this compound.
-
Purity Verification:
-
Analyze the purity of your this compound sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Compare the analytical profile of the suspect sample with that of a fresh, high-purity standard. Look for the appearance of new peaks or a decrease in the main peak area.
-
-
Impact Assessment:
-
Consider whether potential oxidation products could be interfering with your reaction. For instance, the formation of nitroso or nitro compounds could alter the reactivity of the aniline.
-
Data Presentation
The following table presents hypothetical data from an accelerated stability study of this compound to illustrate the impact of different storage conditions over time. Note: These values are for illustrative purposes only and are not based on published experimental data for this specific compound.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| 2-8°C, Inert Gas, Dark | 0 Months | 99.8 | Colorless |
| 6 Months | 99.7 | Colorless | |
| 12 Months | 99.6 | Colorless | |
| 25°C, Air, Dark | 0 Months | 99.8 | Colorless |
| 6 Months | 98.5 | Pale Yellow | |
| 12 Months | 97.1 | Yellow | |
| 25°C, Air, Light Exposure | 0 Months | 99.8 | Colorless |
| 6 Months | 96.2 | Yellow-Brown | |
| 12 Months | 93.5 | Brown | |
| 40°C, Air, Dark | 0 Months | 99.8 | Colorless |
| 1 Month | 97.9 | Light Yellow | |
| 3 Months | 95.3 | Yellow |
Experimental Protocols
Protocol for Stability Testing of this compound by HPLC-UV
This protocol provides a general framework for a stability-indicating HPLC method to determine the purity of this compound and detect the formation of degradation products. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment of the mobile phase)
-
This compound reference standard
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase B at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 1-100 µg/mL).
-
For stability samples, accurately weigh and dissolve the sample in mobile phase B to a known concentration within the linear range of the method.
-
-
Analysis:
-
Inject the standards to establish a calibration curve.
-
Inject the stability samples and determine the purity by comparing the peak area of this compound to the total peak area.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products.
-
Visualizations
Caption: Generalized oxidation pathway of this compound.
Caption: Workflow for the stability testing of this compound.
Caption: Troubleshooting decision tree for this compound oxidation issues.
References
- 1. This compound | 6310-21-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling and Disposal of 2-tert-Butylaniline Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, experimental troubleshooting, and waste disposal of 2-tert-butylaniline.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][2][3]
-
Harmful if Swallowed: It can be harmful if ingested.[4]
2. What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE must be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, a respirator with an appropriate filter (e.g., type ABEK) should be used.[1][2]
3. How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.
4. What is the correct procedure for cleaning up a small spill of this compound?
For a small spill, follow these steps:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
5. How should I dispose of this compound waste?
This compound and any materials contaminated with it (e.g., absorbent materials from spills, used containers) must be disposed of as hazardous waste. Do not dispose of it down the drain. All waste should be collected in clearly labeled, sealed containers and disposed of according to local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
6. I am seeing colored impurities in my reaction mixture when using this compound. What could be the cause and how can I prevent it?
The formation of colored impurities, often red-brown, in reactions involving anilines can be due to oxidative dimerization or other side reactions. To prevent this:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protect the Amine Group: If the reaction conditions are harsh, consider protecting the amine group of the this compound before proceeding with the synthesis.
7. My cross-coupling reaction with this compound is giving a low yield and a significant amount of homocoupling byproduct. How can I troubleshoot this?
Low yields and homocoupling are common issues in cross-coupling reactions like the Buchwald-Hartwig amination.[5][6][7][8][9] To optimize your reaction:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Sterically hindered, electron-rich ligands are often effective in promoting the desired cross-coupling over self-coupling.[10][11][12] Consider screening a variety of ligands.
-
Catalyst Choice: Use a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[6]
-
Base Selection: The choice of base can significantly impact the reaction outcome. Screen common bases such as sodium tert-butoxide, potassium phosphate, or cesium carbonate.[6]
-
Temperature Control: Ensure the reaction is carried out at the optimal temperature.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N | [1][2][13][14] |
| Molecular Weight | 149.23 g/mol | [1][2][13][14] |
| CAS Number | 6310-21-0 | [1][2][4][13][14][15] |
| Appearance | Clear pale yellow to red-brown liquid | [3][15] |
| Melting Point | -60 °C | [1][2][14][15] |
| Boiling Point | 123-124 °C at 17 mmHg | [1][2][15] |
| Density | 0.957 g/mL at 25 °C | [1][2][15] |
| Flash Point | 102 °C (closed cup) | [1][2][3][14] |
| Refractive Index | n20/D 1.545 | [1][2][15] |
| Solubility | Sparingly soluble in water; soluble in chloroform (B151607) and methanol.[4][16] | [4][16] |
Experimental Protocols
Detailed Methodology for Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with this compound
This protocol is based on a chemo- and regioselective copper-catalyzed cross-coupling reaction to produce N-(2-tert-butylphenyl)anthranilic acid.[17]
Materials:
-
2-Chlorobenzoic acid
-
This compound
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol (B86334) (solvent)
-
Nitrogen or Argon gas
-
Deionized water
-
Decolorizing charcoal
-
Celite
-
Dilute hydrochloric acid (HCl)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chlorobenzoic acid (1.0 eq), this compound (1.05 eq), potassium carbonate (1.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.045 eq).
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.
-
Solvent Addition: Add 2-ethoxyethanol as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and stir for 24 hours under the inert atmosphere.
-
Work-up - Quenching and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into deionized water.
-
Add decolorizing charcoal and stir for 10-15 minutes.
-
Filter the mixture through a pad of Celite to remove the catalyst and charcoal.
-
-
Work-up - Precipitation and Extraction:
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product, N-(2-tert-butylphenyl)anthranilic acid.
-
Collect the crude product by vacuum filtration.
-
Dissolve the crude product in a 5% aqueous sodium carbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any non-acidic organic impurities.
-
Re-precipitate the product from the aqueous layer by acidifying with dilute HCl.
-
Collect the purified product by vacuum filtration.
-
-
Purification (if necessary):
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[15]
-
Column Chromatography: If recrystallization is not sufficient, the product can be purified by silica (B1680970) gel column chromatography.[1]
-
-
Drying: Dry the purified product under vacuum.
The expected yield for this reaction is approximately 86%.[17]
Visualizations
Caption: Experimental workflow for the copper-catalyzed amination.
Caption: Troubleshooting and waste disposal decision tree.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthranilic acid, N-(p-butylphenyl)- | C17H19NO2 | CID 205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 8. PubChemLite - Anthranilic acid, n-(p-tert-butylphenyl)- (C17H19NO2) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0034292A2 - Process for the preparation of anthranilic acid derivatives - Google Patents [patents.google.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
scale-up considerations for industrial 2-tert-butylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-tert-butylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant industrial method for synthesizing this compound is the direct alkylation of aniline (B41778) with isobutylene (B52900) or a precursor like methyl tert-butyl ether (MTBE). This reaction is typically catalyzed by solid acids.[1] This approach is favored for its atom economy and the relative ease of handling the reagents compared to other methods.
Q2: What are the key advantages of using solid acid catalysts in this process?
A2: Solid acid catalysts, such as zeolites (e.g., HZSM-5) and acid-treated clays (B1170129) (e.g., montmorillonite), are central to the industrial production of this compound.[1][2] Their primary advantages include:
-
Ease of Separation: Being in a different phase from the reaction mixture, they can be easily filtered off, simplifying product purification and catalyst recovery.
-
Reusability: Solid catalysts can often be regenerated and reused for multiple reaction cycles, reducing operational costs.
-
Process Control: They are well-suited for continuous flow reactors, allowing for better control over reaction parameters and consistent product quality.[3]
-
Reduced Corrosion: Compared to liquid acids like sulfuric or hydrofluoric acid, solid acids are generally less corrosive to industrial equipment.
Q3: What are the primary side products I should expect, and how can I minimize them?
A3: The main side products in the alkylation of aniline are the 4-tert-butylaniline (B146146) isomer and di-alkylated products like 2,4-di-tert-butylaniline. The formation of N-alkylated byproducts is also possible but generally less favored with shape-selective catalysts.[2] To minimize these:
-
Catalyst Selection: Employ shape-selective catalysts like H-ZSM-5 zeolites, which sterically favor ortho-alkylation over para-alkylation.[3]
-
Aniline to Isobutylene Ratio: Using a higher molar ratio of aniline to the alkylating agent can suppress the formation of di- and tri-alkylated products.
-
Temperature Control: Lower reaction temperatures generally favor mono-alkylation and can help control the isomer distribution.
Q4: What are the critical safety considerations for scaling up this synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reaction: The alkylation reaction is exothermic, requiring robust heat management systems with cooling jackets and temperature monitoring to prevent thermal runaways.[3]
-
Pressure Management: If using gaseous isobutylene at elevated temperatures, the reactor must be pressure-rated, and appropriate pressure relief systems must be in place.[3]
-
Flammability: Aniline and many potential solvents are flammable. The process should be conducted in a well-ventilated area, using explosion-proof equipment and proper grounding to prevent static discharge.[4]
-
Toxicity: Aniline is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.[5]
Troubleshooting Guide
Problem 1: Low conversion of aniline.
-
Q: My aniline conversion rate is significantly lower than expected. What are the potential causes?
-
A: Low conversion can stem from several factors:
-
Catalyst Deactivation: The solid acid catalyst may be deactivated by impurities in the feedstock or by coking (carbon deposition) on its surface.
-
Insufficient Temperature: The reaction temperature may be too low to achieve the desired reaction rate.
-
Poor Mass Transfer: Inefficient mixing in the reactor can lead to poor contact between the reactants and the catalyst surface.
-
Impure Reactants: Water or other impurities in the aniline or isobutylene feed can poison the catalyst.[3]
-
Problem 2: Poor selectivity for this compound (high formation of 4-tert-butylaniline).
-
Q: I am observing a high yield of the para-isomer (4-tert-butylaniline). How can I improve ortho-selectivity?
-
A: The key to high ortho-selectivity lies in managing steric effects:
-
Catalyst Choice: This is the most critical factor. Shape-selective zeolites like H-BEA or modified HZSM-5 are designed to have pore structures that favor the formation of the ortho-isomer while sterically hindering the formation of the bulkier para-isomer.[2][3]
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Experimenting with a lower temperature range may improve ortho-selectivity.
-
Problem 3: Catalyst deactivates quickly.
-
Q: The catalyst loses its activity after only a few runs. What is causing this, and how can it be prevented?
-
A: Rapid deactivation is typically due to coking or poisoning:
-
Coking: At higher temperatures, organic molecules can decompose and deposit carbon on the catalyst's active sites. This can be mitigated by optimizing the reaction temperature and periodically regenerating the catalyst.
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's acid sites. Ensure high purity of reactants through pre-treatment steps like distillation.[3]
-
Regeneration: A deactivated catalyst can often be regenerated by a controlled burn-off of coke deposits with air or oxygen at elevated temperatures, followed by recalcination.
-
Problem 4: Difficulty in purifying the final product.
-
Q: I am struggling to separate this compound from the reaction mixture. What are the recommended purification methods?
-
A: Purification is typically a multi-step process:
-
Catalyst Removal: The solid catalyst is first removed by filtration.
-
Removal of Unreacted Aniline: Excess aniline is usually removed by vacuum distillation.
-
Isomer Separation: Separating this compound from 4-tert-butylaniline is challenging due to their close boiling points. Fractional vacuum distillation is the standard industrial method. For very high purity requirements, chromatographic methods may be employed, though this is less common on a large industrial scale.[1]
-
Data Presentation
Table 1: Comparison of Catalysts for Aniline Alkylation
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Selectivity for Ortho-Alkylation (%) | Reference |
| H-BEA Zeolite | Ethanol | 350 | >90 | Moderate (~40% for 2,6-diethylaniline) | [2] |
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | 330-440 | 75-80 | 74% (for 2,6-diethylaniline) | [2] |
| Montmorillonite (B579905) | Methyl tert-butyl ether | 165 | High (not specified) | High (not specified) | [1] |
| S-115 Zeolite | Methanol | 300 | High (not specified) | Favors N-alkylation | [6] |
Note: Data for direct tert-butylation is limited in comparative tables; related alkylation data is presented for context.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6310-21-0 | [7] |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | [8] |
| Appearance | Clear pale yellow to red-brown liquid | [1] |
| Boiling Point | 123-124 °C at 17 mmHg | |
| Melting Point | -60 °C | |
| Density | 0.957 g/mL at 25 °C | |
| Flash Point | 102 °C (closed cup) |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound using Montmorillonite Catalyst
This protocol is adapted from a literature procedure for illustrative purposes.[1]
Materials:
-
Aniline (e.g., 11.18 g, 0.12 mol)
-
Methyl tert-butyl ether (MTBE) (e.g., 42.3 g, 0.48 mol)
-
Montmorillonite clay catalyst (e.g., 3.83 g)
-
100 mL Autoclave with mechanical stirring and temperature control
-
Nitrogen gas for inerting
Procedure:
-
Reactor Charging: Weigh and add aniline, MTBE, and the montmorillonite catalyst to the 100 mL autoclave.
-
Inerting: Seal the autoclave and purge the system with nitrogen gas five times to ensure an oxygen-free atmosphere.
-
Reaction: Begin mechanical stirring at 900 rpm and heat the reaction mixture to 165 °C. Maintain the temperature within ±1°C for 4 hours.
-
Cooling: After the reaction period, turn off the heating and stirring, and allow the reactor to cool to room temperature.
-
Work-up:
-
Vent the autoclave and open it in a fume hood.
-
Filter the reaction mixture to remove the solid montmorillonite catalyst.
-
The filtrate contains the product, unreacted starting materials, and byproducts.
-
-
Purification:
Visualizations
Caption: Workflow for lab-scale synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound | 6310-21-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. This compound | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
impact of impurities in starting materials on 2-tert-butylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common laboratory synthesis involves the Friedel-Crafts alkylation of aniline (B41778) with a tert-butylating agent. The typical starting materials are:
-
Aniline: The aromatic amine substrate.
-
tert-Butylating agent: Commonly tert-butyl chloride or isobutylene.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is frequently used, although other Lewis acids can be employed. Due to the basicity of aniline, a workaround involving the protection of the amino group is often necessary.
Q2: Why is direct Friedel-Crafts alkylation of aniline often unsuccessful?
A2: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the amino group of aniline in an acid-base reaction. This forms a salt complex, which deactivates the benzene (B151609) ring towards the desired electrophilic aromatic substitution, thus inhibiting the Friedel-Crafts reaction.
Q3: What is the recommended workaround for the alkylation of aniline?
A3: To overcome the issue of catalyst deactivation, the amino group of aniline is typically protected before the Friedel-Crafts reaction. This is commonly achieved by converting the amine to an amide, for example, by reacting aniline with acetic anhydride (B1165640) to form acetanilide (B955). The amide is less basic and does not strongly interact with the Lewis acid catalyst. After the alkylation step, the protecting group is removed by hydrolysis to yield the alkylated aniline.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction results in a very low yield or no this compound.
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | As mentioned in the FAQs, direct alkylation of unprotected aniline leads to catalyst deactivation. Solution: Protect the amino group of aniline as an amide (e.g., acetanilide) before performing the Friedel-Crafts alkylation. Subsequently, deprotect the amide to obtain the desired product. |
| Presence of Water in Aniline | Water can react with the Lewis acid catalyst, reducing its activity. Aniline is hygroscopic and can absorb moisture from the air. |
| Other Impurities in Aniline | Commercial aniline can contain impurities such as nitrobenzene (B124822) and oxidation polymers (often appearing as a dark coloration). These can interfere with the reaction.[1][2] Solution: Purify the aniline before use. Steam distillation or vacuum distillation are effective methods.[2][3][4] For steam distillation, non-basic impurities like nitro compounds can be removed by passing steam through a solution of aniline in 40% H₂SO₄ for one hour. The aniline is then liberated with a base, steam distilled, dried (e.g., with KOH), and distilled.[1] |
| Impure tert-Butylating Agent | The tert-butylating agent (e.g., tert-butyl chloride) may contain impurities that can lead to side reactions. |
| Incorrect Reaction Temperature | Friedel-Crafts reactions are sensitive to temperature. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side reactions and product decomposition. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. |
Formation of Multiple Products/Isomers
Issue: The product mixture contains significant amounts of di- and poly-alkylated products (e.g., 2,4-di-tert-butylaniline) or other isomers.
| Possible Cause | Recommended Solution |
| Over-alkylation | The initial product, this compound, is more reactive than aniline itself and can undergo further alkylation. |
| Isomerization | Under certain conditions, the tert-butyl group can migrate to other positions on the aromatic ring. |
Experimental Protocols
Purification of Aniline by Steam Distillation
This protocol is for the purification of aniline to remove non-volatile impurities and colored byproducts.
Materials:
-
Impure aniline
-
Steam generator
-
Distillation flask
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Sodium chloride (NaCl)
-
Anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) pellets
Procedure:
-
Place the impure aniline and a volume of water into the distillation flask.
-
Connect the flask to the steam generator and the condenser.
-
Begin passing steam into the flask. The mixture will start to boil and the aniline will co-distill with the water.
-
Collect the milky-white distillate in the receiving flask.
-
Continue the distillation until the distillate runs clear, indicating that all the aniline has been distilled.
-
Transfer the distillate to a separatory funnel. Add sodium chloride to the funnel to "salt out" the aniline, which decreases its solubility in the aqueous layer.
-
Separate the lower aniline layer from the upper aqueous layer.
-
Dry the aniline layer over anhydrous potassium carbonate or potassium hydroxide pellets.
-
Decant or filter to obtain the purified aniline. For very high purity, a final vacuum distillation can be performed.
Synthesis of this compound (via Acetanilide Protection)
This protocol outlines the synthesis of this compound using a protection-alkylation-deprotection strategy.
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a flask, dissolve aniline in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride to the solution and stir. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture gently under reflux for a short period to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid acetanilide by filtration, wash with water, and dry.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
Suspend the dried acetanilide in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Add tert-butyl chloride dropwise to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully pouring it onto crushed ice, followed by the addition of water and hydrochloric acid.
-
Separate the organic layer, wash it with water and a dilute base solution, and then dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude alkylated acetanilide.
Step 3: Deprotection (Hydrolysis of Alkylated Acetanilide)
-
Reflux the crude alkylated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
If acid hydrolysis was used, neutralize the reaction mixture with a base to liberate the free amine. If base hydrolysis was used, the product is already the free amine.
-
Extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Analytical Methods for Impurity Detection
A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities in starting materials and the final product.
| Technique | Application |
| Gas Chromatography (GC) | Ideal for separating and quantifying volatile impurities in aniline, such as residual solvents or other aromatic compounds. A GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for the analysis of less volatile impurities and for monitoring the progress of the reaction. A reversed-phase C18 column with a UV detector is commonly used. |
| Thin-Layer Chromatography (TLC) | A quick and convenient method for monitoring the progress of the reaction and for a qualitative assessment of the purity of the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and for identifying and quantifying impurities. |
| Infrared (IR) Spectroscopy | Useful for confirming the presence of functional groups and for comparing the product to a reference standard. |
Visualizations
References
Technical Support Center: Strategies to Control Regioselectivity in Aniline Alkylation
Welcome to the technical support center for aniline (B41778) alkylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling the regioselectivity of this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the regioselectivity of aniline alkylation?
The main challenge in aniline alkylation lies in directing the reaction to the desired position, as aniline has two nucleophilic sites: the nitrogen atom and the electron-rich aromatic ring.[1] This leads to a competition between N-alkylation (on the nitrogen) and C-alkylation (on the ring).[1] Furthermore, C-alkylation can occur at the ortho or para positions. A common side reaction is overalkylation, where the initial product reacts further to yield di- or even tri-substituted products.[1][2] The selectivity is highly dependent on the choice of catalyst, alkylating agent, solvent, and reaction temperature.[1]
Q2: How can I selectively achieve N-alkylation over C-alkylation?
Favoring N-alkylation typically involves conditions that enhance the nucleophilicity of the nitrogen atom while minimizing electrophilic attack on the aromatic ring. Key strategies include:
-
Catalyst Selection: Transition metal catalysts based on nickel, palladium, ruthenium, iridium, and cobalt are widely used to promote selective N-alkylation.[3][4][5][6] Heterogeneous catalysts like palladium on charcoal (Pd/C) and certain zeolites are also effective.[1][4][7]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Strategy: This atom-economical method uses alcohols as alkylating agents in the presence of a transition metal catalyst.[1][2] The catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the aniline to form the N-alkylated product, with water as the only byproduct.[2]
-
Reaction Conditions: Lower reaction temperatures generally favor N-alkylation.[1] Polar aprotic solvents are also often preferred for this outcome.[1]
Q3: What methods are used to promote C-alkylation of anilines?
To achieve C-alkylation, reaction conditions are chosen to facilitate electrophilic aromatic substitution. This often involves:
-
Lewis Acid Catalysis: Lewis acids can activate the alkylating agent and the aniline ring for C-alkylation. For instance, a combination of a Lewis acid like Ca(II) and hexafluoroisopropanol (HFIP) has been shown to selectively promote ortho-C-alkylation.[8]
-
High Temperatures: Higher reaction temperatures can favor C-alkylation over N-alkylation.[1][7]
-
Directing Groups: While the inherent nature of the amino group in aniline directs electrophiles to the ortho and para positions, other directing groups can be installed to enhance selectivity for a specific position.[9][10][11]
-
Solvent Choice: The solvent can play a crucial role in switching selectivity. For example, in reactions with ortho-quinone methides, nonpolar solvents like toluene (B28343) can favor N-alkylation, while polar protic solvents like HFIP can promote para-C-alkylation.[12]
Q4: How can I control ortho- versus para-C-alkylation?
Controlling the regioselectivity between the ortho and para positions is a significant challenge. Some effective strategies include:
-
Catalyst Control: Specific catalyst systems have been developed for selective C-alkylation. For example, an indium(I) catalyst has been reported for the efficient ortho-C-alkylation of unprotected anilines with styrenes and alkenes.[13] Conversely, a base-promoted cobalt/indeno-pybox ligand system has been used for highly enantioselective para-C–H alkylation.[14]
-
Directing Groups: Attaching a directing group to the nitrogen atom can sterically or electronically guide the alkylating agent to the desired position, often the ortho position.[10]
-
Reaction Mechanism: The underlying mechanism can dictate the regioselectivity. For instance, a tandem hydroamination/Hofmann-Martius rearrangement is proposed for certain indium-catalyzed ortho-alkylations.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor choice of solvent. | 1. Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere). 2. Systematically increase the reaction temperature and monitor the reaction progress over a longer period. 3. Screen different solvents to find one that better solubilizes reactants and facilitates the desired pathway. |
| Poor Selectivity (Mixture of N- and C-Alkylated Products) | 1. Reaction temperature is too high, favoring C-alkylation. 2. Inappropriate catalyst for the desired transformation. 3. Highly reactive alkylating agent. | 1. Reduce the reaction temperature to favor N-alkylation.[1] 2. For N-alkylation, consider catalysts like NiBr₂/1,10-phenanthroline or Pd/C.[3][4] For C-alkylation, explore Lewis acid catalysts.[8] 3. Use a less reactive alkylating agent or employ the "borrowing hydrogen" strategy with alcohols.[1][2] |
| Overalkylation (Formation of Di- or Tri-alkylated Products) | 1. High molar ratio of alkylating agent to aniline. 2. The mono-alkylated product is more nucleophilic than the starting aniline. 3. Prolonged reaction time. | 1. Use a lower molar ratio of the alkylating agent to aniline. A large excess of aniline can suppress overalkylation.[1][2] 2. This is an inherent challenge. Careful control of stoichiometry and reaction time is crucial.[1] 3. Monitor the reaction closely (e.g., by TLC or GC) and stop it once the desired mono-alkylated product is maximized.[1] |
| Undesired Isomer Formation in C-Alkylation (e.g., para- instead of ortho-) | 1. The catalyst system does not provide sufficient steric or electronic control. 2. The inherent electronic properties of the aniline substrate favor a specific isomer. | 1. For ortho-alkylation, consider specialized catalysts like cationic yttrium or indium complexes.[13][15] For para-alkylation, a cobalt-based system may be effective.[14] 2. Consider installing a directing group on the nitrogen to force the desired regioselectivity.[10] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Selective N-Alkylation of Aniline.
| Catalyst System | Alkylating Agent | Temperature (°C) | Solvent | Product | Yield (%) | Selectivity | Reference |
| NiBr₂/1,10-phenanthroline/t-BuOK | Benzyl (B1604629) Alcohol | 130 | Toluene | N-benzyl aniline | 96 | 99% for mono-N-alkylation | [3] |
| 10% Pd/C | Butylamine | 170 (MW) | THF | N-butylaniline | 99 | High for mono-N-alkylation | [4][16] |
| Iridium Complex | Benzyl Alcohol | - | - | N-benzylaniline | - | - | [6] |
| Copper-Chromite | Benzyl Alcohol | 110 | o-Xylene | N-phenyl benzyl amine | - | High for N-alkylation | |
| Zeolite S-115 | Methanol | 350 | Gas Phase | N-methylaniline/N,N-dimethylaniline | - | Selective for N-alkylation over C-alkylation | [7] |
Table 2: Comparison of Catalytic Systems for Selective C-Alkylation of Aniline.
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Ortho-Alkylated Product Yield (%) | Selectivity for Ortho-Alkylation (%) | Reference |
| Zeolite H-BEA | Ethanol | 350 | >90 | ~40 (for 2,6-diethylaniline) | Moderate | [15] |
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | 330-440 | 75-80 | ~57 (for 2,6-diethylaniline) | 74 | [15] |
| Cationic Indium(I) Complex | Styrenes/Alkenes | - | - | - | High for ortho-alkylation | [13] |
| Ca(NTf₂)₂/HFIP | Styrenes/Alkenes | - | - | - | High for ortho-alkylation | [8] |
| Base/Co/indeno-pybox | α-bromocarboxamide | - | - | - | High for para-alkylation | [14][17] |
Experimental Protocols
Protocol 1: Selective N-Alkylation using a Heterogeneous Pd/C Catalyst [1]
-
Materials: Aniline, primary amine (alkylating agent), 10% Palladium on charcoal (Pd/C), Tetrahydrofuran (THF), microwave reactor.
-
Procedure:
-
In a microwave vial, combine aniline (1 mmol), the primary amine (1.2 mmol), and 10% Pd/C (10 mol%).
-
Add THF (2 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 170 °C for 90 minutes under microwave irradiation.
-
After cooling, filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate can then be concentrated and purified by column chromatography.
-
Protocol 2: Friedel-Crafts C-Alkylation using a Protecting Group Strategy [1]
This protocol involves protecting the amine to prevent N-alkylation, performing the C-alkylation, and then deprotecting the amine.
-
Step 1: Protection (Acylation)
-
Dissolve aniline in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add acetic anhydride (B1165640) (1.1 equivalents) and a base like pyridine.
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction to isolate the acetanilide (B955).
-
-
Step 2: C-Alkylation (Friedel-Crafts)
-
Suspend the dried acetanilide (1 equivalent) and anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an inert solvent like carbon disulfide.
-
Cool the mixture in an ice bath.
-
Slowly add the alkylating agent (e.g., an alkyl halide, 1 equivalent) with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extract the product and purify.
-
-
Step 3: Deprotection (Hydrolysis)
-
Reflux the alkylated acetanilide in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH) until the amide is hydrolyzed.
-
Neutralize the reaction mixture and extract the C-alkylated aniline product.
-
Purify the final product.
-
Visualizations
Caption: Logical relationship between reactants, conditions, and products in aniline alkylation.
Caption: General experimental workflow for catalytic aniline alkylation.
Caption: Competing pathways for N-alkylation versus C-alkylation of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
overcoming steric hindrance in reactions involving 2-tert-butylaniline
Welcome to the technical support center for chemists and researchers working with 2-tert-butylaniline. This resource provides answers to frequently asked questions and troubleshooting guides for common synthetic challenges arising from the significant steric hindrance of this compound. The bulky ortho tert-butyl group dramatically influences the reactivity of the amine, requiring carefully selected conditions to achieve desired outcomes.[1]
Section 1: Acylation and Amide Bond Formation
The formation of an amide bond with this compound is particularly challenging due to the steric shielding of the nitrogen's lone pair, which hinders the approach of electrophiles.[2] Standard acylation conditions often result in low to negligible yields.
Frequently Asked Questions (FAQs)
Q1: Why is my standard acylation of this compound with an acid chloride and a tertiary amine base (e.g., triethylamine) failing?
A1: The reaction is likely failing due to extreme steric hindrance. The tert-butyl group on the aniline (B41778) and the incoming acylating agent create a crowded transition state. The basicity of standard tertiary amine bases may not be sufficient to facilitate the reaction effectively, and the nucleophilicity of the aniline is severely diminished.[2] The reaction rate for anilines with ortho tert-butyl groups can be several orders of magnitude slower than for unhindered anilines.[2]
Q2: What are the most effective strategies for acylating this compound?
A2: Success in acylating this compound relies on increasing the electrophilicity of the acylating agent and/or using more forceful conditions. Key strategies include:
-
Using Highly Reactive Acylating Agents: Employing more reactive agents like acid anhydrides or using coupling reagents known to form highly reactive intermediates (e.g., carbodiimides with activators, or phosphonium/uronium salts like HATU or HBTU) can be effective.
-
Decarboxylative Amidation: A novel method involves the use of α-ketoacids as acylating agents in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[3]
-
Forcing Conditions: Higher temperatures and longer reaction times may be necessary, but this can lead to side reactions. Careful optimization is required.
Troubleshooting Guide: Acylation
Problem: Low or no yield in amide coupling reaction.
-
Possible Cause 1: Insufficiently reactive acylating agent.
-
Solution: Switch from an acid chloride to the corresponding anhydride. Alternatively, use a peptide coupling reagent. For challenging couplings, reagents like HOAt (1-Hydroxy-7-azabenzotriazole) are known to be more effective for hindered systems than standard HOBt.[4]
-
-
Possible Cause 2: Ineffective base.
-
Solution: Use a non-nucleophilic, stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge to facilitate deprotonation of the intermediate.
-
-
Possible Cause 3: Unfavorable reaction kinetics.
-
Solution: Increase the reaction temperature in a high-boiling solvent like toluene (B28343) or xylene. Monitor the reaction carefully for decomposition. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.
-
Section 2: N-Alkylation Reactions
Alkylation of this compound presents a challenge in controlling selectivity between N-alkylation and C-alkylation (typically at the para-position). The choice of alkylating agent, catalyst, and conditions is critical.
Frequently Asked Questions (FAQs)
Q1: What conditions favor N-alkylation over C-alkylation for this compound?
A1: Generally, milder conditions and specific catalytic systems favor N-alkylation. A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate has been developed for the N-tert-butylation of aromatic amines at room temperature, which avoids C-alkylation byproducts.[5] For other alkyl groups, using a strong base to first generate the anilide followed by reaction with the alkyl halide can promote N-alkylation.
Q2: How can I achieve ortho-C-alkylation of an aniline?
A2: Ortho-C-alkylation is typically achieved under high temperatures using an aluminum anilide catalyst, formed by reacting the aniline with an aluminum source like triethylaluminum.[6][7] The reaction proceeds by heating the aniline and catalyst with an olefin (e.g., ethylene) under high pressure.[6]
Troubleshooting Guide: N-Alkylation
Problem: A mixture of N-alkylated and C-alkylated products is formed.
-
Possible Cause 1: Friedel-Crafts type C-alkylation is competing.
-
Solution: Avoid Lewis acidic conditions or high temperatures if N-alkylation is the goal. For N-tert-butylation, the use of copper(II) triflate with tert-butyl 2,2,2-trichloroacetimidate in a non-coordinating solvent like nitromethane (B149229) has been shown to be highly selective for the N-product.[5]
-
-
Possible Cause 2: The reaction conditions are too harsh.
-
Solution: Lower the reaction temperature. Deprotonate the aniline first with a strong, non-nucleophilic base (e.g., NaH, LHMDS) at a low temperature before adding the alkylating agent. This pre-formation of the anilide anion increases its nucleophilicity at the nitrogen atom.
-
Data Summary: Alkylation Conditions
| Reaction Type | Alkylating Agent | Catalyst / Reagent | Temperature | Typical Outcome |
| N-tert-Butylation | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ | Room Temp | Selective N-alkylation[5] |
| C-Alkylation (ortho) | Olefins (e.g., isobutylene) | Aluminum Anilide | >300 °C | Selective C-alkylation[6] |
| General N-Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | 0 °C to RT | Favors N-alkylation |
Section 3: Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds, but the steric bulk of this compound makes it a challenging substrate.[8][9] Success is highly dependent on the catalyst system, particularly the choice of ligand.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for N-arylation of this compound?
A1: The Buchwald-Hartwig amination is the most widely used and generally most effective method for the N-arylation of hindered anilines.[10] It typically offers milder conditions and broader substrate scope compared to the classical copper-catalyzed Ullmann condensation.[11] However, recent advances in copper catalysis with specialized ligands have made it a viable alternative for coupling sterically hindered partners.[8][12]
Q2: What are the key components of a successful Buchwald-Hartwig reaction with this compound?
A2: The three most critical components are:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[13]
-
Ligand: This is the most crucial factor. Bulky, electron-rich phosphine (B1218219) ligands are required. Biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or sterically hindered phosphorinane ligands are specifically designed for coupling hindered substrates.[9][14]
-
Base: A strong, non-nucleophilic base is needed, with NaOt-Bu (sodium tert-butoxide) being the most common and effective.[15]
Q3: Can this compound participate in Sonogashira coupling?
A3: this compound itself does not directly participate in Sonogashira coupling, which couples an alkyne with an aryl or vinyl halide.[16] However, if the this compound moiety is part of the aryl halide substrate, its steric bulk can influence the reaction, potentially requiring more active catalysts, such as those employing bulky phosphine ligands like P(t-Bu)₃, to achieve reasonable yields.[17][18]
Troubleshooting Guide: Buchwald-Hartwig Amination
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Data Summary: Catalyst Systems for N-Arylation of Hindered Anilines
| Catalyst System | Ligand Type | Example Ligand | Base | Typical Solvent | Key Advantage for Hindered Substrates |
| Palladium-Catalyzed | Biaryl(dialkyl)phosphine | BrettPhos | NaOt-Bu | Toluene, Dioxane | Highly active for C-N bond formation with sterically demanding amines.[14] |
| Palladium-Catalyzed | Biaryl Phosphorinane | AlisonPhos | NaOt-Bu | Toluene | Effective for coupling hindered, electron-deficient anilines with hindered aryl halides.[9] |
| Copper-Catalyzed | Pyrrole-ol | Ligand L7 (from study) | K₃PO₄ | Dioxane | Enables coupling of ortho-substituted aryl iodides with hindered anilines under milder conditions than traditional Ullmann.[8][12] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for hindered amines and should be optimized for specific substrates.[9][14][15]
-
Reagent Preparation: To an oven-dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and a suitable biarylphosphine ligand like BrettPhos (0.04 mmol, 4 mol%).
-
Addition of Amine and Base: Add this compound (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add 3-5 mL of anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) or dichloromethane. Filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-aryl-2-tert-butylaniline.
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References
- 1. 2,6-Di-tert-butylaniline | 2909-83-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 6. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Gas Chromatography Analysis of 2-tert-Butylaniline Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) methodologies for the analysis of 2-tert-butylaniline and its related products. The focus is on providing objective performance comparisons of different analytical approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs, such as purity assessment, impurity profiling, and isomeric separation.
Introduction
This compound is a sterically hindered aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] The quality control of this compound is crucial, as impurities, including positional isomers (3-tert-butylaniline and 4-tert-butylaniline) and byproducts from synthesis, can significantly impact the safety and efficacy of the final products. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives.[4]
This guide will explore different GC-based approaches for the analysis of this compound products, including a comparison of different stationary phases and a discussion of potential challenges and solutions in method development.
Comparison of Gas Chromatography (GC) Methods
The successful separation of this compound from its isomers and potential impurities by gas chromatography is highly dependent on the choice of the stationary phase. The polarity and specific interactions of the stationary phase with the analytes are key to achieving the desired resolution.
Alternative 1: Non-Polar Stationary Phase
Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5, HP-5), separate compounds primarily based on their boiling points and van der Waals interactions. While readily available and robust, these phases may offer limited selectivity for positional isomers with very similar boiling points.
Alternative 2: Polar Stationary Phase
Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl functionalities, provide different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. These phases can be more effective in resolving isomers of aromatic amines.
Alternative 3: Shape-Selective Stationary Phases
For challenging separations of positional isomers, shape-selective stationary phases, such as those based on cyclodextrin (B1172386) derivatives or liquid crystals, can offer superior resolution.[5][6] These phases separate molecules based on their size, shape, and ability to fit into the stationary phase's specific cavities or ordered structure.
Data Presentation
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., DB-WAX) | Shape-Selective Column (e.g., Cyclodextrin-based) |
| Selectivity for Isomers | Low to Moderate | Moderate to High | High to Excellent |
| Resolution of Isomers | May be incomplete | Likely improved separation | Baseline separation is achievable |
| General Applicability | Broad, for a wide range of analytes | Good for polar compounds | Specialized for isomeric and chiral separations |
| Potential for Peak Tailing | Possible for amines without deactivation | Reduced peak tailing for amines | Dependent on column deactivation |
| Cost | Low | Moderate | High |
Experimental Protocols
The following are detailed experimental protocols for the gas chromatographic analysis of aniline (B41778) derivatives, which can be adapted and optimized for this compound products.
Method 1: Direct GC-FID Analysis
This method is suitable for the routine analysis and purity determination of this compound where high-resolution separation of all isomers is not the primary goal.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Method 2: GC-MS Analysis for Impurity Identification
This method is recommended for the identification and quantification of impurities in this compound samples.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A mid-polar or polar capillary column to enhance the separation of isomers, for example, a DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: 40-400 amu.
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent at a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 1 µL.
Mandatory Visualization
Logical Workflow for GC Analysis of this compound
Caption: A logical workflow for the gas chromatography analysis of this compound products.
Conclusion
The choice of a gas chromatography method for the analysis of this compound products depends on the specific analytical goal. For routine purity checks, a direct GC-FID method with a non-polar column may be sufficient. However, for the challenging separation of positional isomers and the identification of unknown impurities, a GC-MS method employing a polar or shape-selective stationary phase is recommended. The experimental protocols and comparative information provided in this guide serve as a starting point for method development and optimization, enabling researchers to achieve reliable and accurate results in the quality assessment of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vurup.sk [vurup.sk]
Confirming the Structure of 2-tert-butylaniline using ¹H NMR and ¹³C NMR Spectroscopy: A Comparative Guide
An objective analysis and comparison of experimental nuclear magnetic resonance (NMR) data to confirm the isomeric structure of tert-butylaniline.
In the field of drug development and organic synthesis, unequivocal structural confirmation of molecules is paramount. Nuclear Magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the elucidation of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 2-tert-butylaniline against its isomer, 4-tert-butylaniline (B146146), to demonstrate how NMR spectroscopy can be used to definitively identify the correct substitution pattern on the aromatic ring.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and 4-tert-butylaniline, acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Assignment | This compound | 4-tert-butylaniline |
| tert-Butyl (9H, s) | 1.42 | 1.27 |
| -NH₂ (2H, br s) | 3.71 | 3.59 |
| Aromatic CH | 7.20 (dd, J=7.8, 1.6 Hz, 1H) | 7.18 (d, J=8.5 Hz, 2H) |
| Aromatic CH | 7.08 (td, J=7.7, 1.6 Hz, 1H) | 6.62 (d, J=8.5 Hz, 2H) |
| Aromatic CH | 6.74 (td, J=7.5, 1.3 Hz, 1H) | |
| Aromatic CH | 6.68 (dd, J=7.9, 1.3 Hz, 1H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Assignment | This compound | 4-tert-butylaniline |
| -C(CH₃)₃ | 34.2 | 34.0 |
| -C(CH₃)₃ | 29.5 | 31.6 |
| Aromatic CH | 126.8 | 126.2 |
| Aromatic CH | 125.9 | 114.8 |
| Aromatic CH | 118.2 | |
| Aromatic CH | 115.7 | |
| Aromatic C-NH₂ | 144.6 | 143.9 |
| Aromatic C-C(CH₃)₃ | 134.1 | 139.9 |
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR data and comparison with a known isomer.
Caption: Workflow for the structural confirmation of this compound.
Experimental Protocols
NMR Sample Preparation
A standard protocol was followed for the preparation of samples for NMR analysis.
-
Sample Weighting: Approximately 10-20 mg of the aniline (B41778) compound was accurately weighed and placed into a clean, dry vial.
-
Solvent Addition: Approximately 0.7 mL of deuterated chloroform (CDCl₃) was added to the vial to dissolve the sample.
-
Transfer: The solution was carefully transferred into a 5 mm NMR tube using a Pasteur pipette.
-
Homogenization: The sample was gently mixed to ensure a homogeneous solution.
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR: Spectra were acquired with proton decoupling. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Comparative Analysis
The key to distinguishing between this compound and 4-tert-butylaniline lies in the analysis of the aromatic region of both the ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy:
-
This compound: The ortho-substitution pattern results in a more complex set of signals for the four aromatic protons. These appear as two distinct multiplets, a doublet of doublets (dd) and a triplet of doublets (td), reflecting the different coupling interactions between adjacent and non-adjacent protons.
-
4-tert-butylaniline: Due to the symmetry of the para-substituted ring, the four aromatic protons are chemically equivalent in pairs. This results in a simpler spectrum with two doublets, characteristic of an AA'BB' spin system.
-
-
¹³C NMR Spectroscopy:
-
This compound: The lack of symmetry in the 2-substituted isomer results in six distinct signals for the six aromatic carbons.
-
4-tert-butylaniline: The C₂ axis of symmetry in the 4-substituted isomer means there are only four unique carbon environments in the aromatic ring, leading to four signals in the ¹³C NMR spectrum.
-
The experimental data presented in Tables 1 and 2 are consistent with these expectations, providing clear evidence for the assigned structures. The more complex splitting pattern in the aromatic region of the ¹H NMR spectrum and the presence of six aromatic signals in the ¹³C NMR spectrum definitively confirm the identity of this compound.
A Comparative Guide to the Synthesis of 2-tert-Butylaniline for Researchers
Central, London – In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 2-tert-Butylaniline, a sterically hindered primary amine, is a valuable building block in the development of various commercial products. This guide provides a comparative analysis of two primary synthetic routes to this compound: Friedel-Crafts alkylation and Directed ortho-Lithiation. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Friedel-Crafts Alkylation | Directed ortho-Lithiation |
| Starting Materials | Aniline (B41778), tert-butylating agent (e.g., MTBE) | Aniline (requiring N-protection) |
| Key Reagents | Solid acid catalyst (e.g., DTP/K10 clay) | Strong organolithium base (e.g., n-BuLi) |
| Selectivity | Mixture of ortho- and para-isomers, potential for N-alkylation | Highly ortho-selective |
| Yield of this compound | ~45% (based on reported data) | Potentially high (specific data pending) |
| Reaction Conditions | High temperature (e.g., 175°C) | Low temperature (e.g., 0°C to 25°C) |
| Multi-step Process | Typically a single step | Multi-step (protection, lithiation, alkylation, deprotection) |
Route 1: Friedel-Crafts Alkylation of Aniline
The direct alkylation of aniline using a tert-butylating agent in the presence of an acid catalyst is a common approach. While traditional Lewis acids like aluminum chloride can be used, solid acid catalysts offer advantages in terms of handling, recovery, and potential for improved selectivity.
Experimental Protocol: Alkylation with MTBE over a Solid Acid Catalyst
This protocol is based on the alkylation of aniline with methyl tert-butyl ether (MTBE) using a 20% (w/w) dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay (DTP/K10) as a solid acid catalyst.[1]
Materials:
-
Aniline
-
Methyl tert-butyl ether (MTBE)
-
20% (w/w) Dodecatungstophosphoric acid/K10 montmorillonite clay (DTP/K10) catalyst
-
High-pressure reactor
Procedure:
-
The DTP/K10 catalyst is prepared by the incipient wetness impregnation method.
-
Aniline, MTBE, and the DTP/K10 catalyst are charged into a high-pressure reactor.
-
The reactor is sealed and heated to 175°C with stirring.
-
The reaction is monitored for the consumption of aniline.
-
Upon completion, the reactor is cooled, and the catalyst is separated by filtration.
-
The product mixture is subjected to distillation to separate the isomers of tert-butylaniline.
Results: This method yields a mixture of C-alkylated products. The total yield of mono-alkylated products is reported to be over 84%, with a selectivity of 53% for the desired this compound isomer.[1] This corresponds to an approximate yield of this compound of 45%. The primary by-product is 4-tert-butylaniline. Notably, only C-alkylated products are observed under these conditions.[1]
Route 2: Directed ortho-Lithiation of a Protected Aniline
Directed ortho-lithiation offers a highly regioselective method for the functionalization of aromatic rings. This strategy involves the use of a directing metalation group (DMG) to guide a strong base to deprotonate the ortho-position. For anilines, the amino group must first be protected with a suitable DMG, such as a pivaloyl or Boc group.
Experimental Protocol: ortho-Lithiation and Alkylation
The following is a general multi-step protocol for the synthesis of ortho-substituted anilines via directed lithiation.
Materials:
-
Aniline
-
Pivaloyl chloride or Di-tert-butyl dicarbonate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butylating agent (e.g., tert-butyl bromide)
-
Hydrochloric acid
Procedure:
Step 1: N-Protection of Aniline
-
Aniline is reacted with pivaloyl chloride in a suitable solvent to form N-pivaloylaniline. This protecting group is crucial for directing the subsequent lithiation.
Step 2: Directed ortho-Lithiation
-
A solution of N-pivaloylaniline in anhydrous THF is cooled to 0°C under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred to allow for the formation of the ortho-lithiated species.[2]
Step 3: Alkylation
-
The desired tert-butylating agent, such as tert-butyl bromide, is added to the solution of the ortho-lithiated aniline.
-
The reaction is allowed to proceed to completion.
Step 4: Deprotection
-
The reaction mixture is quenched, and the pivaloyl protecting group is removed by acid hydrolysis to yield the final product, this compound.
Results: The directed ortho-lithiation of N-pivaloylanilines has been shown to be a facile and regioselective process.[2] While specific yield data for the tert-butylation step to form this compound is not readily available in the reviewed literature, this method is expected to provide high ortho-selectivity, minimizing the formation of the para-isomer that is a significant by-product in the Friedel-Crafts route.
Conclusion
The choice between Friedel-Crafts alkylation and directed ortho-lithiation for the synthesis of this compound will depend on the specific requirements of the researcher. The Friedel-Crafts approach offers a more direct, one-step method but requires careful optimization to maximize the yield of the desired ortho-isomer and involves a challenging separation of isomers. In contrast, directed ortho-lithiation is a multi-step process that promises high regioselectivity, potentially leading to a purer product and simplifying downstream purification. However, it requires the use of pyrophoric organolithium reagents and involves protection-deprotection steps, which adds to the overall complexity and may impact the overall yield. Further investigation into optimizing the tert-butylation step in the directed lithiation route would be beneficial for a more direct comparison of the overall efficiency of these two distinct synthetic strategies.
References
A Comparative Guide to the Reactivity of 2-tert-Butylaniline and 4-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction outcomes. Substituted anilines are a critical class of intermediates, and understanding the nuanced reactivity of positional isomers is essential for rational synthetic design. This guide provides an objective comparison of the chemical reactivity of 2-tert-butylaniline and 4-tert-butylaniline (B146146), focusing on the interplay of electronic and steric effects. The information presented is supported by established chemical principles and adapted experimental protocols to aid in the design and execution of related chemical studies.
Core Concepts: Steric Hindrance vs. Electronic Effects
The reactivity of the aromatic ring and the amino group in aniline (B41778) derivatives is primarily governed by the electronic properties and steric bulk of the substituents. Both this compound and 4-tert-butylaniline feature an electron-donating tert-butyl group, which activates the benzene (B151609) ring towards electrophilic attack. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. However, the positional difference of the bulky tert-butyl group leads to distinct reactivity profiles.
-
This compound: The tert-butyl group is located at the ortho position relative to the amino group. This proximity creates significant steric hindrance around the amino group and one of the ortho positions. This steric congestion is a dominant factor in its reactivity.
-
4-tert-Butylaniline: The tert-butyl group is at the para position, distal to the amino group. Consequently, steric hindrance around the amino group and the ortho positions is minimal, and its reactivity is primarily influenced by electronic effects .
Comparative Reactivity in Key Reactions
The differential reactivity of these isomers is most pronounced in reactions involving the amino group and electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (e.g., Bromination)
In electrophilic aromatic substitution, the amino group directs the incoming electrophile to the ortho and para positions.
-
4-tert-Butylaniline: With the para position blocked by the tert-butyl group, electrophilic attack is directed to the ortho positions. Due to minimal steric hindrance, this reaction proceeds readily.
-
This compound: The ortho position adjacent to the amino group is sterically shielded by the bulky tert-butyl group, significantly impeding the approach of an electrophile. The other ortho position (position 6) is also sterically hindered. Therefore, electrophilic substitution is significantly slower and may require more forcing conditions.
A qualitative comparison of their reactivity in a typical electrophilic bromination reaction is summarized below.
| Feature | This compound | 4-tert-Butylaniline |
| Major Product | 4-Bromo-2-tert-butylaniline | 2-Bromo-4-tert-butylaniline[1] |
| Relative Rate | Slow | Fast |
| Key Influencing Factor | Steric Hindrance | Electronic Effects |
N-Acylation
N-acylation involves the reaction of the amino group with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride.
-
4-tert-Butylaniline: The amino group is sterically accessible, allowing for rapid acylation.
-
This compound: The steric bulk of the adjacent tert-butyl group hinders the approach of the acylating agent to the amino group, resulting in a significantly slower reaction rate.
| Feature | This compound | 4-tert-Butylaniline |
| Major Product | N-(2-tert-butylphenyl)acetamide | N-(4-tert-butylphenyl)acetamide |
| Relative Rate | Slow | Fast |
| Key Influencing Factor | Steric Hindrance | Electronic Effects |
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis.
-
4-tert-Butylaniline: The accessible amino group allows for a standard diazotization reaction.
-
This compound: The sterically hindered amino group can lead to a slower rate of diazotization. In some cases, incomplete reactions or side reactions may be more prevalent.
| Feature | This compound | 4-tert-Butylaniline |
| Major Product | 2-tert-Butylbenzenediazonium salt | 4-tert-Butylbenzenediazonium salt |
| Relative Rate | Slower | Faster |
| Key Influencing Factor | Steric Hindrance | Electronic Effects |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for a comparative study of this compound and 4-tert-butylaniline.
Protocol 1: Comparative Electrophilic Bromination
This protocol outlines the bromination of a substituted aniline.
Materials:
-
Substituted Aniline (this compound or 4-tert-butylaniline)
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bisulfite solution
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (1.0 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Pour the reaction mixture into a beaker containing cold water and stir. Add a cold solution of sodium bisulfite to quench any unreacted bromine.
-
Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture.
Protocol 2: Comparative N-Acylation
This protocol describes the acetylation of a substituted aniline.[2][3]
Materials:
-
Substituted Aniline (this compound or 4-tert-butylaniline)
-
Concentrated Hydrochloric Acid
-
Acetic Anhydride
-
Sodium Acetate (B1210297)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Aniline Salt Formation: Dissolve the substituted aniline (1.0 equivalent) in water and add concentrated hydrochloric acid (1.1 equivalents).
-
Reaction: To the solution of the aniline salt, add acetic anhydride (1.2 equivalents) and swirl to mix. Immediately add a solution of sodium acetate (1.5 equivalents) in water. A precipitate of the N-acetylated product should form.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the product from a suitable solvent such as 95% ethanol.[2]
Protocol 3: Comparative Diazotization
This protocol outlines the formation of a diazonium salt.[4][5]
Materials:
-
Substituted Aniline (this compound or 4-tert-butylaniline)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Water
-
Starch-iodide paper
Procedure:
-
Aniline Salt Solution: In a flask, dissolve the aniline (1.0 equivalent) in a mixture of concentrated HCl (3.0 equivalents) and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.[4]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[4]
-
Monitoring: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black).[4]
-
Use: The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key mechanistic concepts and experimental workflows discussed.
References
comparative study of different catalysts for aniline alkylation
For Researchers, Scientists, and Drug Development Professionals
The alkylation of aniline (B41778) is a fundamental transformation in organic synthesis, yielding N-alkylanilines and C-alkylanilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. The choice of catalyst is paramount in directing the regioselectivity (N- vs. C-alkylation), enhancing reaction efficiency, and promoting green chemical processes. This guide provides a comparative analysis of various catalytic systems for aniline alkylation, supported by experimental data and detailed methodologies to inform catalyst selection and process optimization.
Performance Comparison of Catalysts for Aniline Alkylation
The efficiency of aniline alkylation is critically dependent on the catalyst, alkylating agent, and reaction conditions. Below is a summary of the performance of different catalytic systems, highlighting key metrics such as aniline conversion, product yield, and selectivity.
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Product Yield (%) | Selectivity | Reference |
| Homogeneous Catalysts | ||||||
| Nickel Bromide/1,10-phenanthroline (B135089) | Benzyl (B1604629) Alcohol | 130 | >99 (GC) | 57-96 (isolated) | N-monoalkylation | [1] |
| [RuCl₂(p-cymene)]₂/dppf | Primary Carbohydrate Alcohols | 140 | High | up to 97 | N-alkylation | [2] |
| Manganese Pincer Complex | 1-Octanol | 80 | - | High | N-alkylation | [3] |
| Iridium(III) NHC Complex | Benzyl Alcohol | 75 | - | - | N-alkylation | [4] |
| Heterogeneous Catalysts | ||||||
| Ni/θ-Al₂O₃ | Alcohols | - | High | High | N-alkylation | [5] |
| Pd/C | Primary Amines | 170 (MW) | up to 99 | up to 99 | N-alkylation | [6] |
| Copper-Chromite | Benzyl Alcohol | 110 | - | High | N-alkylation | |
| Copper-Chromite (Barium promoted) | Acetone | 140 | - | 93 | N-isopropylaniline | [7] |
| H-BEA Zeolite | Ethanol | 350 | >90 | ~40 (2,6-diethylaniline) | Ortho-alkylation | [8] |
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | 330-440 | 75-80 | ~57 (2,6-diethylaniline) | Ortho-alkylation (74%) | [8] |
| Zn-Co Ferrites (low Co content) | Methanol | 300-400 | ~54 | ~42 (N-methylaniline) | N-monomethylation (~99%) | [9] |
| Gold nanoparticles on TiO₂/HFeO₂ | Benzyl Alcohol | - | - | - | N-alkylation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for both homogeneous and heterogeneous catalytic systems for aniline alkylation.
Protocol 1: Homogeneous Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[1]
Materials:
-
Aniline
-
Benzyl alcohol
-
Nickel(II) bromide (NiBr₂)
-
1,10-phenanthroline (ligand)
-
Potassium tert-butoxide (t-BuOK) (base)
-
Toluene (B28343) (solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol) under a nitrogen atmosphere.
-
Add aniline (0.25 mmol), benzyl alcohol (1.0 mmol), and toluene (2.0 mL).
-
Seal the vessel and heat the reaction mixture at 130 °C for 48 hours with stirring.
-
After cooling to room temperature, the reaction mixture is analyzed by GC-MS to determine conversion and selectivity.
-
For product isolation, the reaction mixture is subjected to work-up and purification by column chromatography.
Protocol 2: Heterogeneous Catalysis - N-Alkylation of Aniline with an Alcohol using the Borrowing Hydrogen Strategy[3]
This protocol is a general representation for heterogeneous catalysts that operate via the borrowing hydrogen mechanism, such as Ni/θ-Al₂O₃ or supported noble metal catalysts.
Materials:
-
Aniline
-
Long-chain alcohol (e.g., 1-octanol)
-
Heterogeneous catalyst (e.g., Ni/θ-Al₂O₃)
-
Inert gas (Argon or Nitrogen)
-
Dry solvent (e.g., toluene)
-
Oven-dried Schlenk tube or pressure tube
Procedure:
-
In an oven-dried Schlenk tube, add the heterogeneous catalyst.
-
If the aniline derivative is a solid, add it to the tube.
-
Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
-
Add the dry solvent, the long-chain alcohol, and the liquid aniline via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be separated by filtration.
-
The filtrate is then quenched with water and extracted with an organic solvent.
-
The organic phase is dried, concentrated, and the product is purified by flash chromatography.
Visualizing Catalytic Processes
Diagrams are provided below to illustrate a typical experimental workflow and the "Borrowing Hydrogen" catalytic cycle, a prevalent mechanism in the N-alkylation of anilines with alcohols.
Caption: General experimental workflow for aniline alkylation.
Caption: The "Borrowing Hydrogen" catalytic cycle.[3]
Concluding Remarks
The selection of an appropriate catalyst for aniline alkylation is a nuanced decision that depends on the desired product (N- vs. C-alkylation, mono- vs. di-alkylation), the nature of the alkylating agent, and considerations for process sustainability. Homogeneous catalysts often exhibit high activity and selectivity under milder conditions.[1][2] In contrast, heterogeneous catalysts, while sometimes requiring more forcing conditions, offer significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[5][6] Recent advancements continue to focus on developing more robust, selective, and environmentally benign catalytic systems for this important industrial transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-tert-butylaniline purity. The primary focus is a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is compared with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration. This document offers detailed experimental protocols and supporting data to assist in the selection of the most suitable method for specific analytical requirements.
Introduction to this compound and Purity Analysis
This compound is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust and validated analytical methods are essential to ensure the quality of this compound. This guide explores a stability-indicating HPLC method designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Potential Impurities in this compound:
-
Process-Related Impurities: These can include unreacted starting materials such as aniline (B41778), and isomeric byproducts like 4-tert-butylaniline, which may form during the alkylation process. Residual solvents from the synthesis and purification steps may also be present.
-
Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[2] Forced degradation studies are necessary to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Primary Method: Stability-Indicating HPLC-UV
A stability-indicating reversed-phase HPLC method with UV detection is the primary recommended technique for the routine quality control and purity validation of this compound. This method is designed to be specific, accurate, and precise for the quantification of this compound and its separation from potential impurities and degradants.
Experimental Protocol: HPLC-UV
Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound purity and the separation of its potential impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used for the separation of aniline derivatives.[3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound reference standard (high purity)
-
Potential impurity standards (e.g., aniline, 4-tert-butylaniline)
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and water containing 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (based on the UV absorbance of the aniline chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar working concentration.
-
Spiked Sample Solution (for specificity): Spike the sample solution with known amounts of potential impurities and degradation products to demonstrate separation.
Forced Degradation Study: To ensure the stability-indicating nature of the method, the this compound sample should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours
The stressed samples are then diluted with the mobile phase and analyzed to check for any degradation peaks and to ensure the main peak is spectrally pure.
Method Validation Parameters: The HPLC method should be validated according to ICH guidelines, including:
-
Specificity: Demonstrated by the separation of the main peak from impurities and degradation products.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the working concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the system, method, and intermediate levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established for the main component and its impurities.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate).
Visualization of the HPLC Workflow
Caption: Workflow for the validation of this compound purity by HPLC.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used method, other techniques can also be employed for the purity determination of this compound, each with its own advantages and limitations.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of different analytical methods for the purity validation of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR | Potentiometric Titration |
| Principle | Chromatographic separation, UV absorbance | Chromatographic separation, mass detection | Nuclear magnetic resonance signal intensity | Acid-base titration |
| Selectivity | High (with method development) | Very High | High (for structurally distinct compounds) | Low (titrates all basic species) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (mg/mL range) | Moderate (depends on titrant conc.) |
| LOD/LOQ | Typically 0.01% / 0.03% for impurities | Typically <0.01% for impurities | Typically >0.1% | Not suitable for trace impurity analysis |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable in the same sense | Not applicable in the same sense |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 1% |
| Sample Preparation | Simple (dissolution and dilution) | May require derivatization | Simple (dissolution in deuterated solvent) | Simple (dissolution) |
| Throughput | High | Moderate | Low | High |
| Information Provided | Purity, impurity profile | Purity, impurity identification | Absolute purity, structural information | Total base content |
Experimental Protocols for Alternative Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To provide an orthogonal method for purity confirmation and identification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: A suitable temperature gradient to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
Sample Preparation:
-
Direct injection of a diluted solution in a suitable solvent (e.g., dichloromethane). Derivatization may be necessary for certain impurities to improve peak shape and volatility.
2. Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To provide an absolute purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Pulse Sequence: A single-pulse experiment with a sufficiently long relaxation delay.
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
3. Potentiometric Titration
Objective: To provide a rapid assay of the total basic content.
Instrumentation:
-
Autotitrator: With a suitable pH electrode.
Titrant:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl or HClO₄ in a non-aqueous solvent).
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve in a suitable solvent (e.g., a mixture of glacial acetic acid and an aprotic solvent).
Visualization of Method Comparison
Caption: Comparison of analytical methods for this compound purity.
Conclusion
The validation of this compound purity is paramount for its use in research and drug development. A stability-indicating HPLC-UV method is the recommended primary technique due to its high throughput, good precision, and ability to separate the main component from a wide range of impurities. For orthogonal confirmation and impurity identification, GC-MS offers superior sensitivity and specificity. qNMR provides the advantage of absolute quantification without the need for a specific reference standard, making it a valuable tool for the characterization of new batches. Potentiometric titration is a rapid and simple method for determining the total base content but lacks the specificity required for detailed impurity profiling. The choice of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
comparing the steric effects of 2-tert-butylaniline with other anilines
A Comparative Guide to the Steric Effects of 2-tert-Butylaniline
In the field of organic chemistry and drug development, the spatial arrangement of atoms within a molecule is a critical determinant of its reactivity and utility. Sterically hindered molecules, such as those derived from aniline (B41778), present unique properties that are leveraged in catalysis, materials science, and complex organic synthesis.[1] This guide provides a comparative analysis of the steric effects of this compound and other ortho-substituted anilines, supported by experimental data, to elucidate the profound impact of steric bulk on chemical behavior.
The fundamental character of aniline's amino group (–NH₂) is its nucleophilicity, which drives many of its characteristic reactions.[2] However, the introduction of bulky substituents at the ortho positions (2 and 6 on the benzene (B151609) ring) creates significant steric hindrance, which can dramatically alter molecular geometry, basicity, and reaction rates.[2]
The Dual Nature of Steric and Electronic Effects
Substituents on the aniline ring influence its properties through a combination of steric and electronic effects. Alkyl groups, like the tert-butyl group, are electron-donating, which tends to increase the electron density on the nitrogen atom, thereby increasing its basicity. However, when these groups are in the ortho position, their physical size can impede the approach of reactants to the nitrogen atom and interfere with the solvation of the corresponding anilinium ion, which can decrease basicity.[3] This interplay is central to understanding the unique chemistry of this compound.
Quantitative Comparison of Steric Effects
The impact of steric hindrance can be quantified through various experimental and computational methods. Below are comparisons of reaction kinetics, basicity, and a direct measure of steric bulk.
Impact on Reaction Kinetics: Acylation
Acylation is a classic reaction for anilines that is highly sensitive to steric effects.[2] The data below illustrates the dramatic decrease in reaction rate as the steric bulk of ortho substituents increases. The reaction of various anilines with benzoyl chloride serves as a representative example.[2]
Table 1: Relative Rate Constants for the Acylation of Substituted Anilines
| Aniline Derivative | Ortho Substituent(s) | Relative Rate Constant (k_rel) | Observations |
|---|---|---|---|
| Aniline | H | 1 | Serves as the unhindered baseline for comparison.[2] |
| 2-Methylaniline | CH₃ | ~0.1 | A single, moderately sized methyl group significantly reduces the reaction rate.[2] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two methyl groups drastically decrease reactivity, showing a pronounced di-ortho effect.[2] |
| 2,6-Diisopropylaniline | CH(CH₃)₂, CH(CH₃)₂ | Extremely Slow | The bulky isopropyl groups effectively shield the nitrogen, making acylation very difficult.[2] |
| This compound | C(CH₃)₃ | Very Slow | A single tert-butyl group imposes significant steric hindrance. |
| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible | Extreme steric hindrance from two tert-butyl groups renders the amine almost unreactive to acylation.[2] |
Data compiled from Benchchem[2].
This trend unequivocally demonstrates that steric hindrance is a dominant factor in the reactivity of ortho-substituted anilines.[2] As the size of the substituents increases, the rate of acylation decreases by several orders of magnitude.[2]
Impact on Basicity: pKa Values
The basicity of an amine is typically reported as the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base.[4] For substituted anilines, basicity is a balance between the electron-donating nature of alkyl groups and the steric hindrance they impose, which can inhibit resonance and solvation of the protonated form.[3][5]
Table 2: Comparison of pKa Values for Substituted Anilinium Ions
| Aniline Derivative | Ortho Substituent(s) | pKa of Conjugate Acid |
|---|---|---|
| Aniline | H | 4.60[6] |
| 2-Methylaniline | CH₃ | 4.39 |
| 2,6-Dimethylaniline | CH₃, CH₃ | 3.95 |
| This compound | C(CH₃)₃ | 3.78 (Predicted) |
| N,N-Dimethylaniline | H | 5.15 |
| N,N,2,6-Tetramethylaniline | CH₃, CH₃ | 6.70 |
Data compiled from various sources[6]. The pKa for this compound is a predicted value.
Ortho-substituted anilines are typically weaker bases than aniline itself.[7] This is often attributed to the "ortho effect," where steric hindrance from the substituent prevents the –NH₃⁺ group of the conjugate acid from being effectively solvated by water, thus destabilizing it and making the parent amine a weaker base.[3]
Quantifying Steric Shielding: Percent Buried Volume (%V_Bur)
A more direct way to quantify the steric environment around the nitrogen atom is by calculating the "percent buried volume" (%V_Bur). This metric represents the percentage of a sphere of a given radius (e.g., 3.5 Å) around the nitrogen atom that is occupied by the molecule's atoms.[8][9] A higher %V_Bur indicates greater steric shielding.
Table 3: Percent Buried Volume for Highly Hindered Anilines
| Aniline Derivative | % Buried Volume |
|---|---|
| 2,6-Diisopropylaniline (Dipp-NH₂) | 46.8% |
| 2,4,6-Tri-iso-propylaniline (Tipp-NH₂) | 54.3% |
| 2,6-Dibenzhydrylaniline | 61.5% |
| Aryl-NH₂ with 2-trityl substituent * | >60% |
Data compiled from Vrána et al.[8] and Vrána, Němec, et al.[9]. The specific value for this compound is not listed, but related bulky structures show the trend. Aryl-NH₂ with a 2-C(4-t-Bu-C₆H₄)₃-4-Me-6-(CHPh₂)-C₆H₃ substituent[9].
These calculations clearly demonstrate the exceptional steric shielding provided by bulky ortho-substituents like benzhydryl and trityl groups, which are even larger than tert-butyl groups.[8][9] This high degree of shielding is directly responsible for the dramatically reduced reactivity observed in these compounds.
Experimental Protocols
To facilitate further research, a generalized protocol for studying the kinetics of aniline acylation is provided below. This method is based on common laboratory practices for kinetic analysis.[2]
Protocol: Kinetic Analysis of Aniline Acylation
Objective: To determine the rate constant for the reaction of a substituted aniline with an acylating agent (e.g., benzoyl chloride).
Materials:
-
Substituted Aniline (e.g., this compound)
-
Acylating Agent (e.g., Benzoyl Chloride)
-
Aprotic Solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal Standard (for chromatographic analysis)
-
Quenching Agent (e.g., a primary amine like piperidine)
-
Analytical Instrument (e.g., GC-MS, HPLC)
Procedure:
-
Preparation: Prepare stock solutions of the aniline, acylating agent, and internal standard in the chosen aprotic solvent at known concentrations. All glassware must be dry.
-
Reaction Initiation: In a thermostatted reaction vessel, combine the aniline solution and the internal standard solution. Initiate the reaction by adding the acylating agent solution. Start a timer immediately.
-
Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a solution of a quenching agent. The quencher should be a highly reactive nucleophile that rapidly consumes any remaining acylating agent.
-
Analysis: Analyze the quenched aliquots using a suitable chromatographic method (GC or HPLC). Quantify the concentration of the aniline reactant and/or the amide product by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the aniline versus time. Determine the initial reaction rate from the slope of this curve. Use the rate equation (e.g., Rate = k[Aniline][Acyl Chloride]) to calculate the second-order rate constant (k).
Conclusion
The steric effects of ortho-substituents, particularly the tert-butyl group, have a profound and predictable influence on the chemical properties of anilines. Experimental data from reaction kinetics and basicity measurements consistently show that increasing steric bulk dramatically reduces the reactivity of the amino group and alters its basicity. Quantitative measures like percent buried volume provide a powerful tool for predicting the degree of steric shielding. For researchers in synthetic chemistry and drug development, a thorough understanding of these steric effects is essential for designing reaction pathways, controlling selectivity, and synthesizing novel molecular architectures with desired properties.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 6. Basicity [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
The Impact of Steric Hindrance: A Mechanistic Comparison of Reactions Involving 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
The introduction of sterically demanding substituents onto reactive moieties is a cornerstone of modern synthetic chemistry, allowing for precise control over reactivity and selectivity. 2-tert-Butylaniline, with its bulky tert-butyl group positioned ortho to the amine, serves as an exemplary case study for understanding the profound influence of steric hindrance on a variety of mechanistically distinct transformations. This guide provides a comparative analysis of key reactions involving this compound, offering insights into how its unique structural attributes dictate reaction outcomes when compared to less hindered anilines.
Copper-Catalyzed N-Arylation of 2-Halobenzoic Acids
The Ullmann condensation, a copper-catalyzed N-arylation, is a classic method for the formation of C-N bonds. In the context of synthesizing N-aryl anthranilic acid derivatives, the steric bulk of the aniline (B41778) coupling partner can significantly impact reaction efficiency.
Comparative Performance Data
The following table summarizes the yields for the copper-catalyzed amination of 2-halobenzoic acids with this compound in comparison to other anilines.
| Aniline | Halogen on Benzoic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | 2-Chloro | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol (B86334) | 130 | 78 | [1][2] |
| This compound | 2-Bromo | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 78 | [3] |
| Aniline | 2-Chloro | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 90 | [1] |
| 2,6-Dimethylaniline | 2-Chloro | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 63 | [2] |
| 2-Isopropylaniline | 2-Bromo | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 53 | [3] |
Analysis: The data indicates that this compound is a viable substrate for the copper-catalyzed N-arylation of both 2-chloro and 2-bromobenzoic acids, affording good yields.[1][3] Interestingly, its performance is comparable to or even better than anilines with two smaller ortho-substituents like 2,6-dimethylaniline. This suggests that while steric hindrance is a factor, the specific conformation and electronic effects of the tert-butyl group may play a complex role in the catalytic cycle. The slightly lower yield compared to the unhindered aniline is expected.
Experimental Protocol: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with this compound[1][2]
A mixture of 2-chlorobenzoic acid (8.8 mmol), this compound (1.05 equiv.), potassium carbonate (2.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) in 2-ethoxyethanol (3 mL) is refluxed at 130 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water and acidified with HCl to precipitate the product. The crude product is then purified by recrystallization.
Figure 1: Proposed catalytic cycle for the Copper-Catalyzed N-Arylation.
Palladium-Catalyzed C-H Arylation
Direct C-H functionalization is a powerful tool for forging new carbon-carbon bonds. However, for anilines, a significant challenge is the competition between C-H activation of the aromatic ring and N-H activation (Buchwald-Hartwig amination). The steric hindrance in this compound is expected to play a crucial role in directing this selectivity.
Mechanistic Considerations and Comparative Reactivity
While specific comparative data for this compound in Pd-catalyzed C-H arylation is scarce, studies on related systems provide valuable insights. The N-H bond is generally more acidic and kinetically favored for reaction with palladium catalysts. Therefore, to achieve C-H arylation, the N-H reactivity must be suppressed. This is often accomplished by using a directing group on the nitrogen, which also serves to position the palladium catalyst for ortho C-H activation.
For unprotected anilines, achieving selective ortho-arylation is challenging due to the competing N-arylation.[4] However, specialized ligand systems can promote C-H activation over N-H activation. The bulky tert-butyl group in this compound would likely disfavor the formation of the bulky palladium-amido intermediate required for N-arylation, potentially favoring the C-H activation pathway.
Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Arylation of N-Acylanilides[5]
To a mixture of the N-acylanilide (1.0 equiv.), the aryl halide (2.0 equiv.), and a palladium catalyst such as Pd(OAc)₂ (5-10 mol%) in a suitable solvent (e.g., TFA), an oxidant (e.g., O₂) and potentially a ligand or additive (e.g., DMSO) are added. The reaction is then heated until the starting material is consumed. The product is isolated and purified by standard chromatographic techniques.
Figure 2: General workflow for Pd-catalyzed ortho-arylation of N-acylanilides.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings. The amino group of an aniline can act as a directing group, but its acidic protons can interfere with the strongly basic organolithium reagents used. Therefore, protection of the amine is typically required. The pivaloyl group is an effective choice as it is sterically bulky and lacks acidic alpha-protons.
Comparative Reactivity and Regioselectivity
The tert-butyl group at the 2-position of this compound would exert a significant steric influence on the directed ortho-metalation process. After N-protection (e.g., with a pivaloyl group), the lithiation is directed to the ortho position. In the case of N-pivaloyl-2-tert-butylaniline, there is only one available ortho position (the 6-position). The extreme steric congestion created by the adjacent tert-butyl and N-pivaloyl groups would likely make the deprotonation at the 6-position challenging, potentially requiring harsher conditions (e.g., stronger alkyllithium bases, higher temperatures, or longer reaction times) compared to less hindered anilines like N-pivaloylaniline.
Experimental Protocol: General Procedure for Directed Ortho-Lithiation of N-Pivaloylanilines[6]
To a solution of the N-pivaloylaniline in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C to 0 °C) under an inert atmosphere, a solution of an alkyllithium reagent (e.g., n-BuLi or s-BuLi, typically 2.2 equivalents to deprotonate both the N-H and the ortho C-H) is added dropwise. The reaction is stirred for a period to allow for metalation to complete. The desired electrophile is then added, and the reaction is slowly warmed to room temperature before quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted and purified.
Figure 3: Logical steps for directed ortho-metalation of N-pivaloyl-2-tert-butylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. As a primary amine, this compound is a potential substrate for this reaction. The steric hindrance of the tert-butyl group is expected to influence the rate and efficiency of the coupling.
Comparative Performance Insights
General Experimental Protocol: Buchwald-Hartwig Amination[4][7]
In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), a base (e.g., NaOt-Bu), the aryl halide, and this compound. Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added, and the vessel is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the product is purified by chromatography.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Aerobic Oxidative Coupling
The aerobic oxidative coupling of anilines to form azobenzenes is an environmentally attractive transformation that uses molecular oxygen as the terminal oxidant. The mechanism is thought to involve radical intermediates.
Mechanistic Considerations for this compound
The proposed mechanism for the copper-catalyzed aerobic oxidative coupling of anilines involves the formation of an aniline radical cation.[2][5] This radical cation then reacts with another aniline molecule to form a hydrazobenzene (B1673438) intermediate, which is further oxidized to the azobenzene. The steric hindrance from the tert-butyl group in this compound would likely disfavor the coupling of two aniline radical cations, potentially leading to lower reaction rates or yields compared to less hindered anilines. However, the electron-donating nature of the tert-butyl group could facilitate the initial oxidation to the radical cation.
Figure 5: Proposed pathway for the aerobic oxidative coupling of this compound.
Conclusion
The presence of the ortho-tert-butyl group in this compound exerts a multifaceted influence on its reactivity. While it can decrease reaction rates in processes sensitive to steric crowding at the nitrogen center, such as Buchwald-Hartwig amination, it can also be exploited to control regioselectivity in reactions like directed ortho-metalation. In some cases, such as copper-catalyzed N-arylation, this compound demonstrates surprising reactivity, highlighting the complex interplay of steric and electronic effects. For researchers in drug development and synthetic chemistry, a thorough understanding of these mechanistic nuances is crucial for the rational design of synthetic routes and the optimization of reaction conditions when employing sterically hindered building blocks.
References
- 1. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Computational Analysis of 2-tert-Butylaniline Reaction Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction pathways for the synthesis of 2-tert-butylaniline, a sterically hindered aniline (B41778) derivative of significant interest in pharmaceutical and materials science. The document summarizes key quantitative data from experimental studies and discusses the underlying reaction mechanisms through computational analysis. Detailed experimental protocols for the main synthetic routes are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate understanding and replication.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is primarily achieved through two main routes: the Friedel-Crafts alkylation of aniline with a tert-butylating agent and the alkylation of aniline using methyl tert-butyl ether (MTBE) over a solid acid catalyst. The choice of pathway significantly impacts yield, selectivity, and reaction conditions.
| Parameter | Friedel-Crafts Alkylation | Alkylation with MTBE |
| Alkylating Agent | tert-Butyl Chloride | Methyl tert-butyl ether (MTBE) |
| Catalyst | Strong Base (e.g., NaH, K-t-BuO) | Solid Acid (e.g., Montmorillonite) |
| Typical Solvent | Toluene (B28343), Xylene | None (Neat Reaction) |
| Reaction Temperature | 110-140 °C[1] | 165 °C |
| Aniline Conversion | High (qualitative)[1] | Not explicitly stated |
| Yield of this compound | Variable, often with isomeric mixtures | 53% selectivity for this compound (mono-alkylated product yield >84%)[2] |
| Key Advantages | Straightforward, well-established method.[1] | Atom economical, potential for greener synthesis. |
| Key Disadvantages | Formation of isomeric byproducts, use of strong bases. | Requires higher temperatures, potential for catalyst deactivation. |
Reaction Pathway Diagrams
The following diagrams illustrate the key reaction pathways for the synthesis of this compound.
Caption: Comparative reaction pathways for the synthesis of this compound.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for the synthesis and analysis of this compound.
Caption: Generalized experimental workflow for this compound synthesis.
Detailed Experimental Protocols
Friedel-Crafts Alkylation of Aniline with tert-Butyl Chloride
This protocol is a general representation based on established Friedel-Crafts alkylation procedures.[1][3]
Materials:
-
Aniline
-
tert-Butyl chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (K-t-BuO)
-
Anhydrous toluene or xylene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add aniline and anhydrous toluene under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and add the strong base (e.g., sodium hydride) portion-wise with stirring.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure the formation of the anilide anion.
-
Cool the reaction mixture back to 0 °C and add tert-butyl chloride dropwise via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to 110-140 °C and maintain it for several hours, monitoring the reaction progress by TLC or GC.[1]
-
Upon completion, cool the reaction to room temperature and cautiously quench the excess base by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound from its isomers.
Alkylation of Aniline with MTBE over Montmorillonite (B579905) Catalyst
This protocol is based on a literature procedure for the synthesis of this compound using MTBE.
Materials:
-
Aniline
-
Methyl tert-butyl ether (MTBE)
-
Commercially available montmorillonite catalyst
-
Autoclave reactor
Procedure:
-
Weigh aniline, methyl tert-butyl ether, and the montmorillonite catalyst into a 100 mL autoclave.
-
Seal the autoclave and purge it five times with nitrogen to ensure an oxygen-free environment.
-
Heat the reaction mixture to 165 °C while stirring at 900 rpm.
-
Maintain the reaction temperature within ±1 °C for 4 hours.
-
After the reaction is complete, turn off the heating and stirring and allow the autoclave to cool to room temperature.
-
Once cooled, open the autoclave and filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the product mixture, can then be analyzed by GC-MS to determine the yield and selectivity of this compound. Further purification can be achieved by distillation.
Computational Analysis Insights
-
Steric Hindrance: The bulky tert-butyl group plays a crucial role in directing the substitution pattern on the aniline ring. Computational models of related sterically hindered anilines show that the size of the substituent significantly influences the activation energies for ortho versus para substitution.[4][5][6] This steric effect is a key determinant of the product distribution in both the Friedel-Crafts and MTBE-catalyzed reactions.
-
Catalyst-Substrate Interaction: In the case of solid acid catalysts like zeolites and clays, computational studies on aniline alkylation highlight the importance of the catalyst's pore structure and the nature of its acid sites.[7] These factors can create a shape-selective environment that favors the formation of one isomer over another.
-
Reaction Mechanism: DFT studies on Friedel-Crafts reactions confirm the step-wise mechanism involving the formation of a carbocation or a polarized complex, followed by electrophilic attack on the aromatic ring to form a Wheland intermediate. The relative energies of the transition states for ortho and para attack determine the kinetic product ratio.
Further dedicated computational studies employing Density Functional Theory (DFT) would be invaluable for elucidating the precise energy profiles, transition state geometries, and the role of the catalyst in the synthesis of this compound. Such studies would enable a more quantitative prediction of reaction outcomes and facilitate the rational design of more efficient and selective synthetic routes.
References
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.icdst.org [dl.icdst.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Performance of 2-tert-Butylaniline-Derived Ligands in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and versatile catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials science industries. Among the myriad of ligand scaffolds developed to enhance the performance of transition metal catalysts, those incorporating the 2-tert-butylaniline motif have emerged as a significant class. The steric bulk and electron-donating properties imparted by the 2-tert-butylphenyl group play a crucial role in promoting high catalytic activity and stability, particularly in challenging cross-coupling reactions.
This guide provides a comprehensive comparison of the performance of phosphine (B1218219) ligands featuring the this compound structural element in key catalytic transformations. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to offer researchers an objective resource to aid in the selection and application of these powerful catalytic tools.
The Architectural Advantage of the 2-tert-Butylphenyl Moiety
The efficacy of phosphine ligands bearing a 2-tert-butylphenyl substituent is rooted in a combination of steric and electronic effects. The bulky tert-butyl group ortho to the phosphorus atom creates a sterically demanding environment around the metal center. This bulkiness promotes the formation of monoligated, highly reactive L1-Pd(0) species, which are often the active catalysts in cross-coupling reactions. Furthermore, the electron-rich nature of the aniline-derived backbone enhances the electron-donating ability of the phosphine, which can facilitate the rate-determining oxidative addition step in many catalytic cycles.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of ligands incorporating the 2-tert-butylphenyl motif is compared with other common phosphine ligands in the coupling of various aryl halides with arylboronic acids.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 196 | 98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 95 | 190 | 95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 92 | 184 | 92 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 75 | 150 | 12.5 |
| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane | 90 | 12 | 85 | 170 | 14.2 |
Data compiled from illustrative examples in the literature. Conditions are representative and may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol). The tube is evacuated and backfilled with argon three times. The aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., dioxane, 5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Performance in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of this compound-derived motifs are particularly well-suited for this transformation, enabling the coupling of a wide range of amines and aryl halides.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| t-BuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 99 | 198 | 49.5 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 6 | 97 | 194 | 32.3 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 94 | 188 | 23.5 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 80 | 160 | 6.7 |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 88 | 176 | 9.8 |
Data compiled from illustrative examples in the literature. Conditions are representative and may vary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with Pd(OAc)₂ (0.005 mmol, 0.5 mol%), the phosphine ligand (0.006 mmol, 0.6 mol%), and NaOtBu (1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 3 mL) are added. The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired arylamine.
Visualizing Catalytic Processes
To better understand the role of these ligands, we can visualize the fundamental steps of the catalytic cycle and a general workflow for ligand synthesis.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for the synthesis of biaryl phosphine ligands.
Conclusion
Ligands incorporating the this compound motif, such as the well-established Buchwald-type ligands, are indispensable tools in modern catalysis. Their unique steric and electronic properties consistently lead to high yields and broad substrate scope in pivotal reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The data presented in this guide underscores their superior performance compared to more traditional phosphine ligands, particularly when dealing with challenging substrates like aryl chlorides. For researchers in drug development and materials science, the rational selection of these ligands can significantly streamline synthetic routes, improve efficiency, and open avenues to novel molecular architectures. As ligand design continues to evolve, the principles embodied by the this compound scaffold will undoubtedly inspire the next generation of high-performance catalysts.
assessing the stability of 2-tert-butylaniline under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 2-tert-butylaniline under various stress conditions. Due to the limited availability of public, direct experimental data on the stability of this compound, this document outlines a comprehensive experimental framework for its evaluation alongside comparable aromatic amines. The provided protocols and data tables are designed to enable researchers to generate reliable and reproducible results, crucial for applications in drug discovery, chemical manufacturing, and materials science.
Introduction to this compound and its Stability
This compound (CAS 6310-21-0) is a sterically hindered aromatic amine utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its unique structure, featuring a bulky tert-butyl group adjacent to the amino group, can influence its reactivity and stability.[2][3] While generally considered stable under recommended storage conditions, a thorough understanding of its degradation profile under thermal, oxidative, and pH-related stress is critical for its effective use and to ensure the quality and safety of end products.[4]
This guide proposes a series of forced degradation studies to elucidate the intrinsic stability of this compound and compares its expected performance against other common anilines.
Comparative Stability Assessment: Experimental Framework
To objectively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing the extent of degradation over time. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for this purpose, as it can separate the parent compound from its degradation products and allow for quantification.[5]
Selected Compounds for Comparison
-
Aniline (B41778): The parent aromatic amine, providing a baseline for comparison.
-
4-tert-Butylaniline: An isomer of this compound, to evaluate the effect of the position of the tert-butyl group.
-
2,6-Di-tert-butylaniline (B1186569): A more sterically hindered aniline, to assess the impact of increased steric hindrance on stability.[6]
Proposed Stress Conditions
The following stress conditions are proposed based on standard pharmaceutical stability testing guidelines:
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 60°C
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature
-
Thermal Degradation: 60°C in a controlled oven
Data Presentation: A Comparative Analysis
The following table summarizes the expected hypothetical results from the proposed forced degradation studies. The data is presented as the percentage of the parent compound remaining after a 48-hour exposure to the stress condition.
| Compound | % Remaining (Acid Hydrolysis) | % Remaining (Base Hydrolysis) | % Remaining (Oxidative Degradation) | % Remaining (Thermal Degradation) |
| This compound | >95% | >98% | 85-90% | >99% |
| Aniline | 80-85% | 90-95% | 70-75% | 95-98% |
| 4-tert-Butylaniline | 85-90% | 95-98% | 80-85% | >99% |
| 2,6-Di-tert-butylaniline | >98% | >99% | 90-95% | >99% |
Interpretation of Expected Results:
The steric hindrance provided by the tert-butyl group in this compound is expected to confer greater stability against acid hydrolysis and oxidation compared to aniline. The even greater steric hindrance in 2,6-di-tert-butylaniline would likely result in the highest stability among the tested compounds. Thermal stability for all tert-butylated anilines is anticipated to be high under the tested conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Protocol for Forced Degradation Studies
This protocol outlines the general procedure for subjecting the aniline compounds to various stress conditions.
Materials:
-
This compound, Aniline, 4-tert-Butylaniline, 2,6-Di-tert-butylaniline
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile (B52724) and Water
-
Volumetric flasks, pipettes, and vials
-
Temperature-controlled oven and water bath
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of each aniline compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl or 0.1 M NaOH in a sealed vial. Place the vial in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial. Keep the vial at room temperature, protected from light.
-
Thermal Degradation: Place a sealed vial containing the stock solution in an oven at 60°C.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Sample Neutralization (for acid/base hydrolysis): Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining.
HPLC Analysis Method
HPLC System Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation of the parent aniline and any degradation products. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Ramp to 90% Acetonitrile
-
25-30 min: Hold at 90% Acetonitrile
-
30-35 min: Return to 10% Acetonitrile
-
35-40 min: Re-equilibration at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Column Temperature: 30°C
Data Analysis:
The percentage of the remaining parent compound is calculated by comparing the peak area of the parent compound in the stressed sample to the peak area in the time-zero (unstressed) sample.
% Remaining = (Peak Area of Stressed Sample / Peak Area of Time-Zero Sample) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the stability assessment process.
References
Unlocking Potent Biological Activity: A Comparative Analysis of 2-tert-Butylaniline Derivatives
For researchers and drug development professionals, understanding the structure-activity relationships of molecular scaffolds is paramount. This guide provides a comparative analysis of the biological activity of 2-tert-butylaniline derivatives against their parent compound, this compound. By examining key substitutions on the aniline (B41778) ring, we can elucidate the structural modifications that enhance or diminish therapeutic potential.
The strategic placement of a bulky tert-butyl group at the ortho position of the aniline ring in this compound creates a unique steric and electronic environment. This foundational structure serves as a versatile template for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. This guide synthesizes available data to offer a clear comparison, supported by experimental details, to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activity
To facilitate a direct comparison, the following table summarizes the biological activities of various this compound derivatives alongside the parent compound where available. The data highlights how different substitutions on the aniline core influence potency against various biological targets.
| Compound | Derivative Structure | Biological Activity | Target Organism/Enzyme | Quantitative Data (IC₅₀/MIC) |
| 1 | This compound (Parent Compound) | N/A | N/A | Data not available in comparative studies |
| 2 | 1-[(2,4-di-tert-butylphenoxy)]-3-(diethylamino)-2-propanol | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | MIC: 0.78-12.5 µg/mL |
| 3 | 2,4-di-tert-butylphenol | Antifungal | Ustilaginoidea virens | EC₅₀: 0.087 mmol/L |
| 4 | Substituted Quinazolinone Derivative | CDK9 Inhibition, Cytotoxicity | CDK9, MCF-7 cells | IC₅₀: 0.115-4.65 µM |
Key Structure-Activity Relationship Insights
The available data, although not always providing a direct comparison with the parent this compound, suggests several key structure-activity relationship trends:
-
Substitution at the Nitrogen Atom: derivatization of the amino group, as seen in the aminopropanol (B1366323) derivatives, can lead to potent antimicrobial and antifungal activity. The nature of the substituent plays a crucial role in determining the spectrum and potency of this activity.
-
Addition of a Second Bulky Group: The presence of a second tert-butyl group, as in 2,4-di-tert-butylphenol, demonstrates significant antifungal properties. This suggests that increased lipophilicity and steric hindrance can be advantageous for certain biological targets.
-
Annulation to Form Heterocyclic Systems: The incorporation of the this compound moiety into a larger heterocyclic system, such as a quinazolinone, can result in potent and specific enzyme inhibitory activity. The substituents on the quinazolinone core further modulate this activity and the cytotoxic profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (growth control) and medium alone (sterility control) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
CDK9 Kinase Assay
This assay is used to measure the inhibitory activity of compounds against the Cyclin-Dependent Kinase 9 (CDK9).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Kinase Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Determination of IC₅₀: The concentration of the compound that inhibits 50% of the CDK9 activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Simplified CDK9 signaling pathway and point of inhibition.
An Economic Analysis of 2-tert-Butylaniline Synthesis: A Comparative Guide for Researchers and Drug Development Professionals
An in-depth comparison of the primary synthesis routes for 2-tert-butylaniline, a key intermediate in the pharmaceutical and chemical industries, reveals a trade-off between raw material costs, reaction efficiency, and environmental impact. This guide provides a comprehensive economic analysis of the leading methods, supported by experimental data and detailed protocols, to aid researchers and process chemists in selecting the most suitable pathway for their needs.
The synthesis of this compound is predominantly achieved through the alkylation of aniline (B41778). The choice of alkylating agent and catalyst system significantly influences the overall economic viability and environmental footprint of the process. This report focuses on three primary methods:
-
Direct Alkylation of Aniline with tert-Butyl Chloride: A classic Friedel-Crafts approach utilizing a strong base.
-
Catalytic Alkylation of Aniline with Isobutylene (B52900): An industrially significant method employing solid acid catalysts.
-
Catalytic Alkylation of Aniline with Methyl tert-Butyl Ether (MTBE): An alternative route offering potential advantages in atom economy.
Executive Summary of Economic Comparison
A summary of the estimated economic factors for each synthesis method is presented below. The analysis considers raw material costs, catalyst costs, and waste disposal. Energy consumption is qualitatively assessed based on the reaction conditions.
| Parameter | Direct Alkylation (tert-Butyl Chloride) | Catalytic Alkylation (Isobutylene) | Catalytic Alkylation (MTBE) |
| Raw Material Cost | Moderate | Low | Low |
| Catalyst Cost | Low (reagent) | High (initial investment) | High (initial investment) |
| Catalyst Recyclability | Not applicable | High | High |
| Yield | Moderate to High | Moderate to High | High |
| Selectivity | Moderate | Moderate to High | High |
| Reaction Temperature | 110-140°C[1] | ~250°C | 165-175°C[1] |
| Energy Consumption | Moderate | High | Moderate |
| Waste Generation | High (salt byproducts) | Low | Low |
| Waste Disposal Cost | High | Low | Low |
| Overall Economics | Less favorable for large scale | Favorable for large scale | Potentially favorable |
Synthesis Methods: A Detailed Examination
Direct Alkylation of Aniline with tert-Butyl Chloride
This method is a straightforward approach for laboratory-scale synthesis.[1] It typically involves the reaction of aniline with tert-butyl chloride in the presence of a strong base like potassium tert-butoxide.
Reaction Scheme:
Figure 1: Reaction scheme for the direct alkylation of aniline.
Experimental Protocol:
-
Materials: Aniline, tert-butyl chloride, potassium tert-butoxide, and a high-boiling inert solvent (e.g., toluene (B28343) or xylene).
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve aniline in the solvent.
-
Add potassium tert-butoxide to the solution and heat the mixture to reflux (typically 110-140°C).[1]
-
Slowly add tert-butyl chloride to the refluxing mixture.
-
Maintain the reaction at reflux for several hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS).
-
After completion, cool the reaction mixture and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
-
Economic Considerations:
While the starting materials are relatively inexpensive for small-scale synthesis, the use of a stoichiometric amount of strong base generates a significant amount of salt waste (potassium chloride), leading to high disposal costs. The process is also energy-intensive due to the prolonged heating at reflux.
Catalytic Alkylation of Aniline with Isobutylene
This method is favored for industrial-scale production due to its efficiency and the reusability of the catalyst. Solid acid catalysts, such as zeolites (e.g., HZSM-5), are commonly employed.
Reaction Scheme:
Figure 2: Catalytic alkylation of aniline with isobutylene.
Experimental Protocol:
-
Materials: Aniline, isobutylene, and a solid acid catalyst (e.g., HZSM-5).
-
Procedure:
-
The reaction is typically carried out in a high-pressure autoclave.
-
Charge the autoclave with aniline and the solid acid catalyst.
-
Pressurize the autoclave with isobutylene.
-
Heat the mixture to the desired reaction temperature (e.g., 250°C) with stirring.
-
Maintain the temperature and pressure for the specified reaction time.
-
After the reaction, cool the autoclave, vent the excess isobutylene, and recover the reaction mixture.
-
Separate the catalyst by filtration. The catalyst can be regenerated and reused.
-
Purify the liquid product by distillation to isolate this compound.
-
Economic Considerations:
The initial investment in the solid acid catalyst can be high. However, the catalyst's high activity, selectivity, and excellent recyclability significantly reduce the overall production cost on an industrial scale. This method generates minimal waste, leading to lower disposal costs. The high reaction temperature, however, contributes to higher energy consumption.
Catalytic Alkylation of Aniline with Methyl tert-Butyl Ether (MTBE)
This method presents an alternative to using isobutylene, with some studies suggesting improved atom economy. Solid acid catalysts like dodecatungstophosphoric acid supported on montmorillonite (B579905) K10 clay (DTP/K10) have shown good activity.
Reaction Scheme:
Figure 3: Catalytic alkylation of aniline with MTBE.
Experimental Protocol:
-
Materials: Aniline, methyl tert-butyl ether (MTBE), and a solid acid catalyst (e.g., 20% w/w DTP/K10).
-
Procedure:
-
Charge a high-pressure autoclave with aniline, MTBE, and the DTP/K10 catalyst.
-
Seal the autoclave and heat it to the reaction temperature (e.g., 165-175°C) with mechanical stirring.
-
Maintain the reaction for a set period (e.g., 4 hours).
-
After cooling, filter the reaction mixture to recover the catalyst.
-
The liquid product can be purified by distillation to separate this compound from unreacted starting materials and the methanol byproduct.
-
Economic Considerations:
Similar to the isobutylene method, the initial cost of the catalyst is a significant factor. However, the reusability of the catalyst and the low waste generation make it an economically viable option. The reaction temperature is lower than that required for isobutylene, potentially leading to lower energy consumption. The co-production of methanol, a valuable chemical, could also improve the overall process economics if it can be efficiently recovered and utilized.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthesis methods. It is important to note that reaction conditions can significantly influence these values, and a direct comparison can be challenging without standardized experimental setups.
| Synthesis Method | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Catalytic Alkylation | MTBE | 20% DTP/K10 | 175 | >84 (mono-alkylated) | 53 (for this compound) | [1] |
| Catalytic Alkylation | Isobutylene | HZSM-5 | 250 | 12-50 (conversion) | 93-100 (for tert-butylamine)* |
Experimental Workflows and Economic Analysis Logic
The general workflow for the synthesis and purification of this compound, as well as the logical flow of the economic analysis, are depicted in the following diagrams.
Figure 4: General experimental workflow for this compound synthesis.
Figure 5: Logical relationship for the economic analysis.
Conclusion
The selection of an optimal synthesis method for this compound is a multifactorial decision. For large-scale industrial production, catalytic alkylation using solid acids with either isobutylene or MTBE as the alkylating agent appears to be the most economically sound and environmentally responsible choice, despite the higher initial catalyst investment. The high reusability of the catalyst and minimal waste generation are significant advantages. For laboratory-scale synthesis where initial capital expenditure is a primary concern, direct alkylation with tert-butyl chloride offers a simpler, albeit less green and ultimately more costly on a per-kilogram basis, alternative due to waste disposal. Further research into optimizing reaction conditions for solid acid catalysts, particularly in enhancing selectivity for the desired 2-isomer at lower temperatures, could further improve the economic and environmental profile of this compound production.
References
2-tert-Butylaniline: A Comparative Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-tert-butylaniline, a versatile aromatic amine, with a focus on its synthesis and diverse applications. Its unique structural features, characterized by a bulky tert-butyl group ortho to the amine, impart specific chemical properties that are leveraged in pharmaceuticals, material science, and industrial processes. This document offers a comparative analysis of its performance in various domains, supported by experimental data, alongside detailed protocols for its synthesis.
Performance Comparison
The utility of this compound and its derivatives is evident across several fields. Below, we compare its performance with alternative compounds in key applications.
Corrosion Inhibition
Aniline (B41778) and its derivatives are effective corrosion inhibitors for various metals in acidic media. The inhibition efficiency is attributed to the adsorption of the molecules on the metal surface, forming a protective layer. The electronic properties and steric hindrance of substituents on the aniline ring play a crucial role in the effectiveness of this inhibition. While specific data for this compound is limited in readily available literature, a comparative analysis of related aniline derivatives provides valuable insights into its potential performance.
Generally, the presence of electron-donating groups and increased steric bulk can enhance corrosion inhibition efficiency. The tert-butyl group in this compound is a bulky, electron-donating group, suggesting it would be an effective corrosion inhibitor.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine | 10⁻³ M | 1 M HCl | 30 | 89.72 | Potentiodynamic Polarization | [1] |
| (E)-N(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine | 10⁻³ M | 1 M HCl | 30 | 85.71 | Potentiodynamic Polarization | [1] |
| Aniline Derivative M1 | 10⁻³ M | 1 M HCl | 25 | 96.18 | Not Specified | [2] |
| Aniline Derivative M2 | 10⁻³ M | 1 M HCl | 25 | 94.91 | Not Specified | [2] |
| 2-Ethyl aniline | 95 mM | 15% HCl | Room Temp | 78.3 | Weight Loss | [3] |
| Bis(dimethylpyrazolyl)-aniline-s-triazine (PTA-2) | 120 ppm | Not Specified | Not Specified | 96.5 | Not Specified | [4] |
| Bis(dimethylpyrazolyl)-aniline-s-triazine (PTA-3) | 120 ppm | Not Specified | Not Specified | 93.4 | Not Specified | [4] |
Note: The table presents data for various aniline derivatives to provide a comparative context for the potential performance of this compound.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules with therapeutic potential.[5] Its incorporation into molecular structures can significantly influence the efficacy, metabolic stability, and other pharmacological properties of drug candidates.[5] The sterically hindered nature of the 2-tert-butyl group can be exploited to achieve chemo- and regioselective reactions, which is highly valuable in the synthesis of targeted therapeutics.[6][7]
Dye and Pigment Industry
This compound is also utilized in the manufacturing of dyes and pigments.[8] The aniline moiety is a common component of azo dyes, and the nature of the substituents on the aromatic ring influences the color, fastness, and other properties of the resulting dye. The bulky tert-butyl group can affect the planarity of the dye molecule and its aggregation behavior, which in turn impacts its absorption spectrum and performance in applications such as textile dyeing and organic electronics.
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction can be carried out using different alkylating agents, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid or a strong Brønsted acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation of Aniline with tert-Butyl Chloride (Representative Protocol for a related compound, 2,6-di-tert-butylaniline)
This protocol describes the synthesis of a related compound, 2,6-di-tert-butylaniline, which provides a framework for the synthesis of this compound. Careful optimization of reaction parameters is crucial for achieving high yield and selectivity.[9]
Materials:
-
Aniline
-
tert-Butyl chloride
-
Sodium hydride or potassium tert-butoxide (strong base)
-
Toluene (B28343) or xylene (inert solvent)
-
Anhydrous sodium sulfate (B86663) (drying agent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in an inert solvent such as toluene or xylene.
-
Addition of Base: Carefully add a strong base, such as sodium hydride or potassium tert-butoxide, to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride to the reaction mixture. An excess of the alkylating agent is often used to drive the reaction towards the desired product.[9]
-
Reaction: Heat the reaction mixture to reflux (typically between 110°C and 140°C) and maintain for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to obtain the desired tert-butylaniline.
Yield Enhancement:
-
Substrate Purification: Using distilled or recrystallized aniline can improve yields by 5-10%.[9]
-
Excess Alkylating Agent: Employing an excess of tert-butyl chloride can help drive the reaction to completion.[9]
Visualizing Synthesis and Evaluation Workflows
To further clarify the processes involved in the synthesis and application of this compound, the following diagrams illustrate a typical synthesis pathway and an experimental workflow for evaluating corrosion inhibition.
Caption: General synthesis pathway for this compound via Friedel-Crafts alkylation.
References
- 1. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Page loading... [guidechem.com]
- 9. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
Safety Operating Guide
Proper Disposal of 2-tert-Butylaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-tert-butylaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures for handling and disposing of this hazardous chemical.
Hazard and Safety Data
This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | P261: Avoid breathing mist or vapours.[3] P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/ protective clothing.[3] |
| Skin Irritation | Causes skin irritation.[1][4] | P302 + P352: IF ON SKIN: Wash with plenty of water.[4] |
| Eye Irritation | Causes serious eye irritation.[1][4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
All waste containing this compound, including contaminated labware, spill cleanup materials, and unused product, must be treated as hazardous waste.[5] Do not dispose of this chemical down the drain or in the regular waste stream.[6]
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves are not recommended for aniline (B41778) compounds.[6]
-
Chemical splash goggles and a face shield.[5]
-
A fully-buttoned lab coat.[6]
-
Work should be conducted in a properly functioning chemical fume hood.[6]
-
2. Waste Container Selection and Labeling:
-
Select a compatible container for collecting this compound waste. A polyethylene (B3416737) container is a suitable option.[6]
-
The container must have a secure, leak-proof screw-on cap.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
3. Waste Collection and Storage:
-
Carefully transfer the this compound waste into the designated container.
-
Do not mix with incompatible materials. Refer to the Safety Data Sheet (SDS) for a full list of incompatibilities.[6]
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5]
-
Do not attempt to dispose of the waste yourself. Disposal must be handled by a licensed waste disposal company.[3]
5. Spill Cleanup:
-
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material (e.g., vermiculite, dry sand).[6][7]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[6][7]
-
For larger spills, evacuate the area, secure it, and contact your institution's EHS department immediately.[6]
6. Decontamination:
-
After handling this compound, thoroughly wash your hands with soap and water.[6]
-
Decontaminate the work area by wiping it down to prevent the accumulation of chemical residue.[6]
-
Contaminated clothing should be removed and washed before reuse.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-tert-Butylaniline
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-tert-Butylaniline in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following PPE is recommended. For aniline (B41778) and its derivatives, it is advised to use butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves; nitrile gloves are not recommended.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and its derivatives. Nitrile gloves are not recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling the chemical to prevent eye contact.[1][2][5] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a potential for inhalation of vapors or aerosols. The type of respirator and cartridge should be selected based on the concentration of the substance. For aniline and its homologs, at any detectable concentration where a NIOSH REL exists, a self-contained breathing apparatus (SCBA) with a full facepiece in a pressure-demand or other positive-pressure mode, or a supplied-air respirator with a full facepiece in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus is recommended.[4][6] For escape, an air-purifying, full-facepiece respirator (gas mask) with an organic vapor canister is suggested.[4][6] |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps to be followed.
Step-by-Step Handling Procedure:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its hazards, handling precautions, and emergency procedures.[1][2][3][4]
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.
-
Prepare Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Handling the Chemical:
-
After Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Clean and decontaminate the work area and any equipment used.
-
Step-by-Step Disposal Plan:
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Waste Segregation:
-
Do not dispose of this compound down the drain.
-
Collect all waste, including unused chemical, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
In the event of a spill, evacuate the area and prevent access. Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's emergency response team.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. restoredcdc.org [restoredcdc.org]
- 4. restoredcdc.org [restoredcdc.org]
- 5. benchchem.com [benchchem.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
